(S)-Methyl 2-acetamido-2-phenylacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-acetamido-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15-2)9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,12,13)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPRVTLHJXZROQ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427188 | |
| Record name | Methyl (2S)-acetamido(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36060-84-1 | |
| Record name | Methyl (2S)-acetamido(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-Methyl 2-acetamido-2-phenylacetate for Researchers and Drug Development Professionals
Introduction: Unveiling a Key Chiral Building Block
(S)-Methyl 2-acetamido-2-phenylacetate, systematically known as N-acetyl-L-phenylalanine methyl ester, is a chiral molecule of significant interest in the realms of pharmaceutical sciences and organic synthesis. Its structure, comprising a stereogenic center, makes it a valuable precursor and intermediate in the asymmetric synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, offering field-proven insights for researchers and drug development professionals. The strategic incorporation of the N-acetyl group and the methyl ester functionality enhances its utility as a stable and reactive building block in peptide synthesis and as a chiral auxiliary.[1]
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of (S)-Methyl 2-acetamido-2-phenylacetate is paramount for its effective handling, reaction optimization, and formulation. This section details its key physical and chemical characteristics.
Core Physical Characteristics
The compound typically presents as a white to off-white crystalline powder.[2] Its chirality is a defining feature, leading to the rotation of plane-polarized light.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₃ | [2] |
| Molecular Weight | 221.25 g/mol | [3] |
| Melting Point | 65 - 73 °C | [2] |
| Appearance | White to off-white powder | [2] |
| Optical Rotation | [α]D²⁰ = +9 ± 2° (c=1 in MeOH) | [2] |
Solubility Profile
Understanding the solubility of (S)-Methyl 2-acetamido-2-phenylacetate is crucial for selecting appropriate reaction and purification solvents. While detailed quantitative solubility data in a wide range of solvents is not extensively published, empirical observations from synthetic procedures provide valuable guidance. It is generally soluble in polar organic solvents.
Synthesis and Stereochemical Integrity
The synthesis of (S)-Methyl 2-acetamido-2-phenylacetate with high enantiomeric purity is critical for its applications in stereoselective synthesis. Several synthetic strategies have been developed, primarily starting from the readily available chiral pool amino acid, L-phenylalanine.
Enantioselective Synthesis from L-Phenylalanine
A common and efficient method involves a two-step sequence starting from L-phenylalanine: N-acetylation followed by esterification. This approach preserves the inherent stereochemistry of the starting material.
Caption: General synthetic route to (S)-Methyl 2-acetamido-2-phenylacetate.
Step-by-Step Protocol for Enantioselective Synthesis:
-
N-Acetylation of L-Phenylalanine: L-phenylalanine is dissolved in a suitable solvent, such as aqueous acetic acid. Acetic anhydride is then added, often in the presence of a base like sodium acetate, to facilitate the acetylation of the primary amine. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the N-acetyl-L-phenylalanine is typically isolated by crystallization.
-
Esterification of N-Acetyl-L-phenylalanine: The resulting N-acetyl-L-phenylalanine is then esterified. A common method involves refluxing in methanol with a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.[4] Alternatively, microwave-assisted esterification using Mukaiyama's reagent has been reported as an effective and greener approach.[5] Purification is generally achieved through recrystallization or column chromatography.
Synthesis of the Racemic Mixture
For comparative studies or applications where stereochemistry is not critical, the racemic mixture, N-acetyl-D,L-phenylalanine methyl ester, can be synthesized. One established method involves the hydrogenation of the azlactone of N-acetyl-acetaminocinnamic acid.[5]
Step-by-Step Protocol for Racemic Synthesis:
-
A slurry of the azlactone of N-acetyl-acetaminocinnamic acid in methanol is treated with a catalytic amount of sodium methoxide.[5]
-
The resulting solution is then hydrogenated under pressure using a catalyst such as Raney nickel.[5]
-
After filtration of the catalyst, the product is worked up through an acid wash and extraction with an organic solvent like diethyl ether.[5]
-
Evaporation of the solvent yields N-acetyl-D,L-phenylalanine methyl ester as a solid, which can be further purified by recrystallization. The melting point of the racemic mixture is reported to be 62-63 °C.[5]
Spectroscopic and Analytical Characterization
Unambiguous characterization of (S)-Methyl 2-acetamido-2-phenylacetate is essential to confirm its identity and purity. This section provides an overview of its key spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of the molecule.
¹H NMR (400 MHz, DMSO-d₆): [6]
-
δ 8.33 (d, J = 7.8 Hz, 1H): Amide N-H proton.
-
δ 7.33 – 7.16 (m, 5H): Aromatic protons of the phenyl ring.
-
δ 4.44 (ddd, J = 9.1, 7.7, 5.6 Hz, 1H): α-proton (chiral center).
-
δ 3.59 (s, 3H): Methyl ester protons.
-
δ 3.00 (dd, J = 13.8, 5.6 Hz, 1H) and 2.87 (dd, J = 13.7, 9.3 Hz, 1H): Diastereotopic β-protons of the benzyl group.
-
δ 1.79 (s, 3H): Acetyl methyl protons.
¹³C NMR (101 MHz, DMSO-d₆): [6]
-
δ 172.19: Ester carbonyl carbon.
-
δ 169.29: Amide carbonyl carbon.
-
δ 137.25, 128.99, 128.23, 126.52: Aromatic carbons.
-
δ 53.60: α-carbon (chiral center).
-
δ 51.79: Methyl ester carbon.
-
δ 36.72: β-carbon of the benzyl group.
-
δ 22.23: Acetyl methyl carbon.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides accurate mass data, confirming the elemental composition of the molecule.
-
HRMS (ESI) m/z: Calculated for [C₁₂H₁₆NO₃]⁺ [M+H]⁺: 222.1130, Found: 222.1137.[6]
Chiral Purity Analysis
Ensuring the enantiomeric purity of (S)-Methyl 2-acetamido-2-phenylacetate is crucial for its intended applications. Chiral High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²) are powerful techniques for separating and quantifying enantiomers. Methods have been developed for the chiral separation of D- and L-phenylalanine methyl esters, which can be adapted for the N-acetylated derivative.
Reactivity and Applications in Synthesis
The synthetic utility of (S)-Methyl 2-acetamido-2-phenylacetate stems from its bifunctional nature and defined stereochemistry.
Peptide Synthesis
(S)-Methyl 2-acetamido-2-phenylacetate is a valuable building block in peptide synthesis.[2] The N-acetyl group provides protection for the amine, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for subsequent coupling reactions. Its incorporation into peptide chains can influence the conformation and biological activity of the resulting peptide.[1]
Caption: Role of (S)-Methyl 2-acetamido-2-phenylacetate in peptide synthesis.
Chiral Auxiliary
The defined stereocenter in (S)-Methyl 2-acetamido-2-phenylacetate allows it to be used as a chiral auxiliary in asymmetric synthesis.[2] By temporarily incorporating it into a molecule, it can direct the stereochemical outcome of a subsequent reaction, after which it can be cleaved and potentially recovered.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling (S)-Methyl 2-acetamido-2-phenylacetate. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. The compound should be stored in a cool, dry, and well-ventilated area.[2]
Conclusion
(S)-Methyl 2-acetamido-2-phenylacetate is a versatile and valuable chiral building block for organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its well-defined stereochemistry, coupled with its versatile functional groups, makes it an important tool for the construction of complex, enantiomerically pure molecules. This guide has provided a comprehensive overview of its chemical properties, synthesis, characterization, and applications, intended to serve as a valuable resource for researchers and scientists in the field.
References
-
FREDI. Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. [Link]
-
MDPI. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). [Link]
-
PrepChem.com. Synthesis of N-acetyl-D,L-phenylalanine methyl ester. [Link]
-
NIST. L-Phenylalanine, N-acetyl-, methyl ester. [Link]
- Google Patents. Process for producing n-acyl-d-phenylalanine ester.
-
ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
PubChem. Methyl 2-(methylamino)-2-phenylacetate. [Link]
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Waters. Chiral Separation of Phenylalanine Methyl Esters using UPC2. [Link]
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Wikipedia. Methyl phenylacetate. [Link]
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The Royal Society of Chemistry. Oxidative damage of proline residues by nitrate radicals (NO3 ): A kinetic and product study. [Link]
-
Oakwood Chemical. Methyl 2-oxo-2-phenylacetate. [Link]
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Sources
An In-depth Technical Guide to (S)-Methyl 2-acetamido-2-phenylacetate: A Chiral Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Chiral Synthon
(S)-Methyl 2-acetamido-2-phenylacetate, a derivative of the non-proteinogenic amino acid L-phenylglycine, is a chiral molecule of significant interest in the realms of pharmaceutical sciences and synthetic organic chemistry. Its structural architecture, featuring a stereogenic center alpha to both a phenyl ring and a methyl ester, renders it a valuable synthon for the asymmetric synthesis of more complex molecular targets. The precise spatial arrangement of its functional groups allows for stereocontrolled transformations, a critical aspect in the development of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of (S)-Methyl 2-acetamido-2-phenylacetate, encompassing its physicochemical properties, synthesis and purification strategies, analytical characterization, and its applications as a pivotal building block in drug discovery and development.
Physicochemical Properties and Molecular Identity
A thorough understanding of the fundamental physicochemical properties of (S)-Methyl 2-acetamido-2-phenylacetate is paramount for its effective utilization in a laboratory setting. These properties dictate its solubility, reactivity, and compatibility with various reaction and purification conditions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₃ | [1] |
| Molecular Weight | 207.23 g/mol | [1] |
| CAS Number | 36061-00-4 (for the racemic mixture) | [1] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |
| Purity | Typically ≥98% |
It is crucial to distinguish the (S)-enantiomer from its racemic counterpart, Methyl 2-acetamido-2-phenylacetate. The biological activity and pharmacological profile of chiral molecules are often enantiomer-dependent, making stereochemical purity a critical quality attribute.
Synthesis and Chiral Resolution: Pathways to Enantiopurity
The synthesis of enantiomerically pure (S)-Methyl 2-acetamido-2-phenylacetate can be approached through two primary strategies: asymmetric synthesis, which aims to create the desired stereocenter selectively, or the resolution of a racemic mixture.
Synthesis of Racemic Methyl 2-acetamido-2-phenylacetate
A common route to the racemic compound involves the N-acetylation of methyl 2-amino-2-phenylacetate (the methyl ester of phenylglycine).
Experimental Protocol: N-acetylation of Methyl 2-amino-2-phenylacetate
-
Reaction Setup: To a solution of methyl 2-amino-2-phenylacetate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0°C, add a base such as triethylamine (1.1 equivalents).
-
Acetylation: Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. The causality behind the slow addition and low temperature is to control the exothermicity of the reaction and minimize the formation of side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with the addition of water. Separate the organic layer, and wash successively with a mild acid (e.g., 1M HCl) to remove excess base, a saturated sodium bicarbonate solution to remove acetic acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield racemic Methyl 2-acetamido-2-phenylacetate.
Chiral Resolution
The separation of the racemic mixture into its constituent enantiomers is a critical step to isolate the desired (S)-isomer. This can be achieved through several techniques, with chiral chromatography being a prevalent and effective method.
Workflow for Chiral Resolution:
Sources
(S)-Methyl 2-acetamido-2-phenylacetate synthesis pathway
An In-depth Technical Guide to the Synthesis of (S)-Methyl 2-acetamido-2-phenylacetate
Authored by: Gemini, Senior Application Scientist
Abstract
(S)-Methyl 2-acetamido-2-phenylacetate is a valuable chiral building block in modern organic synthesis, particularly in the development of pharmaceuticals. Its stereochemically defined α-amino ester structure is a key component in various bioactive molecules. This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining this compound in high enantiomeric purity. We will explore both classical resolution techniques applied to a racemic precursor and more advanced enzymatic methods for kinetic resolution. The discussion emphasizes the underlying chemical principles, the rationale behind procedural choices, and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of a Chiral Synthon
Chirality is a fundamental concept in drug design and development, as the physiological activity of a molecule is often intrinsically linked to its three-dimensional arrangement. Enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. (S)-Methyl 2-acetamido-2-phenylacetate, an ester derivative of N-acetyl-L-phenylglycine, serves as a crucial intermediate for more complex molecular architectures.[] The primary challenge in its synthesis is not the construction of its atomic framework, but the precise control of its stereochemistry to isolate the desired (S)-enantiomer. This guide will dissect the most effective strategies to achieve this, focusing on methods that are both robust and scalable.
Strategic Overview: Racemic vs. Enantioselective Approaches
The synthesis of a single enantiomer like (S)-Methyl 2-acetamido-2-phenylacetate can be approached from two fundamentally different strategic directions. The choice of pathway often depends on factors such as available starting materials, required scale, cost, and the desired level of enantiopurity.
Caption: High-level overview of synthetic strategies.
-
Racemic Synthesis followed by Resolution: This is a classical and widely practiced approach. A racemic mixture of the target compound or a key precursor is synthesized first. Subsequently, the enantiomers are separated using a resolution technique. This method is often favored for its reliability and the use of less complex starting materials. The primary drawback is the theoretical maximum yield of 50% for the desired enantiomer, unless the unwanted enantiomer can be racemized and recycled.
-
Direct Asymmetric Synthesis: This strategy aims to create the desired stereocenter selectively in a single step, for example, through the use of a chiral catalyst or auxiliary. While elegant and potentially more efficient by avoiding resolution steps, developing a robust asymmetric synthesis can be challenging and may require more expensive, specialized reagents and catalysts.[2][3][4]
This guide will focus primarily on the first strategy, as it represents a well-documented and highly practical approach for obtaining (S)-Methyl 2-acetamido-2-phenylacetate, particularly through enzymatic kinetic resolution.
Pathway 1: Racemic Synthesis and Resolution
Synthesis of Racemic (±)-Methyl 2-acetamido-2-phenylacetate
The synthesis of the racemic starting material is a straightforward two-step process starting from racemic phenylglycine.
-
N-Acetylation of Phenylglycine: The amino group of (±)-phenylglycine is protected via acetylation. This is typically achieved by reacting the amino acid with acetic anhydride under basic conditions. The base neutralizes the generated acetic acid and the carboxylic acid moiety of the starting material, facilitating the reaction.
-
Esterification: The resulting N-acetyl-phenylglycine is then esterified to form the methyl ester. A common and effective method involves using methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[5] The TMSCl/methanol system is particularly convenient as it allows for room temperature reactions and generally produces clean products with good to excellent yields.[5]
Caption: Racemic synthesis of the target precursor.
Resolution of Enantiomers: The Key to Enantiopurity
With the racemic ester in hand, the critical step is the separation of the (S) and (R) enantiomers. While several methods exist, enzymatic kinetic resolution is often the most efficient and selective.
The Principle of Enzymatic Kinetic Resolution (EKR)
EKR leverages the high stereoselectivity of enzymes, typically lipases or proteases, to differentiate between enantiomers in a racemic mixture.[6] In the context of resolving (±)-Methyl 2-acetamido-2-phenylacetate, a lipase can be used to selectively catalyze the hydrolysis of one enantiomer (e.g., the R-ester) back to its corresponding carboxylic acid, while leaving the other enantiomer (the desired S-ester) largely unreacted.[7][8]
This creates a mixture of two different compounds: the unreacted (S)-ester and the N-acetyl-(R)-phenylglycine acid. These can then be easily separated based on their different chemical properties (e.g., via acid-base extraction). The theoretical maximum yield for the desired enantiomer in a classic kinetic resolution is 50%.[9]
Caption: Workflow for Enzymatic Kinetic Resolution.
Experimental Protocols
The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and available instrumentation.
Protocol 1: Synthesis of (±)-Methyl 2-acetamido-2-phenylacetate
Materials:
-
(±)-Phenylglycine
-
Acetic Anhydride
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Methanol (MeOH), anhydrous
-
Thionyl Chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
N-Acetylation:
-
Dissolve (±)-Phenylglycine (1.0 eq) in 1 M NaOH (2.5 eq) solution with cooling in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture vigorously at room temperature for 2-3 hours.
-
Cool the reaction mixture again in an ice bath and acidify to pH 1-2 with concentrated HCl.
-
The white precipitate of (±)-N-acetyl-phenylglycine is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
-
Esterification (using SOCl₂):
-
Suspend the dried (±)-N-acetyl-phenylglycine (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.5 eq) dropwise over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude racemic ester, which can be purified by recrystallization or column chromatography.
-
Protocol 2: Lipase-Catalyzed Kinetic Resolution
Materials:
-
(±)-Methyl 2-acetamido-2-phenylacetate
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Toluene or another suitable organic solvent
-
Diethyl ether
-
Sodium Hydroxide solution (1 M)
-
Hydrochloric Acid (1 M)
Procedure:
-
Enzymatic Reaction:
-
To a solution of the racemic ester (1.0 eq) in a mixture of toluene and phosphate buffer (e.g., 9:1 v/v), add the immobilized lipase (e.g., 50-100 mg per mmol of substrate).[10]
-
Stir the suspension at a controlled temperature (e.g., 35-45 °C) on an orbital shaker.[10]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC. The goal is to stop the reaction at or near 50% conversion to maximize the yield and enantiomeric excess (ee) of the remaining ester.
-
-
Work-up and Separation:
-
Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Transfer the filtrate to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (2x) to recover any dissolved organic compounds.
-
Combine all organic layers. This fraction contains the unreacted (S)-Methyl 2-acetamido-2-phenylacetate.
-
Wash the combined organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the enantioenriched (S)-ester.
-
To isolate the byproduct, acidify the aqueous layer from the initial separation with 1 M HCl to pH 1-2.
-
Extract the acidified aqueous layer with ethyl acetate (3x). The combined organic layers contain the N-acetyl-(R)-phenylglycine.
-
-
Analysis and Purification:
-
Determine the enantiomeric excess (ee) of the (S)-ester product using chiral HPLC.
-
Further purification, if necessary, can be achieved by flash chromatography or recrystallization.
-
Data Analysis and Comparison
The success of an enzymatic resolution is highly dependent on the choice of enzyme and reaction conditions. Different lipases exhibit varying selectivity and activity.
| Enzyme Source | Solvent System | Temp (°C) | Typical Conversion (%) | Typical ee (%) of (S)-Ester |
| Candida antarctica Lipase B (Novozym 435) | Toluene/Buffer | 40 | ~50 | >99 |
| Pseudomonas fluorescens Lipase | Acetonitrile/Buffer | 35 | ~50 | >98[7] |
| Candida rugosa Lipase | Hexane | 45 | ~48 | >95 |
| Porcine Pancreatic Lipase (PPL) | Diisopropyl ether | 40 | ~50 | >97 |
Table 1: Representative data for the kinetic resolution of (±)-Methyl 2-acetamido-2-phenylacetate under various conditions. Data is illustrative and based on typical lipase performance.
Conclusion and Future Perspectives
The synthesis of (S)-Methyl 2-acetamido-2-phenylacetate via enzymatic kinetic resolution of the corresponding racemic ester is a robust, reliable, and scalable method. The high enantioselectivity of commercially available lipases, particularly immobilized preparations like Novozym 435, allows for the production of the target molecule with excellent enantiomeric excess.[8] This pathway demonstrates a powerful synergy between traditional organic synthesis for precursor preparation and modern biocatalysis for achieving high-value chirality.
Future research in this area will likely focus on the development of dynamic kinetic resolution (DKR) processes. In a DKR, the unwanted (R)-enantiomer that is hydrolyzed by the enzyme is continuously racemized back to the (±)-mixture in situ.[9] This allows the entire racemic starting material to be converted into the desired (S)-enantiomer, overcoming the 50% yield limitation of standard EKR and representing a more atom-economical approach.[9]
References
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Udvarhelyi, P. M., & Watkins, J. C. (1990). Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase. Chirality, 2(3), 200-204. [Link]
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Joly, K. M., & Jacobsen, E. N. (2019). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]
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ChemRxiv. (2024). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. [Link]
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-
SciSpace. (2019). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Retrieved from [Link]
-
Süssmuth, R. D., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1103-1117. [Link]
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Eureka. (n.d.). Preparation process of D-phenylglycine methyl ester hydrochloride crystals. Retrieved from [Link]
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Gotor-Fernández, V., & Gotor, V. (2018). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 23(9), 2276. [Link]
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Li, Y., et al. (2016). Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study. Journal of Chemical Information and Modeling, 56(4), 743-753. [Link]
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Reddy, P. G., & Kumar, S. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(1), 529-535. [Link]
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National Institutes of Health. (2019). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Retrieved from [Link]
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A Spectroscopic and Methodological Deep Dive into (S)-Methyl 2-acetamido-2-phenylacetate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
(S)-Methyl 2-acetamido-2-phenylacetate, systematically known as N-Acetyl-L-phenylalanine methyl ester, is a chiral molecule of significant interest in the fields of organic synthesis and pharmaceutical development. As a derivative of the essential amino acid L-phenylalanine, it serves as a versatile building block in the synthesis of peptidomimetics, chiral auxiliaries, and various biologically active compounds.[1] Its structure incorporates a stereocenter, an amide linkage, and an ester functionality, making it a valuable model for spectroscopic analysis and a key intermediate in complex molecular constructions.
This technical guide provides a comprehensive overview of the spectroscopic characteristics of (S)-Methyl 2-acetamido-2-phenylacetate, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond a simple presentation of data, this document delves into the causal relationships between the molecular structure and the observed spectral features, offering field-proven insights into experimental design and data interpretation. The protocols described herein are designed to be self-validating, ensuring reproducibility and scientific rigor.
Molecular Structure and Key Features
A thorough understanding of the spectroscopic data begins with a clear visualization of the molecule's structure.
Figure 1: 2D structure of (S)-Methyl 2-acetamido-2-phenylacetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy
The ¹H NMR spectrum of (S)-Methyl 2-acetamido-2-phenylacetate provides a unique fingerprint of the proton environments within the molecule. The chemical shifts (δ) are influenced by the electron density around the nucleus, which is in turn affected by neighboring atoms and functional groups.
Table 1: ¹H NMR Spectroscopic Data for (S)-Methyl 2-acetamido-2-phenylacetate (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.32–7.24 | m | - | 3H | Ar-H |
| 7.09 | dd | 7.9, 1.8 | 2H | Ar-H |
| 6.02 | d | 6.6 | 1H | N-H |
| 4.88 | dt | 7.8, 5.8 | 1H | α-CH |
| 3.72 | s | - | 3H | O-CH₃ |
| 3.14 | dd | 13.8, 5.7 | 1H | β-CH |
| 3.07 | dd | 13.8, 5.7 | 1H | β-CH |
| 1.99 | s | - | 3H | CO-CH₃ |
Data sourced from a study on Fmoc removal in ionic liquids.[2]
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (7.32–7.09 ppm): The five protons of the phenyl group appear as a complex multiplet in the aromatic region of the spectrum. This is a characteristic pattern for a monosubstituted benzene ring.
-
Amide Proton (6.02 ppm): The proton attached to the nitrogen atom of the amide group appears as a doublet, coupled to the α-proton. The chemical shift is indicative of a proton in an amide linkage.
-
Alpha-Proton (4.88 ppm): The single proton on the α-carbon (the stereocenter) appears as a doublet of triplets. It is coupled to the amide proton and the two diastereotopic β-protons.
-
Ester Methyl Protons (3.72 ppm): The three protons of the methyl ester group appear as a sharp singlet, as they are not coupled to any other protons. Their downfield shift is due to the deshielding effect of the adjacent oxygen atom.
-
Beta-Protons (3.14 and 3.07 ppm): The two protons on the β-carbon are diastereotopic due to the adjacent chiral center. They appear as two distinct doublets of doublets, coupled to each other (geminal coupling) and to the α-proton (vicinal coupling).
-
Acetyl Methyl Protons (1.99 ppm): The three protons of the acetyl methyl group appear as a singlet. This upfield chemical shift is characteristic of a methyl group attached to a carbonyl carbon.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for (S)-Methyl 2-acetamido-2-phenylacetate (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 172.0 | Ester C=O |
| 169.5 | Amide C=O |
| 135.8 | Ar-C (quaternary) |
| 129.2 | Ar-CH |
| 128.5 | Ar-CH |
| 127.1 | Ar-CH |
| 53.1 | α-C |
| 52.2 | O-CH₃ |
| 37.8 | β-C |
| 23.0 | CO-CH₃ |
Data sourced from a study on Fmoc removal in ionic liquids.[2]
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbons (172.0 and 169.5 ppm): The two carbonyl carbons of the ester and amide groups appear at the most downfield positions, which is characteristic of sp² hybridized carbons double-bonded to oxygen.
-
Aromatic Carbons (135.8–127.1 ppm): The six carbons of the phenyl ring appear in the aromatic region. The quaternary carbon (attached to the rest of the molecule) is typically at a slightly different chemical shift than the five CH carbons.
-
Alpha-Carbon (53.1 ppm): The α-carbon, being attached to both the nitrogen and the phenyl group, appears in the mid-field region.
-
Ester Methyl Carbon (52.2 ppm): The carbon of the methyl ester group is deshielded by the adjacent oxygen atom.
-
Beta-Carbon (37.8 ppm): The methylene carbon of the benzyl group.
-
Acetyl Methyl Carbon (23.0 ppm): The carbon of the acetyl methyl group appears at a relatively upfield position.
Figure 2: A generalized workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing valuable information about the functional groups present in a molecule.
Table 3: Expected IR Absorption Bands for (S)-Methyl 2-acetamido-2-phenylacetate
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H stretch | Amide |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (CH₃) |
| ~1740 | C=O stretch | Ester |
| ~1650 | C=O stretch (Amide I) | Amide |
| ~1550 | N-H bend (Amide II) | Amide |
| 1600, 1495, 1450 | C=C stretch | Aromatic |
| ~1200 | C-O stretch | Ester |
Interpretation of Expected IR Spectrum:
-
N-H Stretch: A prominent band around 3300 cm⁻¹ is expected for the stretching vibration of the N-H bond in the secondary amide.
-
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed below 3000 cm⁻¹.
-
Carbonyl Stretches: Two distinct carbonyl (C=O) stretching bands are anticipated. The ester carbonyl will absorb at a higher frequency (around 1740 cm⁻¹) compared to the amide carbonyl (Amide I band, around 1650 cm⁻¹). This difference is due to the resonance effect in the amide group, which imparts more single-bond character to the C=O bond.
-
Amide II Band: The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band, typically found around 1550 cm⁻¹.
-
Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring will result in a series of absorptions in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: The stretching vibration of the C-O single bond in the ester group will be visible in the fingerprint region, around 1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation pattern upon ionization.
Table 4: Mass Spectrometry Data for N-Acetyl-L-phenylalanine methyl ester
| m/z | Relative Intensity | Possible Fragment |
| 221 | - | [M]⁺ (Molecular Ion) |
| 162 | 99.99 | [M - COOCH₃]⁺ |
| 120 | 34 | [M - COOCH₃ - CH₂CO]⁺ |
| 91 | 27 | [C₇H₇]⁺ (Tropylium ion) |
| 88 | 73 | [CH₃OC(=O)CH=NH₂]⁺ |
| 43 | 36 | [CH₃CO]⁺ (Acylium ion) |
Data sourced from PubChem and NIST.[3][4]
Interpretation of the Mass Spectrum:
The electron ionization (EI) mass spectrum of N-Acetyl-L-phenylalanine methyl ester shows a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is expected at m/z 221, corresponding to the molecular weight of the compound.
-
Loss of the Methoxycarbonyl Radical (m/z 162): A very prominent peak is observed at m/z 162, resulting from the cleavage of the ester group and loss of a methoxycarbonyl radical (•COOCH₃). This is a common fragmentation pathway for amino acid esters.
-
Formation of the Tropylium Ion (m/z 91): The peak at m/z 91 is characteristic of a benzyl group and is attributed to the stable tropylium ion, formed through rearrangement of the benzyl cation.
-
Other Key Fragments: The fragment at m/z 120 can be formed by the subsequent loss of a ketene molecule (CH₂=C=O) from the m/z 162 fragment. The peak at m/z 88 likely arises from a rearrangement and cleavage process involving the ester and amide functionalities. The base peak at m/z 43 corresponds to the stable acylium ion ([CH₃CO]⁺).
Figure 3: Proposed major fragmentation pathways for N-Acetyl-L-phenylalanine methyl ester in EI-MS.
Experimental Protocols
Synthesis of (S)-Methyl 2-acetamido-2-phenylacetate
A general procedure for the synthesis of the racemic mixture, N-acetyl-D,L-phenylalanine methyl ester, involves the esterification of N-acetyl-D,L-phenylalanine.[5]
Procedure:
-
To a solution of N-acetyl-D,L-phenylalanine (1 equivalent) in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-acetyl-D,L-phenylalanine methyl ester.
To obtain the enantiomerically pure (S)-isomer, one would start with N-acetyl-L-phenylalanine.
Spectroscopic Analysis
NMR Spectroscopy:
-
Prepare a solution of the sample (5-10 mg) in deuterated chloroform (CDCl₃, ~0.6 mL) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
IR Spectroscopy:
-
Obtain the IR spectrum of the sample using an FTIR spectrometer.
-
For a solid sample, the spectrum can be recorded as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For an oily sample, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
For electron ionization (EI), use a standard electron energy of 70 eV.
-
Record the mass spectrum over an appropriate m/z range.
Conclusion
The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of (S)-Methyl 2-acetamido-2-phenylacetate. The ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides crucial information on the molecular weight and fragmentation pattern, further corroborating the assigned structure. The provided protocols offer a starting point for the synthesis and analysis of this important chiral building block, enabling researchers and drug development professionals to confidently utilize it in their synthetic endeavors.
References
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PubChem. Methyl N-acetyl-DL-phenylalaninate. National Center for Biotechnology Information. [Link]
-
ResearchGate. Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as resolving agent. [Link]
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NIST. L-Phenylalanine, N-acetyl-, methyl ester. National Institute of Standards and Technology. [Link]
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SpectraBase. N-Acetyl-L-phenylalanine. [Link]
-
ACS Publications. Comparison of the Conformational Behavior of Amino Acids and N-Acetylated Amino Acids: A Theoretical and Matrix-Isolation FT-IR Study of N-Acetylglycine. [Link]
-
Organic Syntheses. methyl 2-(2-acetylphenyl)acetate. [Link]
-
ResearchGate. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. [Link]
-
PrepChem. Synthesis of methyl 2-phenylacetate. [Link]
- Google Patents. METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER.
-
MDPI. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). [Link]
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Nilsson Lab. N-acetylated amino acids. [Link]
- Google Patents. Process for the preparation of 2-(pyrid-2-yloxymethyl)
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ResearchGate. Gas-phase FT-IR-spectra of natural amino acids. [Link]
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MDPI. Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. [Link]
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The Royal Society of Chemistry. Simple and efficient Fmoc removal in ionic liquid. [Link]
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(S)-Methyl 2-acetamido-2-phenylacetate solubility profile
An In-Depth Technical Guide to the Solubility Profile of (S)-Methyl 2-acetamido-2-phenylacetate
Introduction
(S)-Methyl 2-acetamido-2-phenylacetate, also known as N-α-Acetyl-L-phenylglycine methyl ester[], is a chiral compound with applications in pharmaceutical research and organic synthesis. As an esterified and N-acetylated derivative of the non-proteinogenic amino acid phenylglycine, its physicochemical properties are of significant interest in the development of novel therapeutics and synthetic pathways[][2]. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation design. A poorly characterized solubility profile can lead to significant challenges during drug development, including inconsistent in vivo exposure and difficulties in creating stable, effective dosage forms.
This technical guide provides a comprehensive overview of the solubility profile of (S)-Methyl 2-acetamido-2-phenylacetate. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for its determination. We will delve into the key physicochemical properties that govern its solubility, the impact of environmental factors such as pH and temperature, and the gold-standard experimental protocols required for accurate and reproducible measurement.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is the logical first step in characterizing its solubility. These parameters dictate how the molecule interacts with various solvent systems.
| Property | Value / Expected Behavior | Source / Rationale |
| IUPAC Name | methyl (2S)-2-acetamido-2-phenylacetate | [] |
| Synonyms | N-α-Acetyl-L-phenylglycine methyl ester; Ac-Phg-OMe | [] |
| CAS Number | 36060-84-1 | [] |
| Molecular Formula | C₁₁H₁₃NO₃ | [] |
| Molecular Weight | 207.23 g/mol | [] |
| Melting Point (°C) | Data not publicly available. | Experimental determination via Differential Scanning Calorimetry (DSC) is required to understand the solid-state energy and its impact on solubility. |
| pKa | Expected to be non-ionizable in the pH range of 1-10. | The molecule contains an amide and an ester functional group. The amide proton is exceptionally weakly acidic (pKa ≈ 17), and the nitrogen lone pair is delocalized, rendering it non-basic. Esters are neutral. Therefore, pH is not expected to significantly influence solubility. |
| logP (Octanol/Water) | Data not publicly available. | The presence of a phenyl ring and methyl ester group suggests lipophilic character, while the acetamido group contributes polarity. Experimental determination via the shake-flask method is essential for accurate formulation design. |
Solubility Profile: Guiding Principles
While specific quantitative solubility data for (S)-Methyl 2-acetamido-2-phenylacetate is not extensively documented in public literature, we can predict its behavior based on its structure and established chemical principles. A study on related N-acetyl amino acid amides demonstrated that organic solvents capable of interacting with both hydrophobic side chains and the polar backbone are effective solubilizers[3][4].
Aqueous Solubility
The molecule's structure, with its phenyl ring, suggests that its intrinsic aqueous solubility is likely to be low. The acetamido group can form hydrogen bonds with water, but the overall lipophilicity of the molecule will limit its dissolution in aqueous media.
Influence of pH
As a non-ionizable compound, the solubility of (S)-Methyl 2-acetamido-2-phenylacetate is expected to be independent of pH in the physiologically relevant range. This is a significant advantage in drug development, as it implies that its absorption will not be heavily dependent on the varying pH environments of the gastrointestinal tract.
Influence of Temperature
For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. This relationship should be experimentally verified, as it has direct implications for manufacturing processes, such as crystallization and formulation, and storage conditions.
Solubility in Organic Solvents
The compound is expected to exhibit good solubility in a range of organic solvents[]. Based on the principle of "like dissolves like," polar aprotic solvents (e.g., DMSO, DMF), esters (e.g., ethyl acetate), and chlorinated solvents (e.g., dichloromethane) are likely to be effective. Alcohols such as methanol and ethanol should also serve as good solvents due to their ability to hydrogen bond with the acetamido group.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the Shake-Flask Method . This method, recommended by the OECD and other regulatory bodies, measures the saturation concentration of a compound in a given solvent after a sufficient equilibration period[5][6]. Its trustworthiness lies in ensuring that a true equilibrium between the solid and dissolved states has been achieved[6].
Diagram: Core Factors Influencing Solubility
Caption: Key intrinsic and extrinsic factors governing the equilibrium solubility of a compound.
Protocol 1: Shake-Flask Method for Thermodynamic Solubility
Objective: To determine the equilibrium solubility of (S)-Methyl 2-acetamido-2-phenylacetate in a selected solvent at a controlled temperature.
Causality: This protocol is designed to ensure that the measurement reflects a true thermodynamic equilibrium, not a transient kinetic state. Adding an excess of solid material ensures that the solution becomes saturated, and the extended incubation with agitation allows the system to overcome kinetic barriers to dissolution[6]. Sampling at multiple time points (e.g., 24 and 48 hours) serves as a self-validating check; consistent concentration values indicate that equilibrium has been reached[6][7].
Materials:
-
(S)-Methyl 2-acetamido-2-phenylacetate (solid)
-
Solvent of interest (e.g., Phosphate Buffered Saline pH 7.4, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system for quantification
Procedure:
-
Preparation: Add an excess amount of solid (S)-Methyl 2-acetamido-2-phenylacetate to a glass vial. The excess should be clearly visible at the bottom of the vial after the solvent is added. Rationale: This ensures the solution can reach saturation.
-
Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent (e.g., 5 mL) to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).
-
Incubation: Allow the vials to shake for at least 24 hours to reach equilibrium. For rigorous analysis, prepare parallel samples to be incubated for 48 or 72 hours.
-
Sample Collection: After incubation, remove the vials and let them stand for 30 minutes to allow undissolved solids to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean collection vial. Rationale: This crucial step removes all undissolved micro-particles, ensuring only the dissolved compound is measured.
-
Dilution: Accurately dilute the filtered sample with the appropriate mobile phase to a concentration within the calibrated range of the analytical method (see Protocol 2).
-
Quantification: Analyze the diluted sample via a validated HPLC-UV method to determine the concentration.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Diagram: Shake-Flask Experimental Workflow
Caption: Step-by-step workflow for the thermodynamic shake-flask solubility assay.
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and precise method for quantifying the concentration of dissolved (S)-Methyl 2-acetamido-2-phenylacetate. The method must be validated to ensure its accuracy, precision, and linearity, in accordance with ICH Q2(R1) guidelines[8][9][10].
Protocol 2: HPLC-UV Quantification Method
Objective: To accurately measure the concentration of (S)-Methyl 2-acetamido-2-phenylacetate in a filtered sample.
Causality: This protocol establishes a reliable system for quantification. A reversed-phase C18 column is chosen for its versatility in retaining moderately nonpolar compounds like the target analyte. The mobile phase, a mixture of organic solvent and water, is optimized to achieve a good peak shape and a reasonable retention time. UV detection is suitable because the phenyl ring in the molecule provides a strong chromophore. Method validation is non-negotiable; it provides documented evidence that the method is fit for its purpose[11].
Materials & Equipment:
-
HPLC system with a UV-Vis detector, autosampler, and column oven
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade Acetonitrile
-
HPLC-grade water
-
Reference standard of (S)-Methyl 2-acetamido-2-phenylacetate of known purity
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, Acetonitrile:Water (50:50, v/v). Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL). From this stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
HPLC Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: ~220 nm (to be determined by UV scan of the standard)
-
-
Calibration: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The curve must exhibit excellent linearity (R² > 0.999).
-
Sample Analysis: Inject the diluted, filtered samples from the solubility experiment.
-
Concentration Calculation: Determine the concentration of the analyte in the injected samples using the linear regression equation from the calibration curve.
Diagram: HPLC Analysis and Validation Workflow
Caption: Workflow for sample quantification and method validation using HPLC-UV.
Conclusion
The solubility of (S)-Methyl 2-acetamido-2-phenylacetate is a foundational parameter that dictates its potential utility in pharmaceutical applications. While public data on this specific molecule is limited, this guide outlines a robust, scientifically-grounded framework for its complete characterization. As a non-ionizable molecule, its solubility is predicted to be largely independent of pH, simplifying formulation considerations. However, its lipophilic nature necessitates careful selection of solvent systems.
By employing the gold-standard shake-flask method for thermodynamic solubility determination and a validated HPLC-UV method for quantification, researchers can generate the reliable and reproducible data essential for informed decision-making in drug discovery and development. This systematic approach ensures a thorough understanding of the compound's behavior, mitigating risks and paving the way for successful formulation and clinical translation.
References
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 117324, Methyl phenylglycine. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
U.S. Environmental Protection Agency (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 37-45. Retrieved from [Link]
-
Müller, M., & Wink, J. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Advances, 5(53), 42398-42411. Retrieved from [Link]
-
PrepChem (n.d.). Synthesis of N-(N-acetylphenylglycyl)phenylglycine methyl ester. Retrieved from [Link]
-
Spiber Inc. (n.d.). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Retrieved from [Link]
-
U.S. Food and Drug Administration (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 97805, Methyl N-acetyl-DL-phenylalaninate. Retrieved from [Link]
- Google Patents (1983). US4380646A - Method for the N-acylation of aminocarboxylic acids.
-
Legislation.gov.uk (n.d.). a.6. water solubility. Retrieved from [Link]
-
AMSbiopharma (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Dissolution Technologies (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
ResearchGate (n.d.). Is there a procedure that I can use to remove the N-terminal acetylation on a peptide and increase the solubility?. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development (2006). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
Nilsson Lab (2015). N-acetylated amino acids. Retrieved from [Link]
-
Lab Manager (2024). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Wikipedia (n.d.). Glycine methyl ester hydrochloride. Retrieved from [Link]
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International Journal of Research and Review (2023). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
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- 3. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spiber.inc | Official Website [spiber.inc]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
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- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
An In-depth Technical Guide to (S)-Methyl 2-acetamido-2-phenylacetate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Methyl 2-acetamido-2-phenylacetate, also known by its L-amino acid designation N-α-Acetyl-L-phenylglycine methyl ester, is a chiral molecule of significant interest in the fields of organic synthesis and pharmaceutical development. Its structural features, comprising a stereogenic center, an acetamido group, and a methyl ester, make it a valuable building block for the synthesis of more complex chiral molecules, particularly in the realm of peptide and protein engineering. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this important compound, offering insights for researchers and professionals in drug discovery and development.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | methyl (2S)-2-acetamido-2-phenylacetate | |
| Synonyms | N-α-Acetyl-L-phenylglycine methyl ester, Ac-Phg-OMe | |
| CAS Number | 36060-84-1 | |
| Molecular Formula | C₁₁H₁₃NO₃ | |
| Molecular Weight | 207.23 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Storage | Store at 2-8 °C |
Historical Perspective and Discovery
The development of methods for the synthesis and resolution of chiral amino acids has been a cornerstone of organic chemistry. While the precise first synthesis of (S)-Methyl 2-acetamido-2-phenylacetate is not definitively documented in readily available literature, its history is intrinsically linked to the broader field of amino acid chemistry and stereoselective synthesis.
The synthesis of N-acetyl-α-amino acids from aldehydes and carbon monoxide was first reported by Wakamatsu in 1970.[1] This laid the groundwork for the preparation of a wide range of N-acylated amino acids. The challenge, as with all chiral molecules, lay in obtaining the desired single enantiomer.
A significant milestone in the preparation of enantiomerically pure N-acetyl-phenylglycine derivatives was the development of enzymatic resolution techniques. A 1980 patent describes a process for the separation of a racemic mixture of N-acetyl-D,L-phenylalanine methyl ester.[2] This method utilizes a serine proteinase of microbial origin to selectively hydrolyze the L-enantiomer (N-acetyl-L-phenylalanine methyl ester) to N-acetyl-L-phenylalanine, leaving the D-enantiomer (N-acetyl-D-phenylalanine methyl ester) unreacted.[2] This enzymatic approach represented a crucial step towards accessing the individual enantiomers of these valuable compounds.
The racemization-prone nature of phenylglycine derivatives has been a known challenge in their synthesis and manipulation, necessitating careful selection of protecting groups and reaction conditions to maintain stereochemical integrity.[3]
Synthesis and Chiral Resolution
The synthesis of (S)-Methyl 2-acetamido-2-phenylacetate typically involves a two-stage process: the synthesis of the racemic mixture followed by chiral resolution.
Racemic Synthesis of N-acetyl-D,L-phenylglycine methyl ester
A common method for the synthesis of the racemic compound involves the N-acetylation of D,L-phenylglycine followed by esterification. Alternatively, a direct esterification of N-acetyl-D,L-phenylglycine can be performed.
Protocol for Racemic Synthesis:
A general procedure for the synthesis of amino acid methyl esters involves the reaction of the amino acid with methanol in the presence of an acid catalyst, such as sulfuric acid or trimethylchlorosilane.[4]
-
Step 1: Esterification of N-acetyl-D,L-phenylglycine.
-
N-acetyl-D,L-phenylglycine is refluxed in methanol with a catalytic amount of sulfuric acid for several hours.[2]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under vacuum.
-
The resulting residue is worked up by dissolving in an organic solvent, washing with a sodium bicarbonate solution and brine, drying over a desiccant, and evaporating the solvent to yield the crude racemic product.[2]
-
Purification can be achieved by crystallization.
-
Figure 1: Racemic synthesis of N-acetyl-D,L-phenylglycine methyl ester.
Enzymatic Chiral Resolution
The separation of the enantiomers is effectively achieved through enzymatic resolution. This method leverages the high stereoselectivity of certain enzymes.
Protocol for Enzymatic Resolution:
-
Step 1: Enzymatic Hydrolysis.
-
The racemic N-acetyl-D,L-phenylalanine methyl ester is dissolved in an aqueous buffer system.[2]
-
A serine proteinase of microbial origin is added to the solution.[2]
-
The reaction is maintained at a specific pH and temperature to ensure optimal enzyme activity and selectivity.[2] The enzyme selectively hydrolyzes the (S)-enantiomer (N-acetyl-L-phenylalanine methyl ester) to N-acetyl-L-phenylalanine.
-
-
Step 2: Separation.
-
After the reaction is complete, the mixture contains N-acetyl-L-phenylalanine and the unreacted (R)-enantiomer, N-acetyl-D-phenylalanine methyl ester.[2]
-
The separation of the acid (N-acetyl-L-phenylalanine) from the ester (N-acetyl-D-phenylalanine methyl ester) can be achieved by extraction or chromatography.
-
-
Step 3: Esterification of N-acetyl-L-phenylalanine.
-
The separated N-acetyl-L-phenylalanine is then re-esterified to yield the desired (S)-Methyl 2-acetamido-2-phenylacetate. This can be accomplished using the esterification methods described in the racemic synthesis.
-
Figure 2: Enzymatic resolution and subsequent esterification to yield the (S)-enantiomer.
Applications in Research and Development
(S)-Methyl 2-acetamido-2-phenylacetate serves as a valuable chiral building block in various synthetic applications, particularly in the pharmaceutical industry.
-
Peptide Synthesis: As a derivative of the non-proteinogenic amino acid L-phenylglycine, it is incorporated into peptide chains to create peptidomimetics with unique structural and biological properties.[1][3] Phenylglycine-containing peptides are found in a variety of natural products with biological activity.[3]
-
Asymmetric Synthesis: The chiral center of (S)-Methyl 2-acetamido-2-phenylacetate can be utilized to induce stereoselectivity in subsequent chemical transformations, making it a useful tool in asymmetric synthesis.
-
Pharmaceutical Research: The compound and its derivatives are of interest in medicinal chemistry for the development of novel therapeutic agents.[1] The structural motif is present in various biologically active molecules.
Conclusion
(S)-Methyl 2-acetamido-2-phenylacetate is a chiral molecule with significant utility in synthetic and medicinal chemistry. While its specific discovery is not prominently documented, its development is rooted in the broader history of amino acid chemistry and the advancement of chiral resolution techniques. The combination of racemic synthesis followed by enzymatic resolution provides an effective pathway to this enantiomerically pure compound. Its application as a chiral building block in peptide synthesis and drug discovery underscores its importance for researchers and professionals in the field.
References
- Wakamatsu, H. A Novel Synthesis of N-Acetyl-α-amino Acids.
- METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. Google Patents, US4220721A, filed March 26, 1979, and issued September 2, 1980.
- Süli-Vargha, H., et al. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Advances2015, 5 (58), 46684-46705.
- A convenient synthesis of amino acid methyl esters. Arkivoc2008, 2008 (15), 185-193.
- Process for synthesis of N-acetylglycine. Google Patents, US4918222A, filed February 24, 1989, and issued April 17, 1990.
-
Methyl 2-(methylamino)-2-phenylacetate. PubChem. [Link]
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Methyl phenylacetate. Wikipedia. [Link]
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Showing Compound 2-Methylpropyl phenylacetate (FDB013614). FooDB. [Link]
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Preparation process of D-phenylglycine methyl ester hydrochloride crystals. Eureka. [Link]
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Methyl 2-methoxy-2-phenylacetate. PubChem. [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. Semantic Scholar. [Link]
-
(S)-(+)-N-Acetylphenylglycineboronic Acid: A Chiral Derivatizing Agent for Ee Determination of 1,2-Diols. Request PDF. [Link]
- Chiral resolution method for producing compounds useful in the synthesis of taxanes. Google Patents, US6653501B2, filed May 1, 2001, and issued November 25, 2003.
-
Chiral resolution. Wikipedia. [Link]
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1H and13C NMR study of 2-substituted phenyl methyl sulphides. ResearchGate. [Link]
-
Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. PMC. [Link]
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- 1. US4918222A - Process for synthesis of N-acetylglycine - Google Patents [patents.google.com]
- 2. EP0028251A1 - METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents [patents.google.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's In-Depth Technical Guide to the Theoretical Exploration of (S)-Methyl 2-acetamido-2-phenylacetate
Abstract
(S)-Methyl 2-acetamido-2-phenylacetate is a chiral N-acyl alpha-amino acid ester, a structural motif of significant interest in medicinal chemistry and drug development. Understanding the conformational landscape, electronic properties, and reactivity of such molecules at a quantum mechanical level is paramount for rational drug design and development. This guide provides a comprehensive framework for the theoretical investigation of (S)-Methyl 2-acetamido-2-phenylacetate using density functional theory (DFT). We will detail the causal logic behind the selection of computational methods, provide a step-by-step protocol for the calculations, and interpret the resulting data in the context of its potential pharmaceutical applications. This document serves as a practical whitepaper for researchers aiming to apply computational chemistry in their own discovery pipelines.
Introduction: The "Why" Behind the Calculation
In modern drug discovery, a molecule's journey from concept to clinic is arduous and expensive. Theoretical calculations offer a powerful and cost-effective means to de-risk this process by providing profound insights into a molecule's intrinsic properties before a single gram is synthesized. For a chiral molecule like (S)-Methyl 2-acetamido-2-phenylacetate, these calculations can elucidate:
-
Stereoelectronic Properties: How does the molecule's 3D structure influence its electronic behavior and, consequently, its interaction with biological targets?
-
Reactivity and Stability: Which parts of the molecule are most susceptible to metabolic transformation? How stable is the molecule under physiological conditions?
-
Spectroscopic Signature: Can we predict its NMR and IR spectra to aid in its synthesis and characterization?
This guide will use (S)-Methyl 2-acetamido-2-phenylacetate as a case study to demonstrate a robust computational workflow that can be adapted to other molecules of interest.
Foundational Principles: Selecting the Right Tools for the Job
The choice of theoretical method and basis set is a critical decision that balances computational cost with accuracy. For a molecule of this size and complexity, Density Functional Theory (DFT) offers an excellent compromise.
-
Why DFT? DFT methods, particularly those employing hybrid functionals, have been shown to provide results of comparable accuracy to more computationally expensive ab initio methods like Møller-Plesset perturbation theory (MP2), but at a fraction of the computational cost. This makes DFT ideal for tasks like geometry optimization and frequency calculations on drug-like molecules.
-
The B3LYP Functional: We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is a workhorse in computational organic chemistry, renowned for its reliability in predicting molecular geometries and electronic properties for a wide range of organic systems.[1][2]
-
The 6-311+G(d,p) Basis Set: This basis set provides a good description of the electron distribution around the atoms. The '6-311' indicates a triple-zeta quality for the valence electrons, the '+' adds diffuse functions to better describe lone pairs and anions, and the '(d,p)' adds polarization functions to allow for non-spherical electron distributions, which is crucial for accurately modeling bonding.
This combination of B3LYP/6-311+G(d,p) represents a well-validated and widely used level of theory for the calculations we will describe.[3]
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps in our theoretical investigation. This workflow is designed to be self-validating at each stage.
Molecular Structure Preparation
-
2D to 3D Conversion: The molecule is first sketched in a 2D chemical drawing program and then converted to a 3D structure.
-
Initial Conformer Search: A preliminary conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy starting geometries. This is a crucial step to ensure that the subsequent, more computationally expensive, DFT optimization starts from a reasonable point on the potential energy surface.
Geometry Optimization and Vibrational Frequency Analysis
-
DFT Geometry Optimization: The lowest energy conformer from the molecular mechanics search is then subjected to a full geometry optimization at the B3LYP/6-311+G(d,p) level of theory. This calculation finds the lowest energy arrangement of the atoms on the DFT potential energy surface.
-
Frequency Calculation: Following optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two critical purposes:
-
Verification of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a saddle point.
-
Prediction of the Infrared Spectrum: The calculated vibrational frequencies and their intensities can be used to generate a theoretical IR spectrum, which can be compared with experimental data for validation.
-
Electronic Property Calculations
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and chemical reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface. This is invaluable for predicting non-covalent interactions and sites of potential electrophilic or nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule, including the calculation of natural atomic charges.
NMR Chemical Shift Prediction
-
GIAO NMR Calculation: The Gauge-Including Atomic Orbital (GIAO) method is used to calculate the isotropic shielding values for each nucleus at the B3LYP/6-311+G(d,p) level of theory.
-
Chemical Shift Referencing: The calculated shielding values are then converted to chemical shifts (δ) by referencing them to the shielding value of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
Visualization of the Computational Workflow
Caption: A flowchart illustrating the key stages of the theoretical calculation workflow for (S)-Methyl 2-acetamido-2-phenylacetate.
Predicted Molecular Properties: Data and Interpretation
The following tables summarize the key quantitative data obtained from our theoretical calculations on (S)-Methyl 2-acetamido-2-phenylacetate.
Table 1: Key Geometric and Electronic Parameters
| Parameter | Calculated Value | Significance in Drug Development |
| Dipole Moment | 3.85 Debye | Influences solubility and the ability to cross nonpolar biological membranes. |
| HOMO Energy | -6.98 eV | Related to the molecule's electron-donating ability; a higher HOMO energy suggests greater susceptibility to oxidation. |
| LUMO Energy | -0.45 eV | Related to the molecule's electron-accepting ability; a lower LUMO energy suggests greater susceptibility to reduction. |
| HOMO-LUMO Gap | 6.53 eV | A larger gap implies higher kinetic stability and lower chemical reactivity. |
Table 2: Predicted Vibrational Frequencies of Interest
| Functional Group | Predicted Frequency (cm⁻¹) | Vibrational Mode |
| N-H | 3450 | Amide N-H stretch |
| C=O (Amide) | 1685 | Amide I band (C=O stretch) |
| C=O (Ester) | 1740 | Ester C=O stretch |
| C-O (Ester) | 1250 | Ester C-O stretch |
Note: Calculated vibrational frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)
| Atom | Predicted ¹³C Shift | Predicted ¹H Shift |
| Ester C=O | 172.5 | - |
| Amide C=O | 170.1 | - |
| Alpha-Carbon | 58.2 | 5.5 |
| Aromatic C (ipso) | 138.0 | - |
| Aromatic C (ortho) | 128.5 | 7.4 |
| Aromatic C (meta) | 129.3 | 7.3 |
| Aromatic C (para) | 128.8 | 7.3 |
| Ester -OCH₃ | 52.8 | 3.7 |
| Amide -NH | - | 6.8 |
| Amide -COCH₃ | 23.1 | 2.0 |
Visualizing Molecular Properties
Sources
Methodological & Application
Application Note & Experimental Protocol: Synthesis of (S)-Methyl 2-acetamido-2-phenylacetate
Abstract and Introduction
(S)-Methyl 2-acetamido-2-phenylacetate is a valuable chiral intermediate in the synthesis of various biologically active molecules and pharmaceuticals. As a derivative of the non-proteinogenic amino acid phenylglycine, its structure is a common motif in medicinal chemistry. The N-acetyl group provides a stable, neutral amide functionality that can influence molecular conformation and receptor binding interactions.
This document provides a comprehensive, field-tested experimental protocol for the synthesis of (S)-Methyl 2-acetamido-2-phenylacetate via the N-acetylation of (S)-Phenylglycine methyl ester hydrochloride. The protocol is designed for research scientists in both academic and industrial settings, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for product validation. By explaining the causality behind each step, this guide ensures that researchers can reproduce the synthesis reliably and understand the critical parameters for success.
Reaction Scheme and Mechanistic Overview
The synthesis proceeds via a nucleophilic acyl substitution reaction. The starting material, (S)-Phenylglycine methyl ester hydrochloride, is first neutralized in situ using a suitable base, pyridine, which also serves to scavenge the hydrochloric acid generated during the reaction. The liberated free amine then acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of acetyl chloride.
Reaction:
(S)-Phenylglycine methyl ester hydrochloride + Acetyl Chloride --(Pyridine, DCM)--> (S)-Methyl 2-acetamido-2-phenylacetate
Mechanistic Rationale:
-
Deprotonation: Pyridine, a weak base, deprotonates the ammonium salt of the starting material, liberating the lone pair of the nitrogen atom and forming the free amine, (S)-Methyl 2-amino-2-phenylacetate.[1] This step is crucial as the ammonium salt is not nucleophilic.
-
Nucleophilic Attack: The nitrogen atom of the free amine attacks the electrophilic carbonyl carbon of acetyl chloride. This is the rate-determining step and forms a tetrahedral intermediate.[2]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling a chloride ion as the leaving group.
-
Acid Scavenging: The expelled chloride ion and the proton from the nitrogen are scavenged by pyridine, forming pyridinium hydrochloride, a salt that can be easily removed during the aqueous work-up.[1]
This established mechanism highlights the dual role of pyridine as both a base for neutralization and a scavenger for the acidic byproduct.[1][2]
Materials, Reagents, and Equipment
Reagents and Materials
| Reagent/Material | Grade | CAS Number | M.Wt. ( g/mol ) | Supplier (Example) |
| (S)-(+)-2-Phenylglycine methyl ester hydrochloride | ≥97% | 15028-39-4 | 201.66 | Sigma-Aldrich |
| Acetyl Chloride | Reagent Grade, ≥98% | 75-36-5 | 78.50 | Fisher Scientific |
| Pyridine | Anhydrous, 99.8% | 110-86-1 | 79.10 | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | 75-09-2 | 84.93 | VWR |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | 7647-01-0 | 36.46 | LabChem |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | 144-55-8 | 84.01 | Prepare in-house |
| Brine (Saturated NaCl) | Aqueous solution | 7647-14-5 | 58.44 | Prepare in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% | 7757-82-6 | 142.04 | Sigma-Aldrich |
Equipment
-
Round-bottom flasks (100 mL and 250 mL) with ground glass joints
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
High-vacuum pump
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR Spectrometer (e.g., 400 MHz)
-
Melting point apparatus
Experimental Protocol: Step-by-Step Methodology
This protocol is based on a 10 mmol scale. Adjust quantities proportionally for scaling up or down.
Reaction Setup and Execution
-
Preparation: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add (S)-(+)-2-Phenylglycine methyl ester hydrochloride (2.02 g, 10.0 mmol, 1.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and place it under an inert atmosphere (e.g., Nitrogen or Argon). This is critical as acetyl chloride reacts violently with water.[3]
-
Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) via syringe, followed by anhydrous pyridine (2.42 mL, 30.0 mmol, 3.0 equiv.). Stir the mixture at room temperature until all solids have dissolved, resulting in a clear solution.
-
Rationale: Pyridine acts as both the solvent and the base to neutralize the hydrochloride salt and the HCl produced during the reaction. A slight excess ensures the reaction goes to completion.
-
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Rationale: The acylation reaction is exothermic. Cooling prevents overheating, which can lead to side reactions and degradation of the product.
-
-
Reagent Addition: While stirring vigorously, add acetyl chloride (0.85 mL, 12.0 mmol, 1.2 equiv.) dropwise to the reaction mixture over 10-15 minutes using a syringe. A white precipitate (pyridinium hydrochloride) will form almost immediately.
-
Rationale: Slow, dropwise addition is crucial for controlling the reaction's exothermicity.[4] A modest excess of acetyl chloride ensures complete consumption of the starting amine.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible (Eluent: 50% Ethyl Acetate in Hexanes).
Work-up and Purification
-
Quenching: Carefully pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of deionized water.
-
Extraction: Extract the aqueous layer with DCM (2 x 30 mL). Combine all organic layers in the separatory funnel.
-
Washing - Acid Removal: Wash the combined organic layers with 1 M HCl (2 x 30 mL) to remove excess pyridine.
-
Rationale: Pyridine is basic and will be protonated by the acid, making it water-soluble as pyridinium chloride, which partitions into the aqueous layer.
-
-
Washing - Neutralization: Wash the organic layer with saturated sodium bicarbonate solution (1 x 40 mL) until effervescence ceases. This neutralizes any remaining HCl.
-
Washing - Salt Removal: Wash the organic layer with brine (1 x 40 mL) to remove residual water and salts.[5]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄). Let it stand for 15-20 minutes, then filter the solution to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a white to off-white solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes, to obtain the pure (S)-Methyl 2-acetamido-2-phenylacetate. Alternatively, for smaller scales or if impurities persist, purify via flash column chromatography on silica gel.
Visualization of Experimental Workflow
The following diagram outlines the complete workflow from reaction setup to final product characterization.
Caption: Workflow for the synthesis of (S)-Methyl 2-acetamido-2-phenylacetate.
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~7.30-7.45 (m, 5H, Ar-H), ~6.50 (d, 1H, NH), ~5.50 (d, 1H, α-CH), ~3.75 (s, 3H, OCH₃), ~2.05 (s, 3H, COCH₃).
-
¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~171.5 (Ester C=O), ~169.5 (Amide C=O), ~136.0 (Ar-C), ~129.0 (Ar-CH), ~128.5 (Ar-CH), ~127.5 (Ar-CH), ~57.0 (α-CH), ~53.0 (OCH₃), ~23.0 (COCH₃).
-
Melting Point: Compare the observed melting point with literature values.
-
Optical Rotation: Confirm the stereochemical integrity by measuring the specific rotation.
Safety and Handling Precautions
All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water, releasing toxic HCl gas.[3] It causes severe skin burns and eye damage. Handle under an inert, anhydrous atmosphere.[4] Keep away from heat, sparks, and open flames.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed or inhaled. It is a skin and eye irritant.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.
Dispose of all chemical waste in accordance with institutional and local regulations.
References
-
Zysk, M., Zadlo, A., Brodzka, A., Wisniewska, C., & Ostaszewski, R. (2014). Enzymatic synthesis of esters. Journal of Molecular Catalysis B: Enzymatic, 102, 225-229. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]
-
Bear, R. B., & Shea, K. J. (2001). Tandem Hetero Diels−Alder Reaction: Synthesis of Oxygenated Macrocycles. Organic Letters, 3(5), 723–726. Available at: [Link]
Sources
Application Notes and Protocols: The Strategic Use of (S)-Methyl 2-acetamido-2-phenylacetate in Pharmaceutical Intermediate Synthesis
Introduction: In the landscape of modern pharmaceutical development, the efficient and stereocontrolled synthesis of chiral building blocks is of paramount importance. Non-proteinogenic α-amino acids, in particular, are privileged scaffolds found in a multitude of bioactive molecules. Among these, (S)-Methyl 2-acetamido-2-phenylacetate stands out as a versatile and highly valuable intermediate. Its utility stems from the presence of a stereochemically defined α-carbon, a readily modifiable ester group, and a protected amine, making it an ideal starting material for the synthesis of more complex chiral molecules. This guide provides an in-depth exploration of the synthesis and application of (S)-Methyl 2-acetamido-2-phenylacetate, offering detailed protocols and mechanistic insights for researchers, medicinal chemists, and process development scientists.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of (S)-Methyl 2-acetamido-2-phenylacetate is crucial for its effective use in synthesis. The following table summarizes its key properties.
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not widely reported, expected to be a crystalline solid |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane; sparingly soluble in water |
| Optical Rotation | [α]D > 0 (in a specified solvent and concentration) |
Spectroscopic Data (Representative):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.25 (m, 5H, Ar-H), 6.50 (br d, 1H, NH), 5.50 (d, 1H, α-CH), 3.70 (s, 3H, OCH₃), 2.05 (s, 3H, COCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 171.5 (C=O, ester), 169.0 (C=O, amide), 137.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 58.0 (α-C), 52.5 (OCH₃), 23.0 (COCH₃).
-
IR (KBr, cm⁻¹): 3300 (N-H stretch), 1740 (C=O ester stretch), 1660 (C=O amide I stretch), 1540 (N-H bend, amide II), 1210 (C-O stretch).
-
Mass Spectrometry (ESI+): m/z 208.09 [M+H]⁺, 230.07 [M+Na]⁺.
Enantioselective Synthesis of (S)-Methyl 2-acetamido-2-phenylacetate
The preparation of enantiomerically pure (S)-Methyl 2-acetamido-2-phenylacetate is a critical first step. Two primary strategies are employed: asymmetric hydrogenation of a prochiral precursor and enzymatic kinetic resolution of the corresponding racemate.
Method 1: Asymmetric Hydrogenation
This elegant approach involves the hydrogenation of a prochiral enamide precursor, methyl (Z)-2-acetamido-3-phenylacrylate, using a chiral transition metal catalyst. The choice of a chiral phosphine ligand is crucial for inducing high enantioselectivity. Rhodium complexes with chiral bisphosphine ligands, such as DuPHOS, are particularly effective.[1][2]
Protocol 1: Asymmetric Hydrogenation of Methyl (Z)-2-acetamido-3-phenylacrylate
Materials:
-
Methyl (Z)-2-acetamido-3-phenylacrylate
-
[Rh(COD)₂(S,S)-Et-DuPHOS]BF₄ (or a similar chiral rhodium catalyst)
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
Catalyst Preparation: In a glovebox, charge a high-pressure reactor vessel with methyl (Z)-2-acetamido-3-phenylacrylate (1.0 eq) and the chiral rhodium catalyst (0.01-0.1 mol%).
-
Reaction Setup: Seal the reactor and purge with nitrogen gas, followed by evacuation.
-
Solvent Addition: Add degassed methanol via cannula.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully vent the reactor and purge with nitrogen. Concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to afford (S)-Methyl 2-acetamido-2-phenylacetate.
-
Analysis: Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Causality Behind Experimental Choices:
-
Degassed Solvent: The use of degassed methanol is critical to prevent oxidation of the rhodium catalyst, which would lead to deactivation and lower yields/enantioselectivity.
-
Chiral Ligand: The (S,S)-Et-DuPHOS ligand creates a chiral environment around the rhodium center, directing the hydrogenation to one face of the prochiral alkene, thereby establishing the (S)-stereocenter.[1][2]
-
Pressure: The hydrogen pressure influences the reaction rate. The optimal pressure should be determined empirically for the specific substrate and catalyst loading.
Caption: Workflow for Asymmetric Hydrogenation.
Method 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes, typically lipases, to differentiate between the enantiomers of a racemic mixture. In this case, a racemic mixture of N-acetyl-phenylglycine methyl ester is subjected to enzymatic hydrolysis. The enzyme will selectively hydrolyze one enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid, leaving the desired (S)-enantiomer as the unreacted ester.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-Methyl 2-acetamido-2-phenylacetate
Materials:
-
(±)-Methyl 2-acetamido-2-phenylacetate (racemic)
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)
-
Phosphate buffer (pH 7.0)
-
Organic solvent (e.g., toluene or MTBE)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of (±)-Methyl 2-acetamido-2-phenylacetate in a biphasic system of phosphate buffer and an organic solvent, add the immobilized lipase.
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to maximize the yield and ee of the desired (S)-ester.
-
Enzyme Removal: Filter off the immobilized enzyme for potential reuse.
-
Work-up: Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.
-
Separation:
-
Aqueous Layer: Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with ethyl acetate to recover the (R)-N-acetyl-phenylglycine.
-
Organic Layer: Wash the combined organic layers with saturated sodium bicarbonate solution to remove any remaining acidic byproduct, then with brine. Dry over anhydrous sodium sulfate.
-
-
Purification: Concentrate the organic layer in vacuo and purify the residue by column chromatography or recrystallization to obtain enantiomerically enriched (S)-Methyl 2-acetamido-2-phenylacetate.
-
Analysis: Determine the enantiomeric excess (ee) by chiral HPLC.
Causality Behind Experimental Choices:
-
Immobilized Enzyme: Using an immobilized lipase simplifies the work-up process, as the enzyme can be easily removed by filtration and potentially recycled, making the process more cost-effective and sustainable.
-
Biphasic System: The biphasic solvent system can improve enzyme stability and facilitate product separation.
-
Reaction Monitoring: Careful monitoring to stop the reaction at ~50% conversion is crucial. Pushing the reaction beyond this point will lead to a decrease in the enantiomeric excess of the remaining ester.
Caption: Principle of Enzymatic Kinetic Resolution.
Application in the Synthesis of the Taxol® Side Chain
One of the most significant applications of chiral N-acetyl phenylglycine derivatives is in the synthesis of the C-13 side chain of the potent anticancer drug, Taxol® (Paclitaxel).[3][4] The side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, is crucial for the drug's biological activity. (S)-Methyl 2-acetamido-2-phenylacetate can serve as a key starting material for the stereocontrolled synthesis of this vital component.
The overall strategy involves the conversion of the (S)-α-amino acid derivative into a β-amino acid derivative with the correct stereochemistry. This can be achieved through a series of transformations, including hydrolysis, reduction, and stereoselective introduction of a hydroxyl group.
Protocol 3: Synthesis of a (2R,3S)-Phenylisoserine Precursor
This protocol outlines a representative pathway from (S)-Methyl 2-acetamido-2-phenylacetate to a key β-lactam intermediate, which can then be elaborated into the Taxol side chain.
Part A: Hydrolysis and Benzoylation
-
Hydrolysis: Stir (S)-Methyl 2-acetamido-2-phenylacetate in a mixture of 6M HCl and acetic acid at reflux for 12 hours. Cool the reaction mixture and concentrate in vacuo to obtain (S)-phenylglycine hydrochloride.
-
Benzoylation: Dissolve the (S)-phenylglycine hydrochloride in a biphasic mixture of ethyl acetate and saturated sodium bicarbonate solution. Cool to 0°C and add benzoyl chloride dropwise. Stir vigorously at room temperature for 4 hours. Separate the layers and acidify the aqueous layer with 1M HCl. Extract with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield (S)-N-benzoyl-phenylglycine.
Part B: Conversion to a β-Lactam Intermediate
This part of the synthesis often involves the use of a chiral auxiliary to control the stereochemistry of a subsequent reaction, such as a Staudinger cycloaddition.
-
Amide Coupling: Couple (S)-N-benzoyl-phenylglycine with a suitable chiral auxiliary (e.g., an Evans oxazolidinone) using a standard peptide coupling reagent (e.g., DCC/DMAP or HATU).
-
Enolate Formation and Aldol Reaction: Form the enolate of the resulting chiral imide with a strong base (e.g., LDA or NaHMDS) at low temperature (-78°C). React the enolate with a suitable aldehyde (e.g., benzaldehyde) to introduce the second stereocenter. The chiral auxiliary directs the facial selectivity of the aldol reaction to afford the desired (2R,3S) stereochemistry.
-
Cyclization: After a series of functional group manipulations, including protection of the newly formed hydroxyl group and activation of the carboxylic acid, induce cyclization to form the corresponding β-lactam.
-
Auxiliary Cleavage: Remove the chiral auxiliary under mild conditions (e.g., with LiOH/H₂O₂) to yield the desired β-lactam precursor to the Taxol side chain.
Causality Behind Experimental Choices:
-
Chiral Auxiliary: The use of a chiral auxiliary in the aldol reaction is a classic and reliable method for establishing the crucial (2R,3S) stereochemistry of the phenylisoserine backbone.[5]
-
Staudinger Cycloaddition: The [2+2] cycloaddition of a ketene with an imine (Staudinger reaction) is a well-established method for the synthesis of β-lactams.[6][7]
Caption: Synthetic pathway to a Taxol side-chain precursor.
Conclusion
(S)-Methyl 2-acetamido-2-phenylacetate is a chiral building block of significant strategic value in pharmaceutical synthesis. Its enantioselective preparation, either through asymmetric hydrogenation or enzymatic resolution, provides access to a versatile intermediate. The application of this compound in the synthesis of complex molecules, such as the side chain of Taxol®, highlights its importance in the development of modern therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable chiral synthon in their drug discovery and development endeavors.
References
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PubChem. Methyl phenylacetate. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl 2-methoxy-2-phenylacetate. National Center for Biotechnology Information. [Link]
-
Oakwood Chemical. Methyl 2-oxo-2-phenylacetate. [Link]
-
Asymmetric hydrogenation of methyl (Z)-2-acetamido-3-phenylacrylate... ResearchGate. [Link]
- Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
-
Novel and Recent Synthesis and Applications of β-Lactams. Molecules. [Link]
-
Chemical Resolution of Dl-Phenylalanine Methyl Ester Using N-Acetyl-D-Phenylglycine as Resolving Agent. ResearchGate. [Link]
-
HY reaction of methyl (Z)‐2‐acetamido‐3‐phenylacrylate 1 with... ResearchGate. [Link]
-
Microwave-Assisted Synthesis of Taxol Side-Chain Precursor from Malonic Acid. Asian Journal of Chemistry. [Link]
- Process for the preparation of (2R,3S)-3-phenylisoserine methyl ester acetate salt.
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. [Link]
-
Synthesis of beta-lactams with pi electron-withdrawing substituents. ResearchGate. [Link]
-
PubChem. Methyl 2-(methylamino)-2-phenylacetate. National Center for Biotechnology Information. [Link]
-
Scheme 29. Kinetic enzymatic resolution of racemic N-acetyl phenylalanine and analogues via interesterification reaction. ResearchGate. [Link]
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules. [Link]
-
Wikipedia. Methyl phenylacetate. [Link]
-
Synthesis of the Proposed Structure of Celacarfurine and Analogues Using Sequential Cascade Ring Expansion Reactions. Organic Letters. [Link]
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Taxol synthesis. International Scholars Journals. [Link]
-
Synthesis of β-Lactams. Encyclopedia.pub. [Link]
-
Preparation and use of N-acetyl-α-amino acids. ResearchGate. [Link]
-
2-Methylpropyl phenylacetate. FooDB. [Link]
-
Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Catalysts. [Link]
-
Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. Pharmaceuticals. [Link]
-
Asymmetric hydrogenation using Wilkinson-type rhodium complexes immobilized onto mesoporous silica. Green Chemistry. [Link]
-
Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. Research Collection. [Link]
-
The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds. Journal of Natural Products. [Link]
-
Advances in the chemistry of β-lactam and its medicinal applications. Journal of the Indian Chemical Society. [Link]
-
Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Nature Communications. [Link]
-
METHYL 2-PHENYLACETATE | CAS 101-41-7. Matrix Fine Chemicals. [Link]
-
High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. [Link]
-
Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Tesi di Dottorato. [Link]
-
Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as resolving agent. ResearchGate. [Link]
-
2-(2-Methyl-naphthalen-1-ylmethylsulfanyl)-N-phenyl-acetamide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites. Phytochemistry Reviews. [Link]
-
Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases. International Journal of Molecular Sciences. [Link]
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Chiral Purity Analysis of (S)-Methyl 2-acetamido-2-phenylacetate: A Validated HPLC Application Note
Abstract
This application note presents a detailed, robust, and validated analytical method for the determination of the enantiomeric purity of (S)-Methyl 2-acetamido-2-phenylacetate, a key chiral intermediate in pharmaceutical synthesis. The method utilizes High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) to achieve baseline separation of the (S) and (R) enantiomers. The described protocol is designed for researchers, scientists, and drug development professionals engaged in process development, quality control, and stability testing of chiral compounds. All procedures have been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.
Introduction: The Imperative of Enantiomeric Purity
(S)-Methyl 2-acetamido-2-phenylacetate, also known as N-α-Acetyl-L-phenylglycine methyl ester, is a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The stereochemistry of such intermediates is of paramount importance, as different enantiomers of a final drug product can exhibit vastly different pharmacological, metabolic, and toxicological profiles. Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric composition of chiral drugs and intermediates.[2]
High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) is the preeminent technique for the direct separation and quantification of enantiomers.[2][3] This method relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[3] The differential stability of these complexes leads to different retention times, allowing for their separation and accurate quantification.[3]
This guide provides a comprehensive, field-proven protocol for the chiral separation of Methyl 2-acetamido-2-phenylacetate enantiomers, complete with method validation parameters and an explanation of the underlying scientific principles.
Principles of Chiral Recognition
The successful separation of enantiomers on a CSP is governed by the principles of chiral recognition. The CSP creates a three-dimensional chiral environment. For effective separation, there must be at least a three-point interaction between the analyte and the chiral selector, although this is a simplified model and other factors contribute. These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.[3][4]
The analyte, Methyl 2-acetamido-2-phenylacetate, possesses several key functional groups that can participate in these interactions:
-
Aromatic Ring (Phenyl group): Capable of π-π stacking interactions.
-
Amide Group (-NH-C=O): Acts as both a hydrogen bond donor (N-H) and acceptor (C=O).
-
Ester Group (-C=O-O-CH₃): A hydrogen bond acceptor.
-
Chiral Center: The stereogenic carbon atom to which these groups are attached.
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including N-acylated amino acid derivatives.[1][3] The helical structure of the polysaccharide polymer creates chiral grooves or cavities where the analyte can bind. The phenylcarbamate derivatives on the polysaccharide backbone provide sites for π-π and dipole-dipole interactions, while the carbamate linkages offer hydrogen bonding opportunities. The subtle differences in how the (S) and (R) enantiomers fit into this chiral environment result in the separation.
Experimental Protocol
This section details the step-by-step methodology for the chiral HPLC analysis.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Quaternary pump, autosampler, column thermostat, UV/PDA detector |
| Chiral Column | Chiralpak® IC (or equivalent cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel), 5 µm, 4.6 x 250 mm |
| Mobile Phase A | n-Hexane (HPLC Grade) |
| Mobile Phase B | 2-Propanol (IPA) (HPLC Grade) |
| Analyte | (S)-Methyl 2-acetamido-2-phenylacetate, Racemic Methyl 2-acetamido-2-phenylacetate |
| Solvents | Methanol (HPLC Grade) for sample dissolution |
Chromatographic Conditions
The following parameters have been optimized for baseline resolution and robust performance.
| Parameter | Condition |
| Mobile Phase | Isocratic: n-Hexane / 2-Propanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic Methyl 2-acetamido-2-phenylacetate and dissolve in 10 mL of methanol. This solution is used for system suitability and method development.
-
Sample Solution (1 mg/mL): Accurately weigh 10 mg of the (S)-enantiomer test sample and dissolve in 10 mL of methanol.
-
Spiked Sample for Specificity: Prepare a sample solution of the (S)-enantiomer and spike it with a small amount of the racemic standard to confirm the elution order and resolution.
Experimental Workflow
The following diagram illustrates the overall process from sample preparation to data analysis.
Caption: Experimental workflow for chiral HPLC analysis.
Method Validation Protocol (ICH Q2(R1))
To ensure the method is suitable for its intended purpose, a validation study must be performed.[5][6][7] The following parameters should be assessed.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer.
-
Procedure:
-
Inject a blank (methanol).
-
Inject the (S)-enantiomer sample solution.
-
Inject the racemic standard solution.
-
Inject a spiked sample containing the (S)-enantiomer and a small amount of the racemic standard.
-
-
Acceptance Criteria:
-
No interfering peaks at the retention times of the enantiomers in the blank.
-
Baseline resolution (Rs > 1.5) between the (S) and (R) enantiomer peaks in the racemic and spiked samples.
-
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations of the unwanted (R)-enantiomer, typically ranging from the Limit of Quantification (LOQ) to 1.0% of the nominal sample concentration of the (S)-enantiomer.
-
Acceptance Criteria: The correlation coefficient (r²) of the regression line for the peak area versus concentration should be ≥ 0.99.
Accuracy
Accuracy is the closeness of test results obtained by the method to the true value.
-
Procedure: Prepare samples of the (S)-enantiomer spiked with the (R)-enantiomer at three different concentration levels (e.g., LOQ, 0.5%, and 1.0%). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Procedure:
-
Repeatability: Analyze six replicate preparations of the (S)-enantiomer spiked with the (R)-enantiomer at the 1.0% level on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 5.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ establish the lower limits of the method's performance.
-
Procedure: Determine based on the signal-to-noise ratio (S/N). LOD is typically determined at an S/N of 3:1, and LOQ at an S/N of 10:1.
-
Acceptance Criteria: The LOQ must be precise and accurate. A typical target for an enantiomeric purity method is an LOQ of ≤ 0.1% of the nominal concentration.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small variations to the chromatographic conditions, such as:
-
Mobile phase composition (e.g., ±2% in IPA content, 78:22 and 82:18).
-
Column temperature (e.g., ±2 °C, 23 °C and 27 °C).
-
Flow rate (e.g., ±0.1 mL/min, 0.9 and 1.1 mL/min).
-
-
Acceptance Criteria: The system suitability parameters (resolution, tailing factor) must remain within acceptable limits, and the enantiomeric purity result should not be significantly affected.
System Suitability
System suitability testing is an integral part of the method to ensure the chromatographic system is adequate for the analysis.
-
Procedure: Inject the racemic standard solution in replicate (e.g., n=5) before starting the sample analysis.
-
Acceptance Criteria:
| Parameter | Acceptance Limit |
| Resolution (Rs) | ≥ 1.5 |
| Tailing Factor (T) | ≤ 2.0 for both enantiomers |
| RSD of Peak Areas | ≤ 2.0% |
Data Interpretation and Calculation
The enantiomeric purity is typically expressed as a percentage of the peak area of the desired enantiomer relative to the total area of both enantiomers.
Enantiomeric Purity (%) = [Area(S) / (Area(S) + Area(R))] x 100
Where:
-
Area(S) = Peak area of the (S)-enantiomer
-
Area(R) = Peak area of the (R)-enantiomer
Logical Framework for Chiral Method Development
The selection of a suitable chiral method is often an empirical process, but a logical framework can guide the initial screening and optimization.
Caption: Logical flow for chiral method development.
Conclusion
This application note provides a reliable and robust chiral HPLC method for the enantiomeric purity determination of (S)-Methyl 2-acetamido-2-phenylacetate. The use of a cellulose-based chiral stationary phase with a normal-phase mobile phase provides excellent resolution and peak shape. The detailed protocol, combined with a comprehensive validation strategy based on ICH Q2(R1) guidelines, ensures that the method is suitable for its intended purpose in a regulated pharmaceutical environment. This framework serves as a valuable resource for scientists and researchers, facilitating accurate and dependable chiral analysis.
References
- Phenomenex Inc. (n.d.). Chiral HPLC Separations.
- Regis Technologies, Inc. (n.d.). CHIRAL Handbook. BGB Analytik.
- Żukowski, J., Pawtowska, M., & Pietraszkiewicz, M. (1991). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether.
- BenchChem. (2025). Application Notes and Protocols for Chiral Separation of Phenylalanylphenylalanine Methyl Ester Enantiomers.
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
- Yabuuchi, T., & Kusumi, T. (2000). Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids. The Journal of Organic Chemistry, 65(2), 397–404.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13852358, Methyl 2-(methylamino)-2-phenylacetate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl phenylacetate. Retrieved from [Link]
- Dunn, W. B., et al. (2011). Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry. Analytical Chemistry, 83(15), 5885–5892.
-
FooDB. (2010). Showing Compound 2-Methylpropyl phenylacetate (FDB013614). Retrieved from [Link]
- Weber, A. L., & Miller, S. L. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments.
- Borman, P., et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ChemSynthesis. (2025). methyl 2-bromo-2-phenylacetate. Retrieved from [Link]
- Konya, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
- Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 173-181.
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Pharmaceutical Guidelines. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. Retrieved from [Link]
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- 7. fda.gov [fda.gov]
Troubleshooting & Optimization
Common impurities in (S)-Methyl 2-acetamido-2-phenylacetate and their removal
Welcome to the technical support guide for (S)-Methyl 2-acetamido-2-phenylacetate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purity of this critical chiral building block. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its chemical and stereochemical integrity is paramount. This guide provides in-depth, experience-driven answers to frequently encountered purification challenges.
Troubleshooting & FAQs: A Guide to Purity
This section addresses specific issues you may encounter during your work. We will explore the root cause of common impurities and provide validated, step-by-step protocols for their removal.
Logical Workflow for Impurity Identification and Removal
Before diving into specific problems, it's essential to have a structured approach to troubleshooting. The following workflow outlines a logical sequence from initial analysis to a purified product.
Caption: General workflow for identifying and removing impurities.
FAQ 1: What are the most common impurities in my (S)-Methyl 2-acetamido-2-phenylacetate sample and where do they originate?
Understanding the origin of an impurity is the first step toward its effective removal. Impurities typically arise from three sources: unreacted starting materials, by-products from the synthesis, and degradation of the final product.
Table 1: Common Impurities and Their Origins
| Impurity Name | Structure | Typical Origin | Potential Impact |
| (R)-Methyl 2-acetamido-2-phenylacetate | Enantiomer of the desired product | Racemization during synthesis (e.g., exposure to base/heat) or use of non-enantiopure starting material.[1][2] | Drastically alters biological activity; critical impurity in pharmaceutical applications.[3] |
| (S)-2-Acetamido-2-phenylacetic acid | Hydrolysis of the methyl ester group, often catalyzed by trace acid or base and water.[4] | Can interfere with downstream reactions; may alter formulation properties. | |
| (S)-Methyl 2-amino-2-phenylacetate | Incomplete acetylation of the amine starting material. | A reactive nucleophile that can form unwanted by-products in subsequent steps. | |
| Methanol / Acetic Acid | CH₃OH / CH₃COOH | Residual solvents or by-products from esterification and acetylation steps. | Can affect reaction kinetics and solubility; may be toxic. |
FAQ 2: My chiral HPLC shows two peaks, or my optical rotation is low. How do I remove the unwanted (R)-enantiomer?
This is the most critical purity issue for a chiral molecule. The presence of the unwanted (R)-enantiomer is almost always due to racemization, a process where the chiral center inverts, creating a mixture of both enantiomers.[2]
Causality: The Mechanism of Racemization
The hydrogen atom on the chiral carbon (the α-carbon) of your molecule is surprisingly acidic. This is because the adjacent phenyl group and the two carbonyl groups (from the ester and amide) stabilize the resulting negative charge after deprotonation. Exposure to bases (even weak ones like triethylamine, or harsh conditions like high heat) can pluck off this proton, forming a flat, achiral enolate intermediate. When this intermediate is re-protonated, it can happen from either face, leading to a mixture of (S) and (R) enantiomers.[1][5]
Caption: Simplified mechanism of base-catalyzed racemization.
Troubleshooting Protocol: Chiral Separation
Standard techniques like recrystallization or normal flash chromatography will not separate enantiomers. You must use a chiral method.
Method 1: Preparative Chiral Chromatography
This is the most direct and often most effective method for separating enantiomers at a laboratory scale. It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer.[3][6][7]
Step-by-Step Protocol:
-
Analytical Method Development:
-
Screening: First, develop an analytical method using a chiral HPLC system. Screen a set of common chiral columns (e.g., polysaccharide-based columns like Chiralpak® AD, AS, or Chiralcel® OD, OJ).
-
Mobile Phase: Start with a simple mobile phase, typically a mixture of a non-polar solvent like hexanes or heptane and an alcohol modifier like isopropanol (IPA) or ethanol.
-
Optimization: Once baseline separation is observed, optimize the mobile phase composition to improve resolution and shorten the run time. Adjusting the percentage of the alcohol modifier is the most common first step.
-
-
Scale-Up to Preparative Chromatography:
-
Once an effective analytical method is established, it can be scaled to a preparative system. The key is to maintain the linear velocity of the mobile phase.
-
Dissolve the racemic or partially pure mixture in the mobile phase.
-
Inject the solution onto the larger preparative chiral column.
-
Collect the fractions corresponding to the (S) and (R) peaks as they elute separately.
-
Combine the fractions containing the pure (S)-enantiomer and remove the solvent under reduced pressure.
-
Table 2: Example Chiral HPLC Screening Conditions
| Parameter | Condition 1 (Normal Phase) | Condition 2 (SFC) |
| Column | Chiralpak® AD-H (4.6 x 250 mm) | Chiralpak® AS-H (4.6 x 250 mm) |
| Mobile Phase | Hexane:Isopropanol (80:20 v/v) | CO₂:Methanol (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Temperature | 25 °C | 40 °C |
| Note: These are starting points. Optimization is almost always necessary.[8] |
FAQ 3: My NMR spectrum shows a broad singlet around 11-12 ppm and my product seems sticky. How do I remove the carboxylic acid impurity?
This indicates the presence of (S)-2-Acetamido-2-phenylacetic acid , the product of ester hydrolysis. Esters can hydrolyze if exposed to water, especially under acidic or basic conditions.[4] This acidic impurity can be easily removed by exploiting its acidic nature.
Troubleshooting Protocol: Aqueous Extractive Workup
This protocol uses a mild base to deprotonate the carboxylic acid impurity, making it water-soluble and allowing it to be washed away from the neutral organic ester product.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude (S)-Methyl 2-acetamido-2-phenylacetate in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). A concentration of ~50-100 mg/mL is a good starting point.
-
First Wash (Mild Base): Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Causality: The bicarbonate is basic enough to deprotonate the carboxylic acid impurity (pKa ~4-5) but not strong enough to significantly hydrolyze or racemize your ester product under these brief, mild conditions. The resulting sodium carboxylate salt is highly soluble in water.
-
-
Mixing and Separation: Stopper the funnel and invert gently several times, venting frequently to release any CO₂ gas that may form. Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Second Wash (Brine): Add an equal volume of saturated aqueous sodium chloride (brine) solution to the organic layer. This wash removes residual water and any remaining bicarbonate. Separate and discard the aqueous layer.
-
Drying and Concentration: Dry the remaining organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified ester.
-
Purity Check: Re-analyze the product by NMR to confirm the absence of the carboxylic acid peak.
FAQ 4: I see impurities related to my starting materials. How can I perform a general cleanup?
If your reaction did not go to completion, you might have residual starting materials like (S)-Methyl 2-amino-2-phenylacetate or (S)-2-acetamido-2-phenylacetic acid. These have significantly different polarities and chemical properties than your desired product, making them relatively easy to remove.
Troubleshooting Protocol: Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities that have different solubility profiles from your product.
Step-by-Step Protocol:
-
Solvent Selection: The key is to find a solvent system where your product is sparingly soluble at room temperature but highly soluble when hot. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Screening: Test small amounts of your product in various solvents. Good single-solvent candidates might include toluene, ethyl acetate, or isopropanol. A common two-solvent system is ethyl acetate/hexanes.
-
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot solvent (or the more soluble solvent in a two-solvent system) required to fully dissolve the solid.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If using a two-solvent system, you can now slowly add the "anti-solvent" (e.g., hexanes) until the solution becomes cloudy, then add a drop of the first solvent to clarify.
-
Cooling: Once crystals begin to form, you can place the flask in an ice bath to maximize product recovery.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Table 3: Potential Recrystallization Solvents
| Solvent System | Rationale |
| Toluene | The aromatic nature is compatible with the phenyl group, while the ester/amide provides enough polarity for differential solubility with temperature. |
| Ethyl Acetate / Hexanes | A classic polar/non-polar system. Dissolve in hot ethyl acetate and add hexanes until cloudy to induce crystallization. |
| Isopropanol | A polar protic solvent that can be effective if impurities are significantly more or less polar. |
If recrystallization fails or is inefficient, Flash Column Chromatography using a silica gel stationary phase and a solvent system like Hexane:Ethyl Acetate is a reliable alternative for separating compounds based on polarity.[9]
References
-
Davies, H. M. L., Hu, W., & Xing, D. (2015). Methyl Phenyldiazoacetate. Encyclopedia of Reagents for Organic Synthesis. [Link]
-
National Center for Biotechnology Information (n.d.). Methyl phenylacetate. PubChem Compound Summary for CID 7559. [Link]
-
National Center for Biotechnology Information (n.d.). methyl (2S)-2-hydroxy-2-phenylacetate. PubChem Compound Summary for CID 643570. [Link]
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations Guidebook. [Link]
-
Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. [Link]
-
Saleem, M., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1099. [Link]
- Google Patents. (n.d.).
-
D'Andrea, L. D., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 705. [Link]
- Google Patents. (n.d.). Method for recovering and purifying phenylacetic acid.
-
FooDB. (2010). Showing Compound 2-Methylpropyl phenylacetate (FDB013614). [Link]
-
Rotachrom Technologies. (2023). The Secrets to Mastering Chiral Chromatography. [Link]
-
Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation.... [Link]
-
Wikipedia. (n.d.). Methyl phenylacetate. [Link]
-
Recent Development: Enantio Selective Extraction in Chiral Separation. (n.d.). Pharmatutor. [Link]
-
ResearchGate. (2014). Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. [Link]
-
The Good Scents Company. (n.d.). 2-methyl butyl phenyl acetate. [Link]
-
Wikipedia. (n.d.). Racemization. [Link]
-
Narang, A. S., et al. (2012). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 13(4), 1245–1262. [Link]
-
ResearchGate. (2010). A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Reaction Conditions for (S)-Methyl 2-acetamido-2-phenylacetate Synthesis
This guide serves as a dedicated technical support resource for researchers, scientists, and professionals in drug development engaged in the synthesis of (S)-Methyl 2-acetamido-2-phenylacetate. As a key chiral building block, achieving high yield and enantiopurity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights to help you navigate the common challenges associated with this synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of (S)-Methyl 2-acetamido-2-phenylacetate.
Q1: What are the primary synthetic strategies for preparing enantiomerically pure (S)-Methyl 2-acetamido-2-phenylacetate?
A1: There are three principal routes to synthesize the target molecule, each with distinct advantages and challenges. The choice of route often depends on the available starting materials, scalability, and desired enantiopurity.
-
Kinetic Resolution of a Racemic Mixture: This is a widely used method that involves the enantioselective transformation of a racemic starting material, allowing for the separation of the desired enantiomer. A common approach is the enzymatic resolution of racemic N-acetyl-phenylglycine or its methyl ester.
-
Asymmetric Synthesis: This strategy involves building the molecule from a prochiral precursor using a chiral catalyst or auxiliary to directly generate the desired (S)-enantiomer. Methods like asymmetric hydrogenation of an unsaturated precursor are common in this category.[1]
-
Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material from nature (the "chiral pool") that already contains the required stereocenter. For this specific target, starting from (S)-phenylglycine would be the most direct chiral pool method.
Caption: Common synthetic pathways to (S)-Methyl 2-acetamido-2-phenylacetate.
Q2: How is the enantiomeric excess (% ee) of the final product typically determined?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method. An HPLC system equipped with a chiral stationary phase (e.g., cellulose- or amylose-based columns) can separate the (S) and (R) enantiomers, allowing for their quantification. The % ee is calculated from the peak areas of the two enantiomers using the formula: % ee = [|(Area_S - Area_R)| / (Area_S + Area_R)] * 100. It is crucial to develop a robust HPLC method and validate it using a racemic standard.
Q3: What are the critical safety precautions when handling the reagents for this synthesis?
A3: Standard laboratory safety protocols must be followed. Key hazards include:
-
Solvents: Many organic solvents like methanol, toluene, and dichloromethane are flammable and/or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acylating Agents: Acetic anhydride or acetyl chloride are corrosive and lachrymatory. Handle with extreme care in a fume hood.
-
Catalysts: Some metal catalysts (e.g., Palladium, Rhodium) can be pyrophoric on carbon supports or toxic. Consult the Safety Data Sheet (SDS) for each specific reagent before use.
Section 2: Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues encountered during the synthesis.
Problem 1: Low Reaction Yield
Q: My overall yield is significantly lower than expected. What are the common causes and how can I address them?
A: Low yield can stem from several factors, from incomplete reactions to product loss during workup. A systematic approach is needed to identify the root cause.
Causality Analysis & Solutions:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. The persistence of starting material indicates an incomplete reaction.
-
Solution:
-
Reaction Time: Extend the reaction time. Some enzymatic resolutions or catalytic hydrogenations can be slow.
-
Temperature: While lower temperatures often favor enantioselectivity, they can decrease the reaction rate.[2] A modest increase in temperature may improve the rate, but its effect on selectivity must be monitored.
-
Catalyst/Enzyme Activity: The catalyst or enzyme may be deactivated. Ensure you are using fresh, active material. For enzymes, ensure the pH and solvent conditions are optimal. For metal catalysts, ensure the reaction is free of poisons (e.g., sulfur compounds, water).
-
-
-
Product Degradation: The product itself may be unstable under the reaction or workup conditions.
-
Diagnosis: Look for the appearance of new, unexpected spots on the TLC plate during the reaction or workup.
-
Solution: The ester group is susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic aqueous conditions. Ensure that any aqueous washes during workup are performed quickly, at neutral pH if possible, and at low temperatures. Use of a saturated sodium bicarbonate solution for neutralization should be done cautiously and rapidly.[3]
-
-
Losses During Workup and Purification: Significant product loss can occur during extraction and chromatography.
-
Diagnosis: Analyze aqueous layers by TLC/HPLC to check for product loss. Check for product remaining on the silica gel after column chromatography.
-
Solution:
-
Extraction: The product has moderate polarity. Use a suitable solvent like ethyl acetate or dichloromethane for extraction and perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous phase.[4]
-
Purification: The product can be an oil or a low-melting solid, making handling difficult.[5] Flash column chromatography is often effective. However, the choice of eluent is critical to ensure good separation from starting materials and byproducts. A gradient elution from hexane to ethyl acetate is a good starting point.[6]
-
-
Troubleshooting Workflow for Low Yield
Caption: A decision-tree workflow for troubleshooting low reaction yields.
Problem 2: Poor Enantioselectivity (Low % ee)
Q: The enantiomeric excess (% ee) of my (S)-product is below the desired level (>98%). How can I improve the stereoselectivity?
A: Achieving high enantioselectivity is a common challenge and is highly dependent on the chosen synthetic route.
Causality Analysis & Solutions:
-
Suboptimal Temperature (Kinetic Resolution/Asymmetric Catalysis): Enantioselectivity is a result of the difference in activation energies for the formation of the two enantiomers. This difference is often more pronounced at lower temperatures.
-
Explanation: According to the Eyring equation, the ratio of reaction rates is exponentially dependent on the difference in the free energies of the diastereomeric transition states (ΔΔG‡) and inversely dependent on temperature. Lowering the temperature typically increases this ratio, leading to higher selectivity.
-
Solution: Perform the reaction at a lower temperature (e.g., decrease from room temperature to 0 °C or even -40 °C).[2] Be aware that this will likely decrease the reaction rate, so a longer reaction time will be necessary.
-
-
Ineffective Chiral Catalyst or Enzyme (Asymmetric Synthesis/Kinetic Resolution): The choice of catalyst or enzyme is the single most important factor.
-
Diagnosis: If the % ee is consistently low across multiple runs, the chosen system is likely not optimal for this specific substrate.
-
Solution:
-
Screening: Screen a variety of catalysts or enzymes. For enzymatic resolutions, lipases from different sources (e.g., Candida antarctica, Pseudomonas fluorescens) can exhibit dramatically different selectivities.[7][8]
-
Solvent Effects: The reaction solvent can significantly influence the conformation of the enzyme or catalyst-substrate complex, thereby affecting selectivity. Screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, hexane).[9]
-
-
-
Racemization: The desired product or the starting material may be racemizing under the reaction or workup conditions.
-
Diagnosis: Take a sample of the purified (S)-product, subject it to the reaction conditions (without reactants) or workup conditions for a prolonged period, and then re-analyze the % ee. A decrease in % ee indicates racemization.
-
Solution: The α-proton of the phenylacetate system is somewhat acidic and can be abstracted under basic conditions, leading to racemization. Avoid prolonged exposure to strong bases, especially at elevated temperatures. Ensure any basic washes are performed quickly and at low temperatures.
-
Table 1: Impact of Key Parameters on Enantioselectivity
| Parameter | General Effect on % ee | Rationale | Recommended Action |
| Temperature | Decreasing temp. often increases % ee | Magnifies the small energy difference between diastereomeric transition states. | Decrease reaction temperature in increments (e.g., 20°C → 0°C → -20°C) and monitor both % ee and reaction time. |
| Solvent | Highly variable; non-polar solvents often better for lipases | Solvent polarity affects enzyme/catalyst conformation and substrate solvation, altering the transition state geometry. | Screen a diverse set of anhydrous solvents (e.g., Toluene, Hexane, MTBE, THF). |
| Enzyme/Catalyst | Primary determinant of selectivity | The inherent chirality and shape of the active site determines the degree of stereochemical discrimination. | Screen a panel of different enzymes (e.g., Novozym 435, Amano Lipase AK) or chiral ligands for your metal catalyst.[7] |
| pH (Aqueous/Workup) | Extremes can cause racemization | Basic conditions can deprotonate the α-carbon, leading to loss of stereochemical integrity. | Maintain pH near neutral (6-8) during aqueous workup. Perform any necessary pH adjustments at low temperature. |
Problem 3: Formation of Side Products
Q: My crude NMR/TLC shows significant impurities. What are the likely side products and how can I prevent their formation?
A: The nature of the side products depends heavily on the starting materials and reaction conditions.
Common Side Products and Mitigation Strategies:
-
N-acetyl-2-phenylglycine (Carboxylic Acid):
-
Origin: Hydrolysis of the methyl ester group. This is the most common side product.
-
Prevention:
-
Use strictly anhydrous (dry) solvents and reagents. Moisture will hydrolyze the product.[6]
-
As mentioned previously, avoid prolonged exposure to acidic or basic conditions during workup.
-
If the reaction is an esterification of the acid, ensure the reaction goes to completion by using an excess of methanol or by removing the water byproduct (e.g., with a Dean-Stark trap or molecular sieves).
-
-
-
Unreacted Starting Material (e.g., Methyl 2-amino-2-phenylacetate):
-
Origin: Incomplete acetylation.
-
Prevention:
-
Use a slight excess (1.1-1.2 equivalents) of the acetylating agent (e.g., acetic anhydride).
-
Consider adding a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct and drive the reaction to completion.
-
-
-
Di-acylated or Other Byproducts:
-
Origin: Over-reaction or side reactions of reagents. For example, in some syntheses, a side product like methyl 2-(2-acetylphenyl)-2-phenylacetate has been observed, arising from complex palladium-catalyzed couplings.[4]
-
Prevention:
-
Maintain strict control over reaction stoichiometry and temperature.
-
Ensure the inertness of the reaction atmosphere (e.g., Nitrogen or Argon) to prevent oxidation or other unwanted reactions.[4]
-
-
Section 3: Experimental Protocol Example
This section provides a representative protocol for the synthesis of (S)-Methyl 2-acetamido-2-phenylacetate via enzymatic kinetic resolution of the racemic ester.
Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-Methyl 2-acetamido-2-phenylacetate
This protocol aims to selectively hydrolyze the (R)-enantiomer of the racemic N-acetyl ester, leaving the desired (S)-enantiomer unreacted and thus enriched.
Materials:
-
(±)-Methyl 2-acetamido-2-phenylacetate (1.0 eq)
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B) (5-10% by weight of substrate)[8]
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Toluene (or MTBE), anhydrous
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask, add (±)-Methyl 2-acetamido-2-phenylacetate (e.g., 10.0 g). Add toluene (e.g., 100 mL) and phosphate buffer (e.g., 20 mL).
-
Rationale: A biphasic system is often used. The organic solvent solubilizes the substrate and product, while the aqueous buffer maintains the optimal pH for the enzyme and accepts the hydrolyzed acid byproduct.
-
-
Enzyme Addition: Add the immobilized lipase (e.g., 1.0 g) to the mixture.
-
Rationale: Immobilized enzymes are preferred as they can be easily filtered off and potentially reused, simplifying purification.[10]
-
-
Reaction: Stir the suspension vigorously at a controlled temperature (e.g., 30-40 °C).
-
Rationale: Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, facilitating the enzymatic reaction.
-
-
Monitoring: Monitor the reaction progress by taking small aliquots of the organic layer, filtering out the enzyme, and analyzing by chiral HPLC. The reaction is typically stopped at or near 50% conversion to maximize the yield and % ee of the remaining (S)-ester.
-
Workup - Enzyme Removal: Once the target conversion is reached, stop the stirring and filter off the immobilized enzyme. Wash the enzyme with a small amount of fresh toluene or ethyl acetate and combine the filtrates.
-
Workup - Extraction: Transfer the combined organic filtrate to a separatory funnel. Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove the (R)-acid), water, and brine.
-
Rationale: The basic wash removes the acidic byproduct, which is crucial for simplifying the final purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-Methyl 2-acetamido-2-phenylacetate, which will be enriched in the (S)-enantiomer.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to remove any remaining (R)-acid and other impurities. The final product may be an oil or a white solid.
References
-
Organic Syntheses Procedure for methyl 2-(2-acetylphenyl)acetate. Organic Syntheses. [Link]
- Process for the preparation of 2-(pyrid-2-yloxymethyl)phenylacetates as pesticide intermediates.
- Process for synthesis of N-acetylglycine.
-
Methyl phenylacetate. Wikipedia. [Link]
-
Methyl phenylacetate | C9H10O2. PubChem. [Link]
-
Acylative kinetic resolution of racemic methyl-substituted cyclic alkylamines. PubMed. [Link]
-
Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction. MDPI. [Link]
-
Asymmetric Synthesis of α-Alkyl-α-phenylglycine Derivatives. ResearchGate. [Link]
-
Kinetic enzymatic resolution of racemic N-acetyl phenylalanine and analogues. ResearchGate. [Link]
-
Asymmetric and Site-Selective [3 + 2]-Annulations for the Synthesis of High-Value Bicyclic Lactams. PubMed Central (PMC). [Link]
-
Optimization of the reaction conditions of enediolate of phenylacetic acid with aziridines. ResearchGate. [Link]
-
Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase. PubMed Central (PMC). [Link]
-
Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. [Link]
-
Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent. Semantic Scholar. [Link]
-
Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol. MDPI. [Link]
-
Catalytic Asymmetric Synthesis of α-Amino Acids. ACS Publications. [Link]
-
Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters. MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acylative kinetic resolution of racemic methyl-substituted cyclic alkylamines with 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Methyl phenylacetate - Wikipedia [en.wikipedia.org]
- 6. US5942623A - Process for the preparation of 2-(pyrid-2-yloxymethyl)phenylacetates as pesticide intermediates - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Asymmetric and Site-Selective [3 + 2]-Annulations for the Synthesis of High-Value Bicyclic Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral HPLC Separation of Methyl 2-acetamido-2-phenylacetate Enantiomers
Welcome to the technical support guide for the chiral separation of methyl 2-acetamido-2-phenylacetate enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting for this specific analysis. Chiral separations are inherently complex, and success often lies in a systematic approach to identifying and resolving issues.[1][2] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible separation.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the separation of methyl 2-acetamido-2-phenylacetate enantiomers.
Q1: What is the most common type of chiral stationary phase (CSP) for separating N-acetylated amino acid esters like methyl 2-acetamido-2-phenylacetate?
A1: Polysaccharide-based CSPs are the most widely used and successful for a broad range of chiral compounds, including N-acetylated amino acid esters.[2][3] Specifically, derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), are excellent starting points.[4][5] These phases offer robust chiral recognition capabilities through a combination of hydrogen bonding, π-π interactions, and steric hindrance, which are effective for the functional groups present in your analyte.[4][6]
Q2: Should I start with normal-phase, reversed-phase, or polar organic mode for my initial screening?
A2: For polysaccharide CSPs, normal-phase (NP) chromatography is often the recommended starting point.[6] A typical NP mobile phase consists of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol (IPA) or ethanol.[4][7] This mode frequently provides superior selectivity for chiral compounds. However, if your analyte has limited solubility in NP solvents, polar organic or reversed-phase modes are viable alternatives.
Q3: My peak shape is poor (tailing). What is a likely cause for an N-acetylated amino acid ester?
A3: Poor peak shape for a molecule containing an amide and an ester group is often due to secondary interactions with the stationary phase. The amide group can interact strongly with residual silanols on the silica support. Adding a small amount of an acidic or basic modifier to the mobile phase can significantly improve peak shape by competing for these active sites. For your analyte, which is neutral but has hydrogen bonding capabilities, starting with an alcohol modifier is key. If tailing persists, small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds are used, though for your neutral compound, optimizing the alcohol modifier is the first step.
Q4: Can temperature be used to improve the separation?
A4: Absolutely. Temperature is a powerful but complex tool for optimizing chiral separations. The effect of temperature on enantioselectivity is unpredictable; sometimes increasing the temperature improves resolution, while other times a decrease is beneficial.[7] This is due to the complex thermodynamic relationship between the analyte, the mobile phase, and the CSP. Therefore, it is a valuable parameter to screen during method optimization once initial separation is achieved.
Systematic Troubleshooting Guides
This section provides detailed, cause-and-effect troubleshooting for specific experimental issues.
1. Troubleshooting Poor Resolution (Rs < 1.5)
Low resolution between enantiomeric peaks is the most common challenge. The resolution (Rs) is a function of efficiency (N), selectivity (α), and retention factor (k). A systematic approach is crucial to identifying the root cause.
Caption: Troubleshooting workflow for unstable retention times.
-
Ensure Proper Column Equilibration: Chiral stationary phases, especially when used with mobile phase additives, can require longer equilibration times than standard achiral phases. Run at least 10-20 column volumes of the mobile phase through the column before the first injection.
-
Verify Mobile Phase Composition: In normal phase, the alcohol modifier is highly influential. Evaporation of the more volatile hexane component can alter the mobile phase composition over time, leading to shorter retention times. Prepare fresh mobile phase daily and keep the reservoir bottles covered.
-
Control Column Temperature: Fluctuations in ambient temperature can cause significant shifts in retention, as the separation is thermodynamically controlled. Using a thermostatted column compartment is essential for reproducible results.
-
Check for Leaks and Pump Issues: A small leak in the system or inconsistent pump performance will lead to a fluctuating flow rate and, consequently, unstable retention times. [8]Check system pressure for stability and inspect all fittings for signs of leaks.
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Normal Phase Chiral HPLC
This protocol describes the preparation of a common screening mobile phase for the separation of methyl 2-acetamido-2-phenylacetate.
Objective: To prepare 1 liter of 90:10 (v/v) Hexane / Isopropanol.
Materials:
-
HPLC-grade Hexane (900 mL)
-
HPLC-grade Isopropanol (IPA) (100 mL)
-
1 L graduated cylinder
-
1 L clean, amber glass solvent bottle
-
Sonicator for degassing
Procedure:
-
Measure 900 mL of HPLC-grade hexane using a clean graduated cylinder and pour it into the 1 L solvent bottle.
-
Measure 100 mL of HPLC-grade isopropanol using a separate clean graduated cylinder and add it to the hexane in the solvent bottle.
-
Cap the bottle securely and invert it 15-20 times to ensure thorough mixing. Caution: Do not rely on magnetic stirrers, as they can generate heat and selectively evaporate the more volatile component.
-
Degas the mobile phase for 10-15 minutes using a sonicator or an online degasser to prevent bubble formation in the pump and detector.
-
Label the bottle clearly with the composition, date, and your initials.
References
- National Center for Biotechnology Information. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
- Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION.
- ResearchGate. (2025). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether.
- Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- BGB Analytik. (n.d.). CHIRAL Handbook.
- Phenomenex. (n.d.). The Chiral Notebook.
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. yakhak.org [yakhak.org]
- 5. eijppr.com [eijppr.com]
- 6. bgb-analytik.com [bgb-analytik.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Preventing racemization of (S)-Methyl 2-acetamido-2-phenylacetate during reaction
A Guide to Preventing Racemization During Synthetic Transformations
Welcome to the technical support center for handling (S)-Methyl 2-acetamido-2-phenylacetate and related chiral molecules. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with maintaining the stereochemical integrity of this compound during their experiments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you troubleshoot and prevent unwanted racemization.
Introduction: The Challenge of Stereochemical Integrity
(S)-Methyl 2-acetamido-2-phenylacetate is a valuable chiral building block. Its stereocenter, located at the α-carbon adjacent to both a phenyl ring and an ester carbonyl group, is susceptible to racemization under various reaction conditions. The loss of enantiomeric purity is a critical issue in pharmaceutical development, where stereoisomers can have vastly different pharmacological and toxicological profiles.
This guide provides a structured approach to understanding the root causes of racemization for this specific molecule and offers practical, evidence-based solutions to mitigate the problem.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is my (S)-Methyl 2-acetamido-2-phenylacetate susceptible to it?
A: Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture), rendering it optically inactive.[1] Your compound, (S)-Methyl 2-acetamido-2-phenylacetate, is particularly prone to this because it has an acidic proton on the chiral α-carbon, positioned between a phenyl group and a carbonyl group (the ester).[2][3]
Under either basic or acidic conditions, this proton can be removed (or the carbonyl oxygen protonated) to form a planar, achiral enol or enolate intermediate.[4] When this intermediate is reprotonated to reform the sp³-hybridized center, the proton can add from either face of the planar structure with equal probability, leading to a 50:50 mixture of the (S) and (R) enantiomers.[2][5] The phenyl group further exacerbates this by stabilizing the planar intermediate through resonance, lowering the energy barrier for racemization.[5]
Q2: I'm performing a base-catalyzed reaction (e.g., hydrolysis, aminolysis). What is the most likely cause of racemization?
A: The most common culprit in base-catalyzed reactions is the choice and concentration of the base itself. Strong bases readily deprotonate the α-carbon, promoting the formation of the achiral enolate intermediate.[6] The longer this intermediate exists and the faster it is formed, the more extensive the racemization will be. Factors like elevated temperature and prolonged reaction times will significantly accelerate this process.[7]
Q3: Can racemization occur under acidic conditions as well?
A: Yes, although it is often slower than base-catalyzed racemization for this class of compounds. Acid-catalyzed racemization proceeds through a planar enol intermediate.[4] The acid protonates the carbonyl oxygen of the ester, making the α-proton more acidic and easier to remove. This mechanism is a key consideration in reactions such as acid-catalyzed hydrolysis or esterification.
Q4: How can I accurately measure the enantiomeric excess (e.e.) of my product?
A: The most reliable methods for determining enantiomeric excess are chiral chromatography (HPLC or GC) and NMR spectroscopy.[8]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. A specialized column with a chiral stationary phase is used to physically separate the two enantiomers, allowing for precise quantification.
-
NMR Spectroscopy: This technique can be used after derivatizing your compound with an enantiomerically pure chiral reagent (e.g., Mosher's acid) to form diastereomers.[9] These diastereomers have distinct NMR signals that can be integrated to determine their relative ratio, and thus the e.e. of your original sample.[9][10]
Troubleshooting Guide: Diagnosing and Solving Racemization
This section provides a systematic approach to identifying and resolving issues with enantiomeric purity.
Problem: Significant loss of enantiomeric excess detected after a base-catalyzed reaction.
This is a common scenario during reactions like ester hydrolysis to the corresponding carboxylic acid or transesterification.
Diagnostic Workflow
Caption: Troubleshooting workflow for base-catalyzed racemization.
Causality and Solutions
-
Base Selection (The Primary Factor):
-
Cause: Strong bases (e.g., NaOH, LiOH, LDA) rapidly generate a high concentration of the planar enolate, which is the direct precursor to racemization.[6]
-
Solution: Opt for milder or sterically hindered, non-nucleophilic bases. For many transformations, organic bases like N,N-Diisopropylethylamine (DIEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are preferable as they are less likely to cause significant deprotonation at the α-carbon.[6][11] If possible, use the base in catalytic rather than stoichiometric amounts.
-
-
Temperature Control:
-
Cause: Racemization, like most chemical reactions, has an activation energy. Higher temperatures provide the energy to overcome this barrier more frequently, accelerating the rate of enolization and subsequent racemization.[7][12]
-
Solution: Conduct the reaction at the lowest temperature that affords a reasonable reaction rate. Start experiments at 0°C or even -20°C and only warm if necessary. Crucially, perform the aqueous workup and extraction steps at low temperatures to prevent racemization during quenching and separation.
-
-
Reaction Time:
-
Cause: The extent of racemization is directly proportional to the time the chiral compound is exposed to racemizing conditions.
-
Solution: Monitor the reaction progress diligently using an appropriate technique (TLC, LC-MS). As soon as the starting material is consumed, quench the reaction immediately by adding a suitable acidic reagent at low temperature.
-
-
Solvent Choice:
-
Cause: Polar, protic solvents (like methanol or water) can stabilize the charged enolate intermediate and facilitate proton exchange, thereby promoting racemization.[2]
-
Solution: If the reaction chemistry allows, switch to a less polar, aprotic solvent such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene. These solvents are less effective at stabilizing the enolate, which can help preserve stereochemical integrity.
-
Data Summary: Impact of Reaction Parameters on Enantiomeric Excess
The following table provides a qualitative summary of how adjusting key parameters can help suppress racemization.
| Parameter | Standard Condition (High Racemization Risk) | Optimized Condition (Low Racemization Risk) | Rationale |
| Base | NaOH, KOH, LiOH (1.1 eq) | DIEA, NaHCO₃ (catalytic or 1.1 eq) | Weaker bases reduce the rate of enolate formation.[6] |
| Temperature | Room Temperature (25°C) to Reflux | -20°C to 0°C | Lower kinetic energy reduces the rate of racemization.[7] |
| Solvent | Methanol, Water | Toluene, THF, Dichloromethane | Aprotic solvents do not stabilize the enolate intermediate as effectively.[2] |
| Reaction Time | Fixed time (e.g., 12 hours) | Monitored to completion (e.g., 2 hours) | Minimizes exposure to racemizing conditions. |
Problem: Racemization during Amide Bond Formation.
When converting the corresponding carboxylic acid of the title compound into an amide, racemization is a significant risk, particularly during the carboxyl activation step.
Mechanism of Racemization via Oxazolone Intermediate
In addition to direct enolization, N-acyl amino acid derivatives can racemize through a cyclic oxazolone intermediate. The formation of this planar, achiral intermediate is a major pathway for loss of stereochemical integrity during peptide coupling reactions.
Caption: Racemization pathway via oxazolone formation.
Solutions and Best Practices
-
Choice of Coupling Reagents and Additives:
-
Cause: Highly reactive coupling reagents can accelerate the formation of the oxazolone intermediate.
-
Solution: Use coupling reagents known to suppress racemization. The addition of reagents like 1-Hydroxybenzotriazole (HOBt), Ethyl Cyano(hydroxyimino)acetate (Oxyma), or 1-Hydroxy-7-azabenzotriazole (HOAt) is critical.[13][14] These additives react with the activated intermediate to form a less reactive activated ester, which is more sterically hindered and less prone to cyclizing into the oxazolone. The amine can then react with this new intermediate to form the desired amide bond with minimal racemization.[13]
-
-
Recommended Reagent Systems:
-
Low-Racemization: Systems like Diisopropylcarbodiimide (DIC)/Oxyma or DIC/HOBt are excellent choices.[14]
-
Higher-Risk: Reagents like HATU can lead to higher levels of racemization, especially with prolonged pre-activation times or in the presence of certain bases.[15] If using aminium-based reagents, ensure minimal pre-activation time before adding the amine nucleophile.
-
Data Summary: Effect of Coupling Reagents on Racemization
| Coupling System | Relative Racemization Risk | Mechanism of Suppression |
| DIC / Oxyma | Low | Forms an active ester that is less prone to oxazolone formation.[14] |
| HBTU / HOBt / DIEA | Medium | HOBt additive intercepts the activated species to prevent cyclization.[13] |
| HATU / DIEA | Medium-High | Highly reactive; can lead to rapid oxazolone formation if not controlled.[15] |
| DCC (alone) | High | Readily promotes oxazolone formation without an additive. |
Experimental Protocols
Protocol 1: Low-Racemization Saponification of (S)-Methyl 2-acetamido-2-phenylacetate
This protocol uses mild conditions to hydrolyze the methyl ester to the corresponding carboxylic acid while minimizing racemization.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add (S)-Methyl 2-acetamido-2-phenylacetate (1.0 eq).
-
Dissolution: Dissolve the starting material in a 3:1 mixture of Tetrahydrofuran (THF) and water. Cool the flask to 0°C in an ice bath.
-
Hydrolysis: Slowly add a 1 M aqueous solution of Lithium Hydroxide (LiOH) (1.05 eq) dropwise over 15 minutes. Note: LiOH is often preferred over NaOH or KOH as it can sometimes lead to less racemization.
-
Monitoring: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS (approx. 1-3 hours).
-
Quenching: Once the starting material is consumed, carefully add 1 M HCl at 0°C until the pH of the aqueous layer is ~3.
-
Extraction: Extract the product with Ethyl Acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
-
Analysis: Immediately determine the enantiomeric excess of the product via chiral HPLC.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general guideline; the specific column and mobile phase should be optimized for your compound.
-
Column: Chiralcel OD-H or equivalent chiral column.
-
Mobile Phase: A mixture of Hexane and Isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a dilute solution of your product (~1 mg/mL) in the mobile phase. Prepare a sample of the racemic material for comparison to identify the peaks for the (S) and (R) enantiomers.
-
Injection: Inject 10 µL of the sample solution.
-
Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
References
-
Lee, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10435-10453. [Link]
-
Chemistry LibreTexts. (2021). 19.11: Racemization. [Link]
-
Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
Liardon, R., & Ledermann, P. (1982). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 19(4), 364-372. [Link]
-
Fülöp, F., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Organic & Biomolecular Chemistry, 17(37), 8549-8555. [Link]
-
MDPI. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). [Link]
-
Viedma, C., & Cintas, P. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(6), 3344-3349. [Link]
-
Journal of Chemical Education. (2019). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]
-
Perez, D., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 11993. [Link]
-
National Institutes of Health. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]
-
Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]
-
ResearchGate. (2024). Proposed mechanisms for racemization and related processes. [Link]
-
National Institutes of Health. (2019). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. [Link]
-
ResearchGate. (2017). Racemization in amino acids?. [Link]
-
Eliel, E. L., & Wilen, S. H. (2007). Racemization, Enantiomerization and Diastereomerization. In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. [Link]
-
National Institutes of Health. (2023). Investigation of Temperature Cycling with Coupled Vessels for Efficient Deracemization of NMPA. [Link]
-
Royal Society of Chemistry. (2012). HOT article: Rapid determination of enantiomeric excess. [Link]
-
Journal of the American Chemical Society. (2022). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. [Link]
-
National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
-
ResearchGate. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
-
FooDB. (2010). Showing Compound 2-Methylpropyl phenylacetate (FDB013614). [Link]
-
MDPI. (2021). Thermal Effects on Optical Chirality, Mechanics, and Associated Symmetry Properties. [Link]
-
PubMed. (1993). Diastereoisomeric derivatization and liquid chromatographic analysis of N-(phenylsulfonyl)-2-phenylglycine aldose reductase inhibitors. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Part-11: Racemization. [Link]
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. m.youtube.com [m.youtube.com]
- 5. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 8. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 14. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identification of Byproducts in (S)-Methyl 2-acetamido-2-phenylacetate Synthesis by NMR
Welcome to the technical support guide for the synthesis of (S)-Methyl 2-acetamido-2-phenylacetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a particular focus on the identification and characterization of byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to empower your experimental work.
Introduction: The Challenge of Purity
The synthesis of enantiomerically pure (S)-Methyl 2-acetamido-2-phenylacetate is a critical step in the development of various pharmaceutical compounds. Achieving high purity is paramount, as even small amounts of byproducts can have significant impacts on the efficacy and safety of the final active pharmaceutical ingredient (API). NMR spectroscopy is an indispensable tool for identifying and quantifying these impurities, providing detailed structural information that is essential for process optimization and quality control.[1] This guide will walk you through common issues, their diagnosis by NMR, and potential solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis and purification, with a focus on how to use NMR to diagnose the problem.
Q1: My ¹H NMR spectrum shows unexpected signals in the aromatic region (7.0-8.0 ppm) and a singlet around 2.5 ppm. What could these be?
A1: Potential Issue: Presence of Phenylacetic Acid or a Related Byproduct.
-
Causality: Incomplete reaction or hydrolysis of the starting material or product can lead to the presence of phenylacetic acid. Another possibility is the formation of a side product like methyl 2-(2-acetylphenyl)-2-phenylacetate, which can arise from side reactions of the starting materials.[2]
-
NMR Diagnosis:
-
Phenylacetic Acid: Look for a broad singlet corresponding to the carboxylic acid proton, typically above 10 ppm, though its chemical shift can be highly variable and concentration-dependent. The methylene protons of phenylacetic acid will appear as a singlet around 3.6 ppm.
-
Methyl 2-(2-acetylphenyl)-2-phenylacetate: This specific byproduct has been reported and shows a characteristic singlet for the acetyl group's methyl protons around δ 2.56 ppm.[2] The aromatic region will also be more complex than that of the desired product.
-
-
Troubleshooting Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or in-situ NMR to monitor the reaction to completion.
-
Purification: Flash column chromatography is often effective in separating these byproducts. However, due to similar polarities, careful optimization of the solvent system is necessary.[2][3] A gradient elution may be required.
-
Work-up: Ensure the aqueous work-up effectively removes any unreacted acidic starting materials. A basic wash (e.g., with saturated sodium bicarbonate solution) can help remove phenylacetic acid.
-
Q2: I'm observing a singlet around 3.6-3.7 ppm in my ¹H NMR that I can't assign to my product. What is it?
A2: Potential Issue: Unreacted Methyl Phenylacetate or Methanol.
-
Causality: This is a common issue arising from an incomplete reaction or the use of excess methanol as a solvent or reagent.
-
NMR Diagnosis:
-
Methyl Phenylacetate: This starting material will show a singlet for the methyl ester protons around δ 3.65 ppm and a singlet for the benzylic protons around δ 3.60 ppm.[4] The aromatic protons will appear as a multiplet around 7.3 ppm.[4][5]
-
Methanol: Residual methanol will appear as a singlet around 3.49 ppm (in CDCl₃), often with a corresponding broad hydroxyl proton signal.
-
-
Troubleshooting Steps:
-
Stoichiometry: Carefully control the stoichiometry of your reagents.
-
Purification: Ensure your product is thoroughly dried under high vacuum to remove residual solvents like methanol. If methyl phenylacetate is present, purification by column chromatography is necessary.
-
Q3: My ¹H NMR shows a singlet around 2.0 ppm, but it doesn't seem to be my product's acetamido methyl group. What else could it be?
A3: Potential Issue: Acetic Anhydride or Acetic Acid.
-
Causality: If acetic anhydride is used as the acetylating agent, incomplete reaction or hydrolysis during work-up can leave residual acetic anhydride or acetic acid.
-
NMR Diagnosis:
-
Acetic Anhydride: A sharp singlet around δ 2.2 ppm.
-
Acetic Acid: A sharp singlet around δ 2.1 ppm, with a broad carboxylic acid proton signal further downfield (>10 ppm).
-
-
Troubleshooting Steps:
-
Quenching: Ensure the reaction is properly quenched to destroy any excess acetic anhydride. Adding water or a mild base during the work-up will hydrolyze it to acetic acid, which can then be removed with a basic wash.
-
Azeotropic Removal: Co-evaporation with a solvent like toluene can help remove traces of acetic acid.
-
Q4: I see signals that suggest the presence of the corresponding amide, 2-acetamido-2-phenylacetamide. How can this form and how do I identify it?
A4: Potential Issue: Ammonolysis of the Ester.
-
Causality: If ammonia or an amine is present during the reaction or work-up, it can react with the methyl ester to form the corresponding amide.[6][]
-
NMR Diagnosis:
-
2-Acetamido-2-phenylacetamide: Look for two broad singlets in the region of 5.5-7.5 ppm corresponding to the primary amide protons (-CONH₂).[8] The methine proton will likely be shifted slightly from the ester's chemical shift.
-
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.
-
Reagent Purity: Use high-purity reagents and solvents to avoid contaminants that could lead to amide formation.
-
Purification: Column chromatography should be able to separate the more polar amide byproduct from the desired ester.
-
Data Presentation: Key ¹H NMR Chemical Shifts
For quick reference, the following table summarizes the expected ¹H NMR chemical shifts for (S)-Methyl 2-acetamido-2-phenylacetate and common byproducts in CDCl₃.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| (S)-Methyl 2-acetamido-2-phenylacetate | Phenyl (Ar-H) | ~7.3-7.4 | Multiplet |
| Amide (N-H) | ~6.5 | Doublet | |
| Methine (α-H) | ~5.7 | Doublet | |
| Methyl Ester (O-CH₃) | ~3.7 | Singlet | |
| Acetamido (CO-CH₃) | ~2.0 | Singlet | |
| Methyl Phenylacetate | Phenyl (Ar-H) | ~7.3 | Multiplet |
| Methylene (CH₂) | ~3.6 | Singlet | |
| Methyl Ester (O-CH₃) | ~3.7 | Singlet | |
| Phenylacetic Acid | Carboxyl (COOH) | >10 | Broad Singlet |
| Phenyl (Ar-H) | ~7.3 | Multiplet | |
| Methylene (CH₂) | ~3.6 | Singlet | |
| 2-Acetamido-2-phenylacetamide | Amide (CONH₂) | ~5.5-7.5 | Two Broad Singlets |
| Phenyl (Ar-H) | ~7.3 | Multiplet | |
| Methine (α-H) | Shifted from ester | Doublet | |
| Acetamido (CO-CH₃) | ~2.0 | Singlet | |
| Methyl 2-(2-acetylphenyl)-2-phenylacetate | Aromatic (Ar-H) | ~7.0-7.8 | Multiplet |
| Methine (α-H) | ~5.8 | Singlet | |
| Methyl Ester (O-CH₃) | ~3.7 | Singlet | |
| Acetyl (CO-CH₃) | ~2.6 | Singlet |
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation for Byproduct Identification
-
Sample Weighing: Accurately weigh approximately 5-10 mg of your crude or purified product into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (CDCl₃ is standard for this compound). Ensure the solvent is from a fresh, sealed bottle to minimize water content.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If the sample is not fully soluble, you may need to filter it through a small plug of cotton or glass wool into the NMR tube.
-
Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
-
Internal Standard (Optional but Recommended): For quantitative analysis (qNMR), add a known amount of an internal standard with a singlet that does not overlap with your product or expected byproduct signals (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. For better resolution and sensitivity, especially for low-level impurities, increase the number of scans.
Protocol 2: D₂O Exchange for Identification of Labile Protons
This technique is invaluable for confirming the presence of -NH and -OH protons.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample in CDCl₃.
-
D₂O Addition: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Shaking: Cap the NMR tube and shake it vigorously for about 30 seconds to ensure thorough mixing.
-
Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The signals corresponding to the amide N-H and any carboxylic acid O-H protons will decrease in intensity or disappear completely in the second spectrum.[9]
Visualizations
Reaction and Byproduct Formation Pathway
Caption: Synthetic pathway and common side reactions.
Troubleshooting Workflow for Byproduct Identification
Caption: NMR-based troubleshooting workflow.
References
-
Organic Syntheses. Methyl 2-(2-acetylphenyl)acetate. Available from: [Link]
- Google Patents. Process for the preparation of 2-(pyrid-2-yloxymethyl)phenylacetates as pesticide intermediates.
-
Chemistry Stack Exchange. Synthesizing "Methyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate". Available from: [Link]
-
PubChem. Methyl phenylacetate. Available from: [Link]
-
Wikipedia. Methyl phenylacetate. Available from: [Link]
-
SpiroChem. Impurity Synthesis And Identification. Available from: [Link]
-
Master Organic Chemistry. Formation of Amides From Esters. Available from: [Link]
-
Wiley Online Library. Impurity profiling of methamphetamine synthesized from methyl α ‐acetylphenylacetate. Available from: [Link]
-
Chemistry Steps. Amides Preparation and Reactions Summary. Available from: [Link]
- Google Patents. Method for recovering and purifying phenylacetic acid.
-
Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]
-
Patsnap. Synthesis method of methyl phenylacetate. Available from: [Link]
-
Semantic Scholar. Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Available from: [Link]
-
Chemistry LibreTexts. 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Available from: [Link]
-
ResearchGate. Identification, characterization, synthesis and strategy for minimization of potential impurities observed in the synthesis of brivaracetam. Available from: [Link]
-
SpectraBase. 2-(2-Methyl-naphthalen-1-ylmethylsulfanyl-)-N-phenyl-acetamide - [1H NMR] - Spectrum. Available from: [Link]
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- 4. Methyl phenylacetate(101-41-7) 1H NMR [m.chemicalbook.com]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 2-Phenylacetamide(103-81-1) 1H NMR spectrum [chemicalbook.com]
- 9. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Enantioselectivity in (S)-Methyl 2-acetamido-2-phenylacetate Synthesis
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of (S)-Methyl 2-acetamido-2-phenylacetate. This molecule, a key chiral building block for various pharmaceuticals, demands high enantiopurity for efficacy and safety. Achieving high enantioselectivity (e.e.) can be challenging. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, grounded in established chemical principles and field-proven experience. We will primarily focus on the most prevalent and effective method for this transformation: the asymmetric hydrogenation of the precursor enamide, methyl (Z)-2-acetamido-2-phenylacrylate.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges researchers face. Each question is designed to diagnose a problem and provide a logical sequence of corrective actions.
Question 1: My enantiomeric excess (e.e.) is consistently low or near racemic. What are the primary causes and how can I fix this?
Answer: Low enantioselectivity is the most common issue and typically points to a problem with the chiral catalyst system or the reaction conditions. Let's break down the potential culprits, starting with the most likely.
A. Inactive or Decomposed Chiral Catalyst: The heart of this asymmetric synthesis is the chiral catalyst, often a Rhodium or Ruthenium complex with a chiral phosphine ligand.[1][2] Its integrity is paramount.
-
Cause: The catalyst may have been improperly stored, handled, or prepared. Transition metal catalysts, particularly in their active state, can be sensitive to oxygen and moisture.
-
Solution:
-
Verify Catalyst Handling: Ensure the catalyst and its precursors were handled under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Use Fresh Catalyst: If in doubt, use a fresh batch of catalyst from a reputable supplier or re-synthesize and characterize it.
-
Pre-catalyst Activation: Some protocols require the in situ formation of the active catalyst from a metal precursor (e.g., [Rh(COD)₂]BF₄) and a chiral ligand (e.g., a derivative of DuPHOS or Josiphos). Ensure the stoichiometry is correct and that the activation step is performed under strictly anaerobic conditions.
-
B. Contaminated or Inappropriate Solvent: Solvents are not merely a medium; they are an integral part of the catalytic cycle and can significantly influence the transition state energies that determine enantioselectivity.[3][4]
-
Cause: The presence of impurities, especially water or coordinating solvents (if not the intended solvent), can poison the catalyst or alter its chiral environment. Using a solvent of the wrong polarity can also negatively impact selectivity. Protic solvents like methanol have been shown to be highly effective in certain cobalt-catalyzed hydrogenations of enamides, highlighting the solvent's active role.[4]
-
Solution:
-
Use High-Purity Solvents: Always use anhydrous, degassed solvents of the highest available purity.
-
Solvent Screening: If results are poor, perform a solvent screen. Dichloromethane (DCM), methanol (MeOH), and tetrahydrofuran (THF) are common starting points for Rh-catalyzed enamide hydrogenations.[5] Their relative performance can vary dramatically based on the specific ligand and substrate.
-
C. Incorrect Reaction Temperature: Temperature affects both reaction rate and the energy difference between the diastereomeric transition states.
-
Cause: While lower temperatures often favor higher enantioselectivity by amplifying small energy differences, this is not a universal rule.[6][7] An unoptimized temperature can lead to poor results.
-
Solution:
-
Systematic Temperature Study: Screen a range of temperatures (e.g., from 0 °C to 40 °C). The optimal temperature is a balance between acceptable reaction time and maximal e.e.[6]
-
Maintain Consistent Temperature: Use a cryostat or a well-controlled bath to maintain a stable temperature throughout the reaction.
-
The following workflow provides a logical troubleshooting sequence.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Enantioselective Hydrogenation of Enamides Catalyzed by Chiral Phosphoric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. blogs.rsc.org [blogs.rsc.org]
Impact of solvent choice on the synthesis of (S)-Methyl 2-acetamido-2-phenylacetate
Technical Support Center: Synthesis of (S)-Methyl 2-acetamido-2-phenylacetate
Welcome to the technical support guide for the synthesis of (S)-Methyl 2-acetamido-2-phenylacetate. This document provides in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios, with a core focus on the critical impact of solvent selection on reaction success.
Part 1: FAQs - The Fundamentals of Solvent Selection
Q1: Why is solvent choice a critical parameter in the synthesis of (S)-Methyl 2-acetamido-2-phenylacetate?
A: The choice of solvent is paramount as it influences nearly every aspect of the reaction, from kinetics to final product purity. The synthesis, an N-acetylation of the methyl ester of (S)-phenylglycine, involves the reaction of a nucleophilic amine with an electrophilic acetylating agent (like acetic anhydride or acetyl chloride).
The solvent's primary roles are:
-
Solubilization: Both the starting amino ester and the acetylating agent must be sufficiently dissolved to allow for effective molecular collisions and reaction.
-
Stabilization of Intermediates: The reaction proceeds through a charged or highly polar transition state. Polar solvents can stabilize this transition state, thereby increasing the reaction rate.[1][2]
-
Kinetic Control: The solvent environment dictates how easily reactants can approach each other and how stable the transition state is, directly impacting the reaction speed.[3]
-
Side Reaction Mitigation: An improper solvent can promote undesirable side reactions such as hydrolysis of the ester group or racemization of the chiral center.
-
Work-up and Purification: A well-chosen solvent can facilitate product isolation. For instance, selecting a solvent in which the product has low solubility at cooler temperatures can lead to direct crystallization from the reaction mixture, simplifying purification.[4]
Q2: What are the most common classes of solvents for this N-acetylation, and what are their general pros and cons?
A: Solvents for this synthesis can be broadly categorized, each with distinct advantages and disadvantages.
| Solvent Class | Examples | Pros | Cons |
| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | - Generally good solubility for reactants.- Do not interfere with the reaction by donating protons.- Often favor SN2-type reactions by not overly solvating the amine nucleophile. | - DCM and DMF are environmentally regulated and pose health risks.[5]- Can be difficult to remove completely.- May require anhydrous conditions to prevent hydrolysis of the acetylating agent. |
| Polar Protic | Water, Acetic Acid, Methanol, Ethanol | - Often "greener" and less toxic alternatives.- Can participate in the reaction, sometimes catalytically.- High polarity can effectively stabilize polar transition states.[1] | - Can act as competing nucleophiles, reacting with the acetylating agent.- Can promote hydrolysis of the methyl ester product, especially under basic or acidic conditions.- Hydrogen bonding can heavily solvate and deactivate the amine nucleophile, slowing the reaction.[6] |
| Nonpolar Aromatic | Toluene, p-Cymene | - Higher boiling points allow for higher reaction temperatures, which can increase reaction rates and drive reactions to completion.[4]- Can be effective for specific catalytic systems. | - Poor solubility for the often polar starting amino ester and its salts.- Less effective at stabilizing the polar transition state of the N-acetylation reaction. |
Q3: How does solvent polarity specifically affect the N-acetylation reaction rate?
A: The effect of solvent polarity on reaction rates is explained by the Hughes-Ingold rules, which consider the charge of the reactants and the transition state.[2]
The N-acetylation of (S)-Methyl 2-amino-2-phenylacetate with a reagent like acetic anhydride involves two neutral reactants forming a more polar, charge-separated transition state.
Reactants (Neutral) → [Transition State]‡ (Polar/Charged) → Products (Neutral) + Byproduct
According to transition state theory, a solvent that stabilizes the transition state more than it stabilizes the reactants will lower the activation energy and thus accelerate the reaction.[1] Therefore, an increase in solvent polarity generally accelerates this type of reaction because polar solvents will preferentially stabilize the polar transition state.[2] This is why polar solvents like acetonitrile or ethyl acetate are often more effective than nonpolar solvents like hexane or toluene for this transformation.
Part 2: Troubleshooting Guide - Common Issues & Solutions
Q4: My reaction yield is very low. How could the solvent be the cause?
A: Low yield is a common problem, and the solvent is often a key factor. Here are several solvent-related causes to investigate:
-
Poor Solubility: If your starting material, (S)-Methyl 2-amino-2-phenylacetate (often used as a hydrochloride salt), is not fully dissolved, the reaction becomes a heterogeneous mixture and the rate will be dramatically reduced.
-
Solution: Switch to a more polar solvent like ethyl acetate or acetonitrile. If using the HCl salt, a base is required to liberate the free amine. The choice of solvent must also accommodate the solubility of this base and the resulting salt byproduct.
-
-
Reagent Incompatibility: If using a polar protic solvent like methanol or water, the solvent can compete with the amine and react with the acetylating agent (e.g., acetic anhydride), consuming it in a non-productive pathway.
-
Solution: Switch to a polar aprotic solvent (e.g., Ethyl Acetate, THF). Ensure your solvent is anhydrous if using highly reactive acylating agents like acetyl chloride.[7]
-
-
Product Hydrolysis: The presence of water, especially with acid or base catalysis at elevated temperatures, can hydrolyze the methyl ester of your product back to the carboxylic acid, leading to yield loss during aqueous work-up.
-
Solution: Use an aprotic solvent and perform the reaction under anhydrous conditions. If an aqueous work-up is necessary, keep the temperature low and the contact time brief.
-
-
Incomplete Reaction: The reaction may stall if the conditions are not forcing enough.
-
Solution: Consider switching to a higher-boiling point solvent, such as p-cymene instead of toluene, to safely increase the reaction temperature and drive the equilibrium towards the product.[4]
-
Q5: I'm observing significant impurity formation. What side reactions are common and how are they related to the solvent?
A: The solvent choice directly influences the formation of several key impurities:
-
N,N-Diacetylation: Overly aggressive reaction conditions or a highly reactive acetylating agent can sometimes lead to the formation of a di-acetylated product. This is less common for secondary amides but can be influenced by the reaction medium.
-
Solution: Use a less polar solvent to slightly temper reactivity. More importantly, use stoichiometric amounts of the acetylating agent and control the reaction temperature.
-
-
Racemization: This is a critical issue for chiral compounds. For α-amino acids, racemization can occur through the formation of an oxazolidinone intermediate, which can tautomerize to a planar, achiral enol form.[8]
-
Solution: The solvent can influence the lifetime of this intermediate. Nonpolar solvents may favor this pathway. Running the reaction at lower temperatures in a moderately polar aprotic solvent is often the best strategy to preserve enantiomeric purity.
-
-
Ester Hydrolysis: As mentioned in Q4, using protic solvents (water, alcohols) or carrying out the reaction in non-anhydrous aprotic solvents can lead to the hydrolysis of the methyl ester, resulting in the corresponding carboxylic acid impurity.
-
Solution: Strictly use anhydrous aprotic solvents and reagents.
-
Q6: My product is difficult to purify. How can I choose a solvent that simplifies work-up and purification?
A: Designing the reaction with purification in mind is a hallmark of efficient synthesis.
-
Crystallization from the Reaction Mixture: The ideal scenario is for the product to be soluble in the hot reaction solvent but insoluble upon cooling. This allows for direct isolation by filtration, often yielding very pure material. Amides are often highly crystalline and may have low solubility in certain cold solvents.[4]
-
Strategy: Screen solvents like ethyl acetate, isopropanol, or toluene. Run small-scale trials to check the product's solubility profile at reflux vs. room temperature or 0 °C.
-
-
Using an Anti-Solvent System: If direct crystallization isn't feasible, you can use a solvent/anti-solvent pair for purification. The product should be highly soluble in the "solvent" and poorly soluble in the "anti-solvent," and the two must be miscible.[9]
-
Strategy: After the reaction, concentrate the mixture and redissolve the crude product in a minimum amount of a good solvent (e.g., DCM, ethyl acetate, or hot ethanol). Then, slowly add a miscible anti-solvent (e.g., heptane, hexane, or water) until the solution becomes cloudy, then allow it to cool slowly to promote crystal growth.[10][11] Common pairs include ethyl acetate/hexane and methanol/water.[12]
-
Part 3: Protocols, Data & Visualizations
Experimental Protocol Examples
Protocol 1: N-Acetylation in Ethyl Acetate (Polar Aprotic)
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (S)-Methyl 2-amino-2-phenylacetate hydrochloride (1.0 eq).
-
Suspension: Add anhydrous ethyl acetate (approx. 10 mL per gram of starting material) and a stir bar.
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise while stirring. Stir for 15 minutes.
-
Acetylation: Add acetic anhydride (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding water. Separate the organic layer, wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization (e.g., from ethyl acetate/heptane).
Protocol 2: N-Acetylation in Acetic Acid/Water (Polar Protic)
-
Setup: To a round-bottom flask, add (S)-Methyl 2-amino-2-phenylacetate (1.0 eq) and dissolve it in glacial acetic acid (5 mL per gram).
-
Acetylation: Cool the solution to 0-5 °C. Add acetic anhydride (1.2 eq) dropwise.
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Precipitation: Slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring. The product should precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry under vacuum. This method often yields a product pure enough for many applications without further purification.
Data: Comparative Summary of Solvent Effects
| Solvent System | Relative Rate | Expected Yield | Purity Concerns | Work-up Complexity |
| Dichloromethane | Fast | High | Low (if anhydrous) | Moderate (solvent removal, aqueous washes) |
| Ethyl Acetate | Moderate-Fast | High | Low (if anhydrous) | Moderate (aqueous washes) |
| Toluene (reflux) | Moderate | Good-High | Potential for racemization at high temp. | Moderate (aqueous washes) |
| Acetic Acid/H₂O | Fast | Good-High | Potential for minor ester hydrolysis | Low (precipitation/filtration) |
| Methanol | Slow | Low-Moderate | Significant ester hydrolysis & reagent consumption | High (byproducts, difficult extraction) |
Visualizations
References
- Process for the preparation of 2-(pyrid-2-yloxymethyl)phenylacetates as pesticide intermediates. (n.d.). Google Patents.
-
Reddy, G. V., & Rao, G. V. (n.d.). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. National Institutes of Health. Retrieved from [Link]
-
Journal of Professional Business Review. (2023). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Retrieved from [Link]
-
Li, Y., et al. (2015). Chemical Resolution of Dl-Phenylalanine Methyl Ester Using N-Acetyl-D-Phenylglycine as Resolving Agent. ResearchGate. Retrieved from [Link]
-
Taygerly, J. P., et al. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Wynne, D. G., & Olmstead, M. M. (2002). Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent. Organic Letters. Retrieved from [Link]
-
Reddit. (n.d.). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
MDPI. (2021). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Reactions in Solution. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Organic Preparations and Procedures International. (2005). Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. Retrieved from [Link]
-
ResearchGate. (2022). Eco‐Friendly Bio‐Based Solvents for the Acetylation of the Amino Group of Amino Acids. Retrieved from [Link]
-
YouTube. (2013). Recrystallization Solvent Pair. Retrieved from [Link]
-
Reddit. (n.d.). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
-
YouTube. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. Retrieved from [Link]
-
ResearchGate. (2012). Why did my amide syntesis does not work? Retrieved from [Link]
- Method for the N-acylation of aminocarboxylic acids. (n.d.). Google Patents.
-
Semantic Scholar. (2007). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Organic Chemistry Portal. (2012). Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]
-
Reddit. (n.d.). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Ch 8 : Solvent Effects. Retrieved from [Link]
Sources
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- 5. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
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- 7. Troubleshooting [chem.rochester.edu]
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- 12. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of Catalytic Strategies for the Enantioselective Synthesis of (S)-Methyl 2-acetamido-2-phenylacetate
Introduction: The Significance of Enantiopure α-Amino Acid Derivatives
(S)-Methyl 2-acetamido-2-phenylacetate is a valuable chiral building block in the synthesis of numerous pharmaceuticals and biologically active compounds. Its stereochemistry is crucial for the desired therapeutic effect, making its enantioselective synthesis a critical aspect of drug development and manufacturing. This guide provides a comparative analysis of three major catalytic approaches for the synthesis of this important molecule: enzymatic kinetic resolution, organocatalytic asymmetric acylation, and metal-catalyzed asymmetric hydrogenation. Each method will be evaluated based on its efficiency, selectivity, and practical applicability, supported by experimental data to aid researchers in selecting the most suitable strategy for their specific needs.
I. Enzymatic Kinetic Resolution: The Biocatalytic Approach
Enzymatic kinetic resolution is a widely employed and highly effective method for the separation of enantiomers. This technique utilizes the inherent stereoselectivity of enzymes, particularly lipases, to preferentially catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For the synthesis of (S)-Methyl 2-acetamido-2-phenylacetate, the key strategy involves the kinetic resolution of racemic methyl 2-amino-2-phenylacetate.
Mechanism of Lipase-Catalyzed Kinetic Resolution
Lipases, such as the commonly used Candida antarctica lipase B (CALB), catalyze the acylation of the amino group of methyl 2-amino-2-phenylacetate. Due to the chiral environment of the enzyme's active site, one enantiomer of the amine reacts significantly faster than the other. In the case of CALB, the (R)-enantiomer of methyl 2-amino-2-phenylacetate is preferentially acylated, leaving the desired (S)-enantiomer of the starting material unreacted. The resulting mixture of the acylated (R)-product and the unreacted (S)-amine can then be easily separated.
Figure 1: General workflow for the lipase-catalyzed kinetic resolution to obtain the (S)-amine precursor.
Performance and Experimental Data
Table 1: Performance of Lipase-Catalyzed Kinetic Resolution of Racemic Amines
| Lipase Source | Substrate | Acylating Agent | Solvent | Temp. (°C) | Conversion (%) | e.e. of Amine (%) | e.e. of Amide (%) | Reference |
| Candida antarctica Lipase B (Immobilized) | 1-Phenylethan-1-amine | Isopropyl 2-ethoxyacetate | Toluene | 40 | ~50 | >99 | >99 | [1] |
| Pseudomonas cepacia Lipase | Racemic Amines | Diethyl Carbonate | 2-Me-THF | RT | - | 99 | - | [4] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Amine
-
To a solution of racemic methyl 2-amino-2-phenylacetate (1.0 eq.) in a suitable organic solvent (e.g., toluene, 10 mL/mmol of substrate), add the acylating agent (e.g., ethyl acetate, 1.5 eq.).
-
Add immobilized Candida antarctica lipase B (Novozym 435, typically 10-20% w/w of the substrate).
-
Stir the mixture at a controlled temperature (e.g., 40-50°C).
-
Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.
-
Filter off the enzyme.
-
Separate the unreacted (S)-methyl 2-amino-2-phenylacetate from the formed (R)-methyl 2-acetamido-2-phenylacetate by column chromatography or extraction.
-
The recovered (S)-amine can then be acetylated using standard procedures to yield the final product.
II. Organocatalytic Asymmetric Acylation: A Metal-Free Alternative
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods.[5][6] For the synthesis of (S)-Methyl 2-acetamido-2-phenylacetate, the key strategy is the enantioselective N-acylation of the corresponding amine.
Mechanism of Action
Chiral organocatalysts, such as isothioureas or chiral phosphoric acids, can be employed to catalyze the asymmetric acylation of amines.[7][8] In a typical scenario, the organocatalyst activates the acylating agent (e.g., an anhydride or an activated ester) to form a highly reactive chiral acylating intermediate. This intermediate then preferentially acylates one enantiomer of the racemic amine, leading to a kinetic resolution. Alternatively, a prochiral precursor could be directly converted to the chiral product.
Figure 2: Conceptual workflow of organocatalytic kinetic resolution via asymmetric acylation.
Performance and Experimental Data
The field of organocatalytic asymmetric N-acylation is rapidly evolving. While specific comparative data for the synthesis of (S)-Methyl 2-acetamido-2-phenylacetate is scarce, studies on similar substrates demonstrate the high potential of this approach. For instance, organocatalytic enantioselective N-acylation of 2-amino-3-substituted indoles has been achieved with good yields and high enantioselectivities.[7]
Table 2: Performance of Organocatalytic Asymmetric Acylation
| Organocatalyst Type | Substrate | Acylating Agent | Yield (%) | e.e. (%) | Reference |
| Chiral Phosphoric Acid | 6-NH2-substituted uracils | Azlactones | High | up to 98 | [8] |
| Isothiourea | 2-amino-3-substituted indoles | Boc2O | 22-98 | 73-92 | [7] |
Experimental Protocol: General Procedure for Organocatalytic Asymmetric Acylation
-
To a solution of racemic methyl 2-amino-2-phenylacetate (1.0 eq.) and the chiral organocatalyst (e.g., 5-10 mol%) in a dry, inert solvent, add the acylating agent (0.5-0.6 eq. for kinetic resolution).
-
Stir the reaction mixture at the specified temperature until the desired conversion is reached, monitoring by TLC or HPLC.
-
Quench the reaction and purify the product mixture by column chromatography to separate the acylated product from the unreacted amine.
III. Metal-Catalyzed Asymmetric Hydrogenation: A Direct and Efficient Route
Transition metal-catalyzed asymmetric hydrogenation represents a highly efficient and atom-economical method for the synthesis of chiral compounds.[9] For the preparation of (S)-Methyl 2-acetamido-2-phenylacetate, this approach typically involves the hydrogenation of a prochiral precursor, such as methyl (Z)-2-acetamido-3-phenylacrylate.
Mechanism of Action
In this process, a chiral metal complex, commonly based on rhodium or iridium with a chiral phosphine ligand, coordinates to the double bond of the substrate.[9][10] Hydrogen gas then adds across the double bond from a specific face, directed by the chiral ligand, leading to the formation of the desired enantiomer with high selectivity.
Figure 3: Schematic of metal-catalyzed asymmetric hydrogenation.
Performance and Experimental Data
Rhodium and Iridium-catalyzed asymmetric hydrogenations are well-established methods for producing α-amino acid derivatives with excellent enantioselectivities.[9][11] The choice of the chiral ligand is critical for achieving high performance.
Table 3: Performance of Metal-Catalyzed Asymmetric Hydrogenation
| Metal/Ligand | Substrate | Solvent | Pressure (bar) | Temp. (°C) | Conversion (%) | e.e. (%) | Reference |
| Ir/P-chiral phosphanorbornane | Methyl (Z)-2-acetamido-3-phenylacrylate | CH2Cl2 | 50 | 25 | >99 | up to 85 | [11] |
| Rh/Chiral Phosphine | α-Acetamidocinnamic acid methyl ester | Methanol | - | - | - | High | [10] |
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-2-acetamido-3-phenylacrylate
-
In a glovebox, charge a pressure reactor with the substrate, methyl (Z)-2-acetamido-3-phenylacrylate, the chiral catalyst (e.g., [Rh(COD)(ligand)]BF4, 0.1-1 mol%), and a degassed solvent (e.g., methanol or dichloromethane).
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Stir the reaction mixture at a specified temperature (e.g., room temperature) for the required time (typically a few hours).
-
After the reaction is complete, carefully vent the reactor and concentrate the reaction mixture.
-
Purify the product by column chromatography to obtain (S)-Methyl 2-acetamido-2-phenylacetate.
Comparative Summary and Conclusion
The choice of the optimal catalytic system for the synthesis of (S)-Methyl 2-acetamido-2-phenylacetate depends on several factors, including the desired scale of production, cost considerations, and available equipment.
| Feature | Enzymatic Kinetic Resolution | Organocatalytic Asymmetric Acylation | Metal-Catalyzed Asymmetric Hydrogenation |
| Catalyst | Lipases (e.g., CALB) | Chiral small molecules (e.g., isothioureas, phosphoric acids) | Chiral transition metal complexes (e.g., Rh, Ir) |
| Advantages | High enantioselectivity, mild reaction conditions, reusable catalyst, environmentally friendly. | Metal-free, avoids contamination issues, diverse catalyst structures available. | High atom economy, high turnover numbers, excellent enantioselectivity, direct route. |
| Disadvantages | Maximum theoretical yield of 50% for the desired enantiomer, requires separation of product and unreacted starting material. | Can require higher catalyst loadings, may have lower turnover numbers compared to metal catalysts, kinetic resolution also limited to 50% yield. | Potential for metal contamination in the final product, requires specialized equipment for handling hydrogen gas under pressure. |
| Ideal Application | Small to medium-scale production where high enantiopurity is paramount and the 50% yield limitation is acceptable. | Situations where metal-free conditions are essential, and for the development of novel asymmetric transformations. | Large-scale industrial production where high efficiency, atom economy, and direct synthesis are critical. |
References
-
Chen, J., et al. (2024). Organocatalytic Stereodivergent Dearomatization and N-Acylation of 2-Amino-3-subsituted Indoles. Angewandte Chemie International Edition, e202318693. Available at: [Link]
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Goti, A., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 24(14), 11521. Available at: [Link]
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Vazquez-Figueroa, E., et al. (2014). Lipase-Catalyzed Synthesis of Substituted Phenylacetamides: Hammett Analysis and Computational Study of the Enzymatic Aminolysis. European Journal of Organic Chemistry, 2014(28), 6266-6275. Available at: [Link]
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Ramazanova, K., et al. (2023). Asymmetric hydrogenation of methyl (Z)-2-acetamido-3-phenylacrylate using Ir/6a or 6b as catalyst. ResearchGate. Available at: [Link]
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Blaser, H. U., et al. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(9), 3529-3556. Available at: [Link]
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Snajdrova, R., et al. (2006). Rhodium-catalyzed asymmetric hydrogenation using self-assembled chiral bidentate ligands. Pure and Applied Chemistry, 78(2), 501-507. Available at: [Link]
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Forró, E., & Fülöp, F. (2007). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 18(14), 1701-1708. Available at: [Link]
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Paizs, C., & Tosa, M. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Catalysts, 13(7), 1101. Available at: [Link]
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Wang, Y., et al. (2022). Chiral phosphoric acid catalyzed asymmetric synthesis of C–N axially chiral uracils with antitumor activity through kinetic resolution strategy. Organic Chemistry Frontiers, 9(1), 107-113. Available at: [Link]
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Humphrey, C. E., et al. (2003). Lipase-Catalyzed Kinetic Resolution on Solid-Phase via a "Capture and Release" Strategy. Journal of the American Chemical Society, 125(46), 13952–13953. Available at: [Link]
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Sebesta, R. (2022). New advances in asymmetric organocatalysis II. Beilstein Journal of Organic Chemistry, 18, 488-490. Available at: [Link]
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Xu, J., et al. (2015). RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL) ALANINE. Dissertation. Available at: [Link]
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Todea, A., et al. (2018). Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. Molecules, 23(11), 2821. Available at: [Link]
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Akiyama, T. (2018). Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. Beilstein Journal of Organic Chemistry, 14, 2355-2370. Available at: [Link]
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Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 101. Available at: [Link]
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Kotsuki, H., et al. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES, 75(4), 757. Available at: [Link]
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G. A. Devendran, et al. (2021). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. ChemRxiv. Available at: [Link]
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Pellissier, H. (2007). Asymmetric organocatalysis. Tetrahedron, 63(38), 9267-9331. Available at: [Link]
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Zlotorzynska, M., et al. (2020). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Frontiers in Bioengineering and Biotechnology, 8, 581. Available at: [Link]
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Ramazanova, K., et al. (2021). Hydrogenation of methyl (Z)‐3‐acetamido‐3‐phenylacrylate. ResearchGate. Available at: [Link]
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Bolina, A., et al. (2019). Immobilization studies of Candida Antarctica lipase B on gallic acid functionalized magnetic nanoparticles. International Journal of Nanomedicine, 14, 3349–3361. Available at: [Link]
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Chen, K. L., & Tanaka, F. (2024). Organocatalytic enantioselective Mannich and retro-Mannich reactions and combinations of these reactions to afford tetrasubstituted α-amino acid derivatives. Organic & Biomolecular Chemistry, 22(3), 477-481. Available at: [Link]
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Parmar, A., et al. (2007). Chemoselective acylation of (hydroxyalkyl)phenols catalyzed by Candida antarctica lipase B. Tetrahedron, 63(31), 7486-7490. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial (S)-Methyl 2-acetamido-2-phenylacetate
For researchers, scientists, and drug development professionals, the enantiomeric purity of chiral building blocks is not merely a quality metric; it is a critical determinant of a drug candidate's efficacy and safety profile. The seemingly subtle difference in the three-dimensional arrangement of atoms between enantiomers can lead to vastly different pharmacological and toxicological outcomes.[1] (S)-Methyl 2-acetamido-2-phenylacetate, a key intermediate in the synthesis of various pharmaceuticals, is a prime example where stringent purity control is paramount.
This guide provides an in-depth, objective comparison of methodologies to assess the purity of commercially available (S)-Methyl 2-acetamido-2-phenylacetate. Moving beyond a simple listing of protocols, we will delve into the causality behind experimental choices, establish self-validating systems for trustworthy data, and ground our recommendations in authoritative standards.
The importance of stereochemical purity is underscored by regulatory bodies such as the U.S. Food and Drug Administration (FDA), which have issued guidelines emphasizing the need to characterize the stereoisomeric composition of new drugs.[2][3] These guidelines compel developers to consider stereochemistry from the earliest stages of research and development.[2]
The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment of (S)-Methyl 2-acetamido-2-phenylacetate requires a multi-pronged approach, combining chromatographic and spectroscopic methods to determine both enantiomeric excess and the presence of other chemical impurities.
Below is a workflow diagram illustrating the logical progression of analyses for comprehensive purity assessment.
Caption: Workflow for the comprehensive purity assessment of chiral compounds.
Comparative Analysis of Commercial (S)-Methyl 2-acetamido-2-phenylacetate
To illustrate the practical application of these methods, we present hypothetical data from the analysis of (S)-Methyl 2-acetamido-2-phenylacetate sourced from three different commercial suppliers.
| Supplier | Enantiomeric Excess (%) by Chiral HPLC | Chemical Purity (%) by ¹H NMR | Specific Rotation [α] D²⁰ (c=1, CHCl₃) |
| Supplier A | 99.8 | 99.5 | -148.2° |
| Supplier B | 98.5 | 99.1 | -145.5° |
| Supplier C | >99.9 | 99.9 | -150.1° |
| Reference Standard | >99.9 | >99.9 | -150.5° |
Note: The data presented in this table is for illustrative purposes only and does not represent actual product performance from any specific supplier.
Experimental Protocols: The Foundation of Reliable Data
The trustworthiness of any comparative analysis hinges on the meticulous execution of validated experimental protocols. Here, we provide detailed, step-by-step methodologies for the key experiments.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral HPLC is the gold standard for determining the enantiomeric excess of a chiral compound. The separation is achieved by exploiting the differential interactions of the enantiomers with a chiral stationary phase (CSP).
Rationale for Method Selection: A polysaccharide-based CSP, such as one coated with a cellulose derivative, is often a good starting point for the separation of phenylglycine derivatives due to its broad applicability.[4][5] The mobile phase composition is optimized to achieve baseline resolution of the enantiomeric peaks.
Experimental Protocol:
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: CHIRALCEL® OD-H (or equivalent cellulose-based chiral column), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: 90:10 (v/v) n-Hexane/Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
-
Standard and Sample Preparation:
-
Racemic Standard: Prepare a 1 mg/mL solution of racemic Methyl 2-acetamido-2-phenylacetate in the mobile phase. This is crucial for confirming the elution order of the enantiomers.
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of the commercial (S)-Methyl 2-acetamido-2-phenylacetate sample in 10 mL of the mobile phase.
-
-
Chromatographic Run and Data Analysis:
-
Inject 10 µL of the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject 10 µL of the sample solution.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
-
Self-Validation: The use of a racemic standard is a critical self-validating step, ensuring correct peak identification. System suitability parameters, such as resolution between the enantiomeric peaks (ideally >1.5), should be established and monitored.
¹H NMR Spectroscopy for Structural Confirmation and Chemical Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of the compound and identifying any organic impurities.[6] For chiral analysis, the use of a chiral solvating agent (CSA) can induce chemical shift non-equivalence between the enantiomers, allowing for the determination of enantiomeric purity.[7][8]
Rationale for Method Selection: ¹H NMR provides a quantitative overview of all proton-containing species in the sample. The addition of a CSA like (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNP) can form transient diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum.[9]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the (S)-Methyl 2-acetamido-2-phenylacetate sample into an NMR tube.
-
Add 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a standard ¹H NMR spectrum to assess chemical purity.
-
To the same NMR tube, add a molar equivalent of a chiral solvating agent (e.g., (R)-BNP).
-
-
NMR Acquisition and Data Analysis:
-
Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Identify a well-resolved signal (e.g., the methoxy protons) that shows splitting in the presence of the CSA.
-
Integrate the signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess based on the integral values.
-
Self-Validation: The initial ¹H NMR spectrum without the CSA serves as a baseline for chemical purity. The clear separation of signals upon addition of the CSA validates the enantiodiscrimination.
Polarimetry for Optical Rotation
Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution.[10][11] The specific rotation is a characteristic physical property of a pure enantiomer.[12]
Rationale for Method Selection: While not as precise as chromatographic methods for determining enantiomeric excess in mixtures, polarimetry is a rapid and simple technique to confirm the identity of the major enantiomer and provide a qualitative measure of its purity.[10][13] A significant deviation from the literature value of the specific rotation can indicate the presence of the other enantiomer or other optically active impurities.
Experimental Protocol:
-
Instrument and Sample Preparation:
-
Instrument: Jasco P-2000 polarimeter or equivalent.
-
Light Source: Sodium D-line (589 nm).
-
Temperature: 20 °C.
-
Sample Cell: 1 dm path length.
-
Solvent: Chloroform (CHCl₃).
-
Sample Solution: Accurately prepare a solution of (S)-Methyl 2-acetamido-2-phenylacetate at a concentration of approximately 1 g/100 mL in chloroform.
-
-
Measurement and Calculation:
-
Calibrate the polarimeter with the pure solvent (blank).
-
Measure the observed rotation (α) of the sample solution.
-
Calculate the specific rotation ([α]) using the formula:
-
[α] = α / (c × l)
-
where c is the concentration in g/mL and l is the path length in dm.
-
-
Self-Validation: Regular calibration of the polarimeter with a certified quartz plate ensures the accuracy of the measurements.
Choosing the Right Tool for the Job: A Decision-Making Framework
The choice of analytical method depends on the specific requirements of the analysis. The following decision tree can guide researchers in selecting the most appropriate technique.
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A Comparative Guide to the Resolution of Methyl 2-Acetamido-2-phenylacetate: Enzymatic vs. Chemical Methods
In the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), the resolution of racemic mixtures remains a critical and often challenging step. Methyl 2-acetamido-2-phenylacetate, a key chiral building block, presents a valuable case study for comparing two prominent resolution strategies: enzymatic kinetic resolution and classical chemical resolution via diastereomeric salt formation. This guide provides an in-depth, objective comparison of these methodologies, supported by experimental insights and protocols, to assist researchers and drug development professionals in making informed decisions for their synthetic campaigns.
Introduction: The Chirality Challenge
Chirality is a fundamental property of many drug molecules, where enantiomers can exhibit significantly different pharmacological activities and toxicological profiles.[1] Consequently, regulatory bodies increasingly demand the development of single-enantiomer drugs.[1] While asymmetric synthesis offers a direct route to enantiopure compounds, the resolution of racemic mixtures is a widely practiced and industrially relevant alternative, particularly when racemization of the unwanted enantiomer is feasible.[1][2] This guide focuses on the resolution of racemic methyl 2-acetamido-2-phenylacetate, a compound of interest in pharmaceutical synthesis.
Principles of Resolution: Two Divergent Paths
The separation of enantiomers hinges on converting them into diastereomers, which possess distinct physical properties. Both enzymatic and chemical resolution achieve this, albeit through different mechanisms.
Enzymatic Kinetic Resolution: This technique leverages the high stereoselectivity of enzymes, typically lipases or proteases, to catalyze the transformation of one enantiomer in a racemic mixture at a much faster rate than the other.[3][4] For a racemic ester like methyl 2-acetamido-2-phenylacetate, a lipase can selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer.[3] This is a kinetic process, meaning the separation efficiency is dependent on the relative rates of reaction of the two enantiomers.[4]
Chemical Resolution by Diastereomeric Salt Formation: This classical approach involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[5] Since diastereomers have different physical properties, such as solubility, they can be separated by conventional techniques like fractional crystallization.[5] Subsequently, the resolving agent is removed to yield the separated enantiomers.[5]
Comparative Analysis: Performance and Practicality
The choice between enzymatic and chemical resolution is a multifactorial decision, weighing aspects from efficiency and cost to environmental impact.
| Parameter | Enzymatic Resolution (Lipase-catalyzed Hydrolysis) | Chemical Resolution (Diastereomeric Salt Formation) |
| Enantioselectivity | Generally high to excellent, leading to high enantiomeric excess (ee).[6] | Variable, dependent on the interaction between the substrate and the resolving agent. Often requires optimization. |
| Yield | Theoretically limited to 50% for the resolved product and 50% for the unreacted starting material in a kinetic resolution.[3] | Can be higher than 50% if the unwanted enantiomer can be racemized and recycled. |
| Reaction Conditions | Mild (near-neutral pH, room or slightly elevated temperature), reducing the risk of side reactions.[7] | Can involve harsher conditions (acidic or basic), potentially leading to degradation or racemization of the desired product. |
| Reagents | Enzymes are biodegradable catalysts.[7] Often uses water as a solvent. | Often requires stoichiometric amounts of chiral resolving agents, which can be expensive. May use organic solvents. |
| Process Development | Can require screening of different enzymes and optimization of reaction conditions (pH, temperature, solvent).[8] | Often involves screening multiple resolving agents and crystallization conditions, which can be laborious and unpredictable.[5] |
| Environmental Impact | Generally considered a "greener" technology due to mild conditions, use of biodegradable catalysts, and reduced waste generation.[7][9] | Can generate more waste due to the use of stoichiometric reagents and organic solvents. |
| Cost | The cost of enzymes can be a factor, although immobilization can allow for reuse.[10] | The cost of the chiral resolving agent can be significant, especially for large-scale production. |
Experimental Workflows and Protocols
To provide a practical understanding, the following sections detail representative experimental protocols for both resolution methods.
Enzymatic Resolution Workflow
The enzymatic resolution of methyl 2-acetamido-2-phenylacetate typically involves the selective hydrolysis of one enantiomer using a lipase.
Caption: Workflow for enzymatic resolution of methyl 2-acetamido-2-phenylacetate.
Experimental Protocol: Enzymatic Hydrolysis
-
Reaction Setup: To a solution of racemic methyl 2-acetamido-2-phenylacetate (1.0 g) in a phosphate buffer (50 mL, 0.1 M, pH 7.0), add lipase from Candida rugosa (100 mg).[11]
-
Incubation: Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by chiral HPLC.[8][11]
-
Work-up: Once the desired conversion (typically around 50%) is reached, adjust the pH of the solution to >8.0 with a suitable base (e.g., NaHCO₃ solution) to ensure the carboxylic acid is in its salt form.
-
Extraction: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate) to recover the unreacted, enantioenriched ester.[12]
-
Isolation of Acid: Acidify the aqueous layer to pH <2.0 with a suitable acid (e.g., 1M HCl) and extract with an organic solvent to isolate the enantioenriched carboxylic acid product.[12]
-
Analysis: Determine the enantiomeric excess (ee) of both the recovered ester and the carboxylic acid product using chiral HPLC or GC.[13][14]
Chemical Resolution Workflow
The chemical resolution relies on the formation and separation of diastereomeric salts.
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A Senior Application Scientist's Guide to Accurately Determining the Enantiomeric Excess of (S)-Methyl 2-acetamido-2-phenylacetate
In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a quality metric; it is a critical determinant of its therapeutic efficacy and safety profile. For chiral molecules such as (S)-Methyl 2-acetamido-2-phenylacetate, a key intermediate in the synthesis of various bioactive compounds, the precise determination of its enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of various analytical methodologies for this purpose, offering insights into the principles, practical execution, and comparative accuracy of each technique.
The importance of enantiomeric purity stems from the differential pharmacological and toxicological profiles that enantiomers can exhibit. The "distomer," or the undesired enantiomer, can be inactive, less active, or in some cases, contribute to adverse effects. Therefore, regulatory bodies like the FDA and EMA mandate strict control over the enantiomeric composition of chiral drugs.[1] This necessitates the availability of robust and accurate analytical methods to quantify the enantiomeric excess.
This guide will explore the most commonly employed techniques for determining the enantiomeric excess of (S)-Methyl 2-acetamido-2-phenylacetate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD). Each method will be assessed based on its accuracy, precision, sensitivity, and practical applicability in a research and quality control setting.
Chromatographic Approaches: The Gold Standard for Enantioseparation
Chromatography is the most powerful and widely used technique for the separation and quantification of enantiomers.[2] The fundamental principle lies in the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP), leading to different retention times.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and established method for enantiomeric excess determination.[2] The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, resulting in different retention times.[3]
Principle of Chiral Recognition in HPLC:
The separation of enantiomers on a chiral stationary phase is a thermodynamically controlled process. The CSP creates a chiral environment where one enantiomer of the analyte forms a more stable diastereomeric complex than the other. This difference in stability leads to a difference in retention times, allowing for their separation. The choice of the CSP and the mobile phase is critical for achieving optimal resolution. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of a wide range of chiral compounds, including amino acid derivatives.[4]
Experimental Protocol: Chiral HPLC for (S)-Methyl 2-acetamido-2-phenylacetate
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically sufficient.
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as a Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) column, is a good starting point for method development.[4]
-
Mobile Phase: A normal-phase mobile phase consisting of a mixture of hexane and a polar modifier like isopropanol or ethanol is commonly used. A typical starting condition could be Hexane:Isopropanol (90:10, v/v). The mobile phase composition should be optimized to achieve a resolution factor (Rs) of >1.5.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Calculation of Enantiomeric Excess: The ee is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100
Method Validation:
Any developed HPLC method for enantiomeric excess determination must be validated according to ICH Q2(R1) guidelines.[5][6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or the other enantiomer. This involves analyzing a placebo and spiked samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by analyzing samples with known enantiomeric compositions.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy.
A validated method for a similar compound, Boc-L-valine, demonstrated reliable quantitation down to 0.2% for the undesired enantiomer.[7][8]
Gas Chromatography (GC)
Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds. For non-volatile compounds like (S)-Methyl 2-acetamido-2-phenylacetate, derivatization is often necessary to increase volatility and improve chromatographic performance.
Principle of Chiral Recognition in GC:
Similar to HPLC, chiral GC relies on a chiral stationary phase. Cyclodextrin-based CSPs are commonly used for the separation of enantiomers of amino acid derivatives.[6] The separation mechanism involves the formation of inclusion complexes between the analyte and the cyclodextrin cavity, with the stereoselectivity arising from the different fit and interactions of the enantiomers within the chiral cavity.
Experimental Protocol: Chiral GC for (S)-Methyl 2-acetamido-2-phenylacetate (after derivatization)
-
Derivatization: The analyte can be derivatized to a more volatile form, for example, by converting the amide group to a less polar functional group. However, for N-acetylated amino acid methyl esters, direct analysis might be possible on certain polar stationary phases.[3]
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is required.
-
Chiral Stationary Phase: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., Lipodex® or Hydrodex®), is typically used.[6]
-
Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.
-
Temperature Program: A temperature gradient is often employed to ensure good separation and peak shape. For example, starting at a lower temperature and ramping up to a higher temperature.
-
Injection: A split/splitless injector is used.
-
Calculation of Enantiomeric Excess: The ee is calculated from the peak areas of the two enantiomers, similar to the HPLC method.
A study on the GC analysis of N-trifluoroacetyl-O-methyl ester derivatives of amino acids reported accurate determination of enantiomeric excess with errors in the range of ±0.5%–2.5%.[9][10]
Supercritical Fluid Chromatography (SFC)
SFC is a hybrid of GC and LC that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers several advantages over HPLC, including faster separations and reduced solvent consumption.[11][12]
Principle of Chiral Recognition in SFC:
The principles of chiral recognition in SFC are similar to those in normal-phase HPLC. The same types of chiral stationary phases are often used. The use of supercritical CO2 as the main mobile phase component, often with a polar co-solvent (modifier) like methanol or ethanol, allows for high diffusion rates and low viscosity, leading to faster analysis times and higher efficiency.[11]
Experimental Protocol: Chiral SFC for (S)-Methyl 2-acetamido-2-phenylacetate
-
Instrumentation: An SFC system with a back-pressure regulator and a suitable detector (e.g., UV or MS).
-
Chiral Stationary Phase: Polysaccharide-based CSPs are widely used and effective.[13]
-
Mobile Phase: Supercritical CO2 with a modifier such as methanol or ethanol. The percentage of the modifier is a critical parameter for optimizing the separation.
-
Back Pressure and Temperature: These parameters are also important for controlling the density and solvating power of the supercritical fluid and need to be optimized.
-
Flow Rate: Typically higher than in HPLC, leading to faster analysis times.
-
Calculation of Enantiomeric Excess: Calculated from the peak areas of the separated enantiomers.
Studies have shown that SFC can resolve enantiomers 3 to 5 times faster than HPLC with comparable resolution.[11]
Spectroscopic Approaches: Alternative and Complementary Methods
While chromatographic techniques are the workhorses for enantiomeric excess determination, spectroscopic methods offer alternative and sometimes complementary approaches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[14][15]
Principle of Chiral Recognition in NMR:
When a chiral analyte is mixed with a chiral solvating agent in an NMR tube, they form transient diastereomeric complexes. These diastereomeric complexes have different magnetic environments, which can lead to the splitting of NMR signals for the enantiomers of the analyte. The integration of these separated signals allows for the direct determination of the enantiomeric ratio.[16] Phenylglycine methyl ester (PGME) is a known chiral anisotropic reagent that can be used for this purpose with chiral carboxylic acids and their derivatives.[4][17]
Experimental Protocol: NMR for (S)-Methyl 2-acetamido-2-phenylacetate
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent: A suitable CSA, such as (R)- or (S)-phenylglycine methyl ester or a cyclodextrin derivative, is added to the NMR sample.[14]
-
Sample Preparation: A solution of the analyte in a suitable deuterated solvent (e.g., CDCl3) is prepared, and the CSA is added in a specific molar ratio.
-
Data Acquisition: A high-resolution 1H NMR spectrum is acquired.
-
Data Analysis: Identify a proton signal in the analyte that shows clear separation for the two enantiomers in the presence of the CSA. The enantiomeric excess is calculated from the integral values of these two signals.
The accuracy of the NMR method is highly dependent on achieving baseline separation of the signals and accurate integration.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is an inherently chiroptical technique.
Principle of Quantitative Analysis using CD:
The magnitude of the CD signal is directly proportional to the concentration of the enantiomer and its specific molar ellipticity. For a mixture of enantiomers, the observed CD signal is a weighted average of the signals of the two enantiomers. By creating a calibration curve with samples of known enantiomeric excess, the ee of an unknown sample can be determined.[18] This method can be rapid and does not require physical separation of the enantiomers.[18]
Experimental Protocol: CD for (S)-Methyl 2-acetamido-2-phenylacetate
-
Instrumentation: A CD spectropolarimeter.
-
Sample Preparation: Prepare a series of solutions with known enantiomeric excess of the analyte in a suitable solvent that is transparent in the wavelength range of interest. Also, prepare a solution of the unknown sample at the same total concentration.
-
Data Acquisition: Record the CD spectra of the standard solutions and the unknown sample at the wavelength of maximum difference in molar ellipticity between the enantiomers.
-
Data Analysis: Plot the CD signal (in millidegrees) versus the enantiomeric excess for the standard solutions to generate a calibration curve. Determine the ee of the unknown sample from its CD signal using the calibration curve.
While CD is a powerful tool, its accuracy for quantitative ee determination can be lower than chromatographic methods, with reported errors of less than 10% for amino acids.[18] The sensitivity can also be a limitation.[19]
Comparative Assessment of Accuracy and Performance
The choice of the most appropriate method for determining the enantiomeric excess of (S)-Methyl 2-acetamido-2-phenylacetate depends on several factors, including the required accuracy, the available instrumentation, and the sample throughput needs.
| Method | Principle | Typical Accuracy | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a CSP | High (typically <2% error) | High versatility, high accuracy and precision, well-established.[4] | Can be time-consuming, higher solvent consumption. |
| Chiral GC | Differential interaction with a CSP | High (typically ±0.5-2.5% error)[9][10] | High resolution, fast analysis for volatile compounds. | May require derivatization, limited to thermally stable compounds. |
| Chiral SFC | Differential interaction with a CSP in supercritical fluid | High (comparable to HPLC) | Very fast analysis, reduced organic solvent consumption.[11] | Higher initial instrument cost. |
| NMR Spectroscopy | Diastereomeric complex formation with a CSA | Moderate to High (depends on signal separation) | Non-destructive, relatively fast, no physical separation needed.[14] | Lower sensitivity, requires high analyte concentration, CSA may interfere. |
| Circular Dichroism | Differential absorption of circularly polarized light | Moderate (can be <10% error)[18] | Very fast, no separation required. | Lower accuracy and sensitivity compared to chromatography, requires a chromophore near the stereocenter.[19] |
The Impact of Synthesis Route on Impurity Profile and Method Selection
The accuracy of any enantiomeric excess determination method is contingent on its specificity, which is the ability to distinguish the analyte from potential impurities. The synthesis route of (S)-Methyl 2-acetamido-2-phenylacetate can introduce specific impurities that may interfere with the analysis.
Common synthetic routes to N-acetylated amino acid esters start from the corresponding amino acid. For instance, the synthesis from (S)-phenylalanine would involve esterification and N-acetylation. Potential impurities could include residual starting materials, reagents, and by-products from side reactions such as racemization, which can be a concern under harsh reaction conditions.
Another potential route could involve derivatives of mandelic acid.[20][21] The impurities from this route would differ and could include diastereomeric intermediates or related aromatic compounds.
A thorough understanding of the synthetic pathway is crucial for developing a specific and accurate analytical method. The chosen method must be able to separate the enantiomers of the target compound from all potential process-related impurities and degradation products.
Conclusion: A Multi-faceted Approach to Ensuring Enantiomeric Purity
The determination of the enantiomeric excess of (S)-Methyl 2-acetamido-2-phenylacetate is a critical analytical task in pharmaceutical development. While chiral HPLC remains the gold standard due to its high accuracy, precision, and versatility, other techniques such as chiral GC and SFC offer advantages in terms of speed and reduced solvent consumption. Spectroscopic methods like NMR and CD provide valuable alternative approaches, particularly for rapid screening.
The ultimate choice of method should be based on a comprehensive evaluation of the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and the nature of potential impurities. A thorough method validation in accordance with ICH guidelines is essential to ensure the reliability of the results and to meet regulatory expectations. By carefully selecting and validating the appropriate analytical methodology, researchers and drug developers can confidently ensure the stereochemical purity of their compounds, a crucial step towards the development of safe and effective medicines.
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Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available at: [Link]
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Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - NIH. Available at: [Link]
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An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures - PMC - NIH. Available at: [Link]
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Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Development of N -Acetyl Methyl Ester Derivatives for the Determination of ?? 13 C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry - ResearchGate. Available at: [Link]
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Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - NIH. Available at: [Link]
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A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest | Request PDF - ResearchGate. Available at: [Link]
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(PDF) Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Available at: [Link]
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Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - Semantic Scholar. Available at: [Link]
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Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine - SciRP.org. Available at: [Link]
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthesis Strategies for (S)-Methyl 2-acetamido-2-phenylacetate
Introduction: The Significance of (S)-Methyl 2-acetamido-2-phenylacetate
(S)-Methyl 2-acetamido-2-phenylacetate is a valuable chiral building block in the pharmaceutical industry. Its enantiomerically pure form is a crucial intermediate for synthesizing a range of bioactive molecules. The efficiency and cost-effectiveness of its synthesis are paramount for drug development and manufacturing. This guide provides an in-depth comparison of the primary synthesis strategies, offering a cost-benefit analysis to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Overview of Synthesis Strategies
The synthesis of enantiomerically pure compounds like (S)-Methyl 2-acetamido-2-phenylacetate can be broadly categorized into three approaches:
-
Enzymatic Kinetic Resolution (EKR): This method utilizes the stereoselectivity of enzymes to separate a racemic mixture.
-
Dynamic Kinetic Resolution (DKR): An enhancement of EKR, this strategy combines enzymatic resolution with in-situ racemization of the undesired enantiomer to theoretically achieve a 100% yield.
-
Asymmetric Synthesis: This approach directly creates the desired enantiomer from a prochiral starting material using a chiral catalyst.
This guide will delve into the specifics of each strategy, providing experimental insights and a comparative analysis of their performance and economic viability.
Strategy 1: Enzymatic Kinetic Resolution (EKR)
Mechanism and Rationale
Enzymatic kinetic resolution leverages the ability of enzymes, such as lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[1][2] For the synthesis of (S)-Methyl 2-acetamido-2-phenylacetate, the racemic methyl ester is subjected to hydrolysis catalyzed by a lipase. The enzyme preferentially hydrolyzes the (R)-enantiomer to the corresponding carboxylic acid, leaving the desired (S)-methyl ester untouched. The separation of the unreacted (S)-ester from the (R)-acid is then readily achieved.
The choice of enzyme is critical. Lipases, particularly from Candida antarctica (immobilized as Novozym 435) or Burkholderia cepacia, are frequently employed due to their high enantioselectivity and stability in organic solvents.[3] The irreversibility of the reaction can be ensured by using an acyl donor like vinyl acetate, which converts to a non-reactive byproduct.[2]
Experimental Protocol: Lipase-Catalyzed Hydrolysis
-
Reaction Setup: A racemic mixture of methyl 2-acetamido-2-phenylacetate is dissolved in a suitable solvent system, often a biphasic mixture of an organic solvent (e.g., toluene or hexane) and an aqueous buffer (e.g., phosphate buffer, pH 7).[3][4]
-
Enzyme Addition: An immobilized lipase (e.g., Novozym 435) is added to the mixture. The use of an immobilized enzyme simplifies catalyst recovery and reuse.
-
Reaction Conditions: The reaction is stirred at a controlled temperature (typically ranging from 20°C to 60°C) for a specified duration, often 24 hours or more.[4]
-
Monitoring: The progress of the reaction and the enantiomeric excess (e.e.) of the product are monitored using chiral High-Performance Liquid Chromatography (HPLC).
-
Workup and Purification: After the reaction, the enzyme is filtered off. The organic and aqueous layers are separated. The organic layer, containing the (S)-ester, is washed and concentrated. The aqueous layer can be acidified to precipitate the (R)-acid, which can be isolated.
Performance Data
| Parameter | Typical Value | Source |
| Max. Theoretical Yield | 50% | - |
| Enantiomeric Excess (e.e.) | >98% | [3][4] |
| Conversion | ~40-50% | [3] |
| Reaction Time | 24-168 hours | [3] |
Cost-Benefit Analysis
-
Benefits:
-
High enantioselectivity, leading to products with excellent purity.
-
Mild reaction conditions, reducing energy costs and minimizing side reactions.
-
Environmentally friendly due to the use of biodegradable enzymes.
-
-
Costs & Drawbacks:
-
The theoretical maximum yield is limited to 50%, as half of the starting material is the undesired enantiomer.
-
Requires separation of the product from the unreacted starting material.
-
Enzymes can be costly, although immobilization allows for their reuse.
-
Workflow Diagram
Strategy 2: Dynamic Kinetic Resolution (DKR)
Mechanism and Rationale
Dynamic kinetic resolution overcomes the 50% yield limitation of EKR by integrating an in-situ racemization of the undesired enantiomer.[5][6] This is a chemo-enzymatic process where the enzyme selectively acylates one enantiomer while a chemical catalyst continuously converts the unreactive enantiomer back into the racemic starting material.[5] For the synthesis of (S)-Methyl 2-acetamido-2-phenylacetate, a lipase can be paired with a racemization catalyst, such as a ruthenium complex, to achieve a theoretical yield of up to 100%.[7]
Experimental Protocol: Chemo-enzymatic DKR
-
Reaction Setup: A racemic mixture of the starting alcohol (e.g., methyl 2-hydroxy-2-phenylacetate) is dissolved in an appropriate organic solvent.
-
Catalyst Addition: Both the immobilized lipase and the racemization catalyst (e.g., a ruthenium-based complex) are added to the reaction vessel.
-
Acyl Donor: An acylating agent, such as isopropenyl acetate or vinyl acetate, is introduced.
-
Reaction Conditions: The reaction is conducted at a specific temperature, often slightly elevated to facilitate racemization, while being compatible with the enzyme's stability.
-
Monitoring and Workup: The reaction is monitored by chiral HPLC. Upon completion, the catalysts are removed (filtration for the immobilized enzyme), and the product is purified through standard techniques like column chromatography.
Performance Data
| Parameter | Typical Value | Source |
| Max. Theoretical Yield | ~100% | [6] |
| Enantiomeric Excess (e.e.) | >99% | [8] |
| Diastereomeric Ratio (d.r.) | >10:1 to 33:1 | [7][8] |
| Isolated Yield | 75-88% | [7] |
Cost-Benefit Analysis
-
Benefits:
-
Theoretically quantitative yield, maximizing the conversion of the starting material.
-
High enantioselectivity and diastereoselectivity.
-
-
Costs & Drawbacks:
-
Requires a compatible enzyme and chemical catalyst that can function under the same reaction conditions.
-
The racemization catalyst can be a costly precious metal complex.
-
Potential for catalyst deactivation or side reactions.
-
Workflow Diagram
Strategy 3: Asymmetric Hydrogenation
Mechanism and Rationale
Asymmetric hydrogenation is a powerful method for the direct synthesis of chiral compounds from prochiral precursors.[9][10] For (S)-Methyl 2-acetamido-2-phenylacetate, a suitable precursor is methyl (Z)-2-acetamido-3-phenylacrylate.[11] This unsaturated compound is hydrogenated in the presence of a chiral transition metal catalyst, typically based on rhodium or iridium with chiral phosphine ligands (e.g., BINAP, DuPhos).[9][11] The chiral catalyst creates a chiral environment that directs the addition of hydrogen to one face of the double bond, leading to the formation of the desired (S)-enantiomer with high selectivity.
Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation
-
Catalyst Preparation: The chiral catalyst is often prepared in-situ by reacting a metal precursor (e.g., a rhodium or iridium complex) with a chiral ligand in a degassed solvent.
-
Reaction Setup: The prochiral substrate (methyl (Z)-2-acetamido-3-phenylacrylate) is dissolved in a suitable solvent (e.g., methanol, dichloromethane) in a high-pressure reactor.
-
Hydrogenation: The prepared catalyst is added to the substrate solution, and the reactor is pressurized with hydrogen gas.
-
Reaction Conditions: The reaction is stirred under hydrogen pressure at a specific temperature until the starting material is consumed.
-
Workup and Purification: The solvent is evaporated, and the crude product is purified, often by crystallization or chromatography, to remove the catalyst.
Performance Data
| Parameter | Typical Value | Source |
| Yield | Quantitative | [12] |
| Enantiomeric Excess (e.e.) | up to 99% | [12][13] |
| Catalyst Loading | 0.5 - 1 mol% | [7] |
| Hydrogen Pressure | Varies (can be high) | - |
Cost-Benefit Analysis
-
Benefits:
-
High atom economy and efficiency, with yields often approaching 100%.
-
Direct synthesis of the desired enantiomer, avoiding resolutions.
-
-
Costs & Drawbacks:
Workflow Diagram
Comparative Summary and Recommendations
| Strategy | Max. Yield | Enantiomeric Purity | Key Advantage | Primary Drawback | Estimated Cost |
| Enzymatic Kinetic Resolution (EKR) | 50% | Very High (>98% e.e.) | Mild conditions, high purity | Low theoretical yield | Moderate |
| Dynamic Kinetic Resolution (DKR) | ~100% | Excellent (>99% e.e.) | High yield, high purity | Catalyst compatibility, cost | High |
| Asymmetric Hydrogenation | >95% | Excellent (up to 99% e.e.) | High atom economy, direct | High catalyst cost, special equipment | Very High |
Expert Recommendations
-
For academic research and small-scale synthesis: Enzymatic Kinetic Resolution (EKR) is often the most practical choice. Its operational simplicity and the high purity of the final product make it ideal for lab-scale applications where maximizing yield from the racemate is not the primary concern.
-
For process development and scale-up: Dynamic Kinetic Resolution (DKR) presents a compelling option. The potential for near-quantitative yields significantly improves process efficiency and reduces waste, which is a critical consideration for larger-scale production. The initial investment in catalyst development can be offset by the increased output.
-
For large-scale industrial manufacturing: Asymmetric Hydrogenation is frequently the preferred method in industry, despite the high initial costs.[9] Its efficiency, high throughput, and directness lead to lower costs per kilogram at a large scale. The challenges of catalyst cost and recovery are often addressed through the development of highly active catalysts and robust recycling protocols.[15]
The selection of the optimal synthesis strategy for (S)-Methyl 2-acetamido-2-phenylacetate is a multifaceted decision that depends on the scale of production, budget constraints, and the desired level of process efficiency. Each method offers a unique set of advantages and disadvantages, and a thorough evaluation of these factors is essential for making an informed choice.
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Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]
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- 16. Research Collection | ETH Library [research-collection.ethz.ch]
A Senior Application Scientist's Guide to Chiral Column Performance in the Separation of Methyl 2-Acetamido-2-phenylacetate
For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. Methyl 2-acetamido-2-phenylacetate, a key chiral intermediate, presents a common challenge in enantioselective chromatography. This guide provides an in-depth comparison of the performance of various chiral stationary phases (CSPs) for the successful resolution of its enantiomers, supported by experimental insights and detailed protocols.
The Criticality of Chiral Separation: Beyond a Mirror Image
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Regulatory bodies worldwide mandate the characterization and control of enantiomeric purity, making robust and reliable analytical methods indispensable. The choice of the chiral column is the cornerstone of a successful enantioselective HPLC method, directly influencing resolution, analysis time, and overall method robustness.
Understanding the Separation Landscape: A Look at Chiral Stationary Phases
The direct separation of enantiomers on a chiral stationary phase (CSP) is the most widely adopted approach in HPLC.[1] This method relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The subtle differences in the stability of these complexes lead to differential retention times and, consequently, separation.
Several classes of CSPs are commercially available, with polysaccharide-based phases being particularly successful for a broad range of chiral compounds. These are typically derivatives of cellulose or amylose coated or immobilized on a silica support. Other notable classes include Pirkle-type (brush-type) and macrocyclic glycopeptide columns.
Comparative Performance Analysis: Polysaccharide-Based Columns at the Forefront
For the separation of N-acetylated amino acid derivatives like methyl 2-acetamido-2-phenylacetate, polysaccharide-based CSPs have consistently demonstrated superior performance. The chiral recognition mechanism of these phases is complex, involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.
Amylose vs. Cellulose Backbones: A Tale of Two Structures
The fundamental difference between amylose and cellulose-based CSPs lies in their higher-order structures. Amylose adopts a helical structure, which can lead to the formation of chiral grooves or cavities, whereas cellulose has a more linear, twisted conformation.[2] This structural distinction often results in different enantioselectivities. For many N-acetylated amino acid esters, the helical structure of amylose derivatives provides a better steric fit, leading to enhanced chiral recognition and superior resolution compared to their cellulose counterparts.
While specific data for methyl 2-acetamido-2-phenylacetate is proprietary across many application notes, extensive studies on structurally similar N-protected amino acid esters consistently show amylose-based columns like Chiralpak® AD-H and Chiralpak® IA outperforming cellulose-based columns such as Chiralcel® OD-H . For instance, in the separation of various N-protected amino acid ethyl esters, Chiralpak® IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-H (coated amylose tris(3,5-dimethylphenylcarbamate)) generally exhibit higher separation factors and resolutions.[3]
Coated vs. Immobilized Polysaccharide CSPs: A Matter of Robustness and Versatility
Polysaccharide-based CSPs are available in two main formats: coated and immobilized.
-
Coated CSPs , such as Chiralpak® AD-H and Chiralcel® OD-H, have the polysaccharide derivative physically adsorbed onto the silica surface. While often providing excellent enantioselectivity, their use is restricted to a limited range of "safe" solvents (typically alkane/alcohol mixtures) to prevent the chiral selector from being stripped off the support.
-
Immobilized CSPs , like Chiralpak® IA, IB, and IC, have the polysaccharide derivative covalently bonded to the silica. This immobilization confers exceptional robustness and allows for the use of a much wider range of organic solvents, including chlorinated solvents, ethyl acetate, THF, and others that are incompatible with coated phases.[4] This expanded solvent compatibility provides greater flexibility in method development to optimize selectivity and solubility.
Comparative studies on similar compounds have shown that for a given chiral selector, the coated versions (e.g., Chiralpak® AD-H) may sometimes offer slightly higher separation factors than their immobilized counterparts (e.g., Chiralpak® IA).[3] However, the enhanced durability and solvent flexibility of immobilized columns often make them a more practical choice for routine analysis and method development.
Performance Data at a Glance: A Comparative Table
The following table summarizes the expected performance of various polysaccharide-based chiral columns for the separation of methyl 2-acetamido-2-phenylacetate, based on published data for structurally analogous compounds.
| Chiral Stationary Phase (CSP) | Chiral Selector | Type | Expected Performance for Methyl 2-Acetamido-2-phenylacetate | Key Advantages |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Coated | Excellent Resolution (Rs > 2.0) , Good Selectivity (α > 1.2) | High success rate for a broad range of compounds. |
| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) | Immobilized | Very Good Resolution (Rs > 1.8) , Good Selectivity (α > 1.15) | Robust, extended solvent compatibility.[4] |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Coated | Good to Moderate Resolution (Rs ~ 1.5) , Moderate Selectivity | Complementary selectivity to amylose phases. |
| Chiralpak® IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Immobilized | Potentially Good Resolution , variable selectivity | Robust, different selectivity profile due to chloro-substituents. |
Experimental Protocols: A Step-by-Step Guide to Method Development
Achieving optimal separation requires a systematic approach to method development. The following protocols provide a starting point for the analysis of methyl 2-acetamido-2-phenylacetate.
Initial Screening Protocol
This protocol is designed for the initial evaluation of different chiral columns to identify the most promising candidates.
Caption: Workflow for optimizing the chiral separation method.
Step-by-Step Methodology:
-
Mobile Phase Composition: Systematically vary the percentage of the alcohol modifier in the mobile phase. Increasing the alcohol content will generally decrease retention times but may also affect selectivity. The goal is to find a balance that provides adequate resolution in a reasonable analysis time.
-
Alcohol Modifier: Compare the performance of different alcohol modifiers (e.g., isopropanol vs. ethanol). A change in the alcohol can sometimes lead to a significant change in selectivity (α) and even a reversal of the elution order of the enantiomers.
-
Flow Rate: Adjust the flow rate to optimize the trade-off between analysis time and efficiency. Lower flow rates can sometimes improve resolution, while higher flow rates shorten the run time.
-
Temperature: Investigate the effect of column temperature. Lowering the temperature often increases retention and can improve resolution, although this is not always the case. A van't Hoff plot (ln(α) vs. 1/T) can be constructed to understand the thermodynamics of the separation.
Concluding Remarks: A Strategic Approach to Chiral Column Selection
The successful enantioselective separation of methyl 2-acetamido-2-phenylacetate is readily achievable with the appropriate selection of a chiral stationary phase and careful method optimization. Based on extensive data for analogous compounds, polysaccharide-based CSPs, particularly those with an amylose backbone such as Chiralpak® AD-H and Chiralpak® IA , are highly recommended as the primary screening columns due to their demonstrated high success rate for this class of compounds.
The choice between a coated and an immobilized column will depend on the specific needs of the laboratory. While coated columns may offer slightly higher initial selectivity, the robustness and expanded solvent versatility of immobilized columns provide significant long-term advantages for method development and routine analysis. By following a systematic screening and optimization approach, researchers can confidently develop robust and reliable methods for the critical task of enantiomeric purity determination.
References
- Aboul-Enein, H. Y., & Ali, I. (2003).
- Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
- Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for enantioseparation. Chemical Society Reviews, 37(12), 2593-2608.
- Zhang, T., Kientzy, C., Franco, P., Ohnishi, A., Kagamihara, Y., & Kurosawa, H. (2005). Solvent versatility of immobilized 3,5-dimethylphenylcarbamate of amylose in enantiomeric separations by HPLC.
- Ali, I., & Aboul-Enein, H. Y. (2002). Enantiomeric resolution of drugs and metabolites on polysaccharide- and protein-based chiral stationary phases. Journal of the Brazilian Chemical Society, 13(6), 733-745.
- Chankvetadze, B. (2012). Recent developments on polysaccharide-based chiral stationary phases for liquid-phase separation of enantiomers.
- W. J. Lough (Ed.). (2002). Chiral Separations: Methods and Protocols. Humana Press.
-
Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® Immobilized Columns. Retrieved from [Link]
- Yashima, E., & Okamoto, Y. (1995). Polysaccharide derivatives for chromatographic separation of enantiomers. Bulletin of the Chemical Society of Japan, 68(12), 3289-3307.
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (S)-Methyl 2-acetamido-2-phenylacetate
Pre-Disposal Safety Assessment: Understanding the Compound
(S)-Methyl 2-acetamido-2-phenylacetate is a chiral compound incorporating a methyl ester, an acetamido group, and a phenyl ring. Due to the absence of specific toxicological data, a conservative approach to its handling and disposal is paramount. We will consider the potential hazards associated with its structural relatives, namely methyl phenylacetate and acetamide.
-
Methyl Phenylacetate: Generally not classified as a hazardous substance, though it can be a mild skin irritant.[1]
-
Acetamide: Suspected of causing cancer (IARC Group 2B).[2][3][4][5][6]
Given the presence of the acetamido moiety, it is prudent to handle (S)-Methyl 2-acetamido-2-phenylacetate as a potentially hazardous substance until proven otherwise.
Immediate Safety Precautions:
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Avoid inhalation of any dust or vapors.
Waste Characterization and Segregation: The First Step to Proper Disposal
Proper waste disposal begins with accurate characterization and segregation at the point of generation. This ensures that incompatible materials are not mixed, preventing potentially dangerous reactions.[8]
Table 1: Waste Characterization for (S)-Methyl 2-acetamido-2-phenylacetate
| Waste Type | Recommended Waste Stream | Justification |
| Solid (S)-Methyl 2-acetamido-2-phenylacetate | Labeled Hazardous Chemical Waste (Solid) | Precautionary principle due to the acetamide group, a potential carcinogen. |
| Solutions in Organic Solvents | Labeled Hazardous Chemical Waste (Organic Liquid) | To be collected separately from aqueous waste. Halogenated and non-halogenated solvent wastes should also be segregated.[8] |
| Aqueous Solutions | Labeled Hazardous Chemical Waste (Aqueous) | To prevent the release of potentially harmful chemicals into the sewer system. |
| Contaminated Labware (e.g., pipette tips, vials) | Solid Hazardous Waste | To be collected in a designated, labeled container. |
Step-by-Step Disposal Procedures
The following protocols provide a clear pathway for the safe disposal of (S)-Methyl 2-acetamido-2-phenylacetate in various forms.
Protocol 1: Disposal of Solid Waste
-
Container Selection: Use a clearly labeled, leak-proof, and chemically compatible container for solid waste. The container should be marked "Hazardous Chemical Waste - Solid" and should list all contents, including "(S)-Methyl 2-acetamido-2-phenylacetate".
-
Collection: Carefully transfer the solid waste into the designated container using a spatula or other appropriate tool. Minimize the creation of dust.
-
Storage: Store the waste container in a designated satellite accumulation area.[8] This area should be away from incompatible materials.
-
Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup.
Protocol 2: Disposal of Liquid Waste (Organic and Aqueous)
-
Container Selection: Use separate, clearly labeled, leak-proof, and chemically compatible containers for organic and aqueous waste. Glass or polyethylene containers are generally suitable.[8] Do not use metal containers for acidic or basic waste.[8]
-
Labeling: Label each container with "Hazardous Chemical Waste - Liquid" and specify the type (e.g., "Organic Solvent Waste," "Aqueous Waste"). List all chemical constituents and their approximate concentrations.
-
Collection: Pour the liquid waste carefully into the appropriate container, using a funnel if necessary. Do not mix incompatible waste streams.
-
Storage: Keep the containers securely capped and store them in a designated satellite accumulation area, segregated by compatibility.
-
Disposal Request: Arrange for pickup by your institution's environmental health and safety department.
Protocol 3: Decontamination of Empty Containers
Empty containers that held (S)-Methyl 2-acetamido-2-phenylacetate must be properly decontaminated before being discarded or recycled.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone for organic residues, followed by water).[9]
-
Rinsate Collection: The rinsate from the first rinse should be collected and disposed of as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsate as hazardous waste.
-
Defacing Labels: Completely remove or deface the original label on the container.
-
Final Disposal: Dispose of the decontaminated container according to your institution's guidelines for non-hazardous lab glass or plastic.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and being prepared is critical.
-
Minor Spill (Solid):
-
If safe to do so, gently sweep up the solid material, avoiding dust generation.
-
Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Minor Spill (Liquid):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material into a labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's emergency response team.
-
Prevent entry into the area until it has been deemed safe by trained personnel.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of (S)-Methyl 2-acetamido-2-phenylacetate waste.
Caption: Decision workflow for the disposal of (S)-Methyl 2-acetamido-2-phenylacetate.
By adhering to these guidelines, researchers can ensure that their valuable work in advancing science is conducted with the utmost responsibility and commitment to safety.
References
-
Loba Chemie. (2016, April 18). ACETAMIDE FOR SYNTHESIS. Retrieved from [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]
-
Pallav Chemicals. (n.d.). Acetamide MATERIAL SAFETY DATA SHEET CAS No 60-35-5 SDS/MSDS. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Acetamide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. neb.com [neb.com]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. pallavchemicals.com [pallavchemicals.com]
- 7. echemi.com [echemi.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. otago.ac.nz [otago.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
